molecular formula C6H5BrIN B1461999 2-Bromo-3-iodo-5-methylpyridine CAS No. 65550-82-5

2-Bromo-3-iodo-5-methylpyridine

Cat. No.: B1461999
CAS No.: 65550-82-5
M. Wt: 297.92 g/mol
InChI Key: JRDURDSKNUSNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-iodo-5-methylpyridine (CAS 65550-82-5) is a high-purity, white to off-white crystalline solid with a molecular formula of C6H5BrIN and a molecular weight of 297.92 g/mol . This compound is a versatile and valuable halogenated pyridine derivative designed for research applications, serving as a key synthetic intermediate in organic chemistry and drug discovery . Its well-defined structure, featuring bromine and iodine substituents at the 2 and 3 positions of the ring, allows for sequential and selective cross-coupling reactions, making it a privileged building block for constructing complex molecules . This reagent is primarily used in developing pharmaceutical candidates, including potential antiviral and antitumor agents, and in the synthesis of agrochemicals such as herbicides and insecticides . Physicochemical properties include a melting point of 82-84°C, and it is soluble in common organic solvents like chloroform, acetone, and dimethylformamide . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans. Appropriate personal protective equipment should be worn, and the material should be stored in a cool, dry place away from direct sunlight .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-iodo-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDURDSKNUSNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654762
Record name 2-Bromo-3-iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65550-82-5
Record name 2-Bromo-3-iodo-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65550-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Chemical Properties of 2-Bromo-3-iodo-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This compound is a strategically substituted pyridine derivative that has emerged as a compound of significant interest in synthetic and medicinal chemistry.[1] Its value lies in the unique arrangement of two different halogen atoms—bromine and iodine—on the pyridine core, which allows for programmed, regioselective functionalization.[1] This differential reactivity makes it an exceptionally powerful intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2]

This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, and synthetic applications of this compound. We will delve into the principles governing its reactivity and provide field-proven experimental protocols for its use in key transformations, empowering researchers to leverage its full potential in their work.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Proper identification and handling are critical for its effective and safe use in a laboratory setting.

Caption: Molecular Structure of this compound.

Table 1: Core Properties of this compound

Property Value Reference(s)
IUPAC Name This compound [3]
Synonyms 2-Bromo-3-iodo-5-picoline, 6-Bromo-5-iodo-3-picoline [1]
CAS Number 65550-82-5 [1][3][4]
Molecular Formula C₆H₅BrIN [1][4]
Molecular Weight 297.92 g/mol [1][4][5]
Appearance Off-white to yellow colored powder [1]
Melting Point 84-86 °C [1]
Boiling Point 313.37 °C (calculated) [3]

| Storage | Store at 0-8 °C, away from incompatible materials |[1][6] |

Spectroscopic Characterization

Structural confirmation of this compound and its reaction products relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. A singlet in the aliphatic region (around 2.0-2.5 ppm) will correspond to the methyl (–CH₃) group protons.

    • ¹³C NMR : The spectrum will display six unique carbon signals: five for the pyridine ring carbons and one for the methyl group carbon. The carbons bonded to the halogens (C2 and C3) will be significantly shifted downfield.

  • Mass Spectrometry (MS) : Mass spectrometry is crucial for confirming the molecular weight and isotopic distribution. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br with ~50:50 abundance) and iodine (monoisotopic at ¹²⁷I) will result in a characteristic isotopic pattern for the molecular ion peak, providing definitive evidence of the compound's elemental composition.

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic peaks for C-H stretching of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations typical of the pyridine core.

Reactivity and Synthetic Utility

The Principle of Regioselective Cross-Coupling

The primary synthetic value of this compound stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[1] The C-I bond is significantly weaker and more polarized than the C-Br bond. This difference in bond dissociation energy dictates the kinetics of the crucial oxidative addition step in the catalytic cycle of reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

The palladium(0) catalyst will preferentially undergo oxidative addition into the more labile C-I bond, allowing for selective functionalization at the C3 position while leaving the C-Br bond at the C2 position intact for subsequent transformations. This two-stage reactivity allows for the controlled and sequential introduction of different functional groups, making it a cornerstone for building molecular diversity from a single starting material.

G A 2-Bromo-3-iodo- 5-methylpyridine B Pd(0)-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki) A->B Step 1 (Mild Conditions) C Selective Reaction at C-I Bond B->C D 3-Substituted-2-bromo- 5-methylpyridine C->D C-Br bond remains E Second Cross-Coupling (Harsher Conditions) D->E Step 2 F 2,3-Disubstituted- 5-methylpyridine E->F

Caption: Workflow for the regioselective functionalization of this compound.

This inherent reactivity profile positions the compound as a key intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents and antibiotics, where precise molecular architecture is paramount for biological activity.[1][2]

Experimental Protocols

The following protocols are provided as robust starting points for common transformations involving this compound. Optimization may be required depending on the specific coupling partners.

Protocol: Regioselective Sonogashira Coupling at the C3-Iodo Position

This protocol details the palladium- and copper-cocatalyzed coupling of a terminal alkyne to the C3 position, leveraging the higher reactivity of the C-I bond.[7][8]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1-1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

    • Copper(I) iodide (CuI) (4-10 mol%)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent and base)

    • Anhydrous Tetrahydrofuran (THF) (if co-solvent is needed)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry, oven-baked Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Seal the flask, and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

    • Add anhydrous, degassed Et₃N (or a mixture of THF/Et₃N) via syringe. Stir the resulting suspension at room temperature for 15 minutes.

    • Add the terminal alkyne dropwise to the reaction mixture.

    • Stir the reaction at room temperature. For less reactive alkynes, gentle heating (40-60 °C) may be required.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove catalyst residues, washing the pad with additional ethyl acetate.

    • Wash the combined organic filtrate with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-3-alkynyl-5-methylpyridine product.

Protocol: Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between the pyridine core and a boronic acid or ester, which will also occur preferentially at the C3 position.[9][10][11]

  • Materials:

    • This compound (1.0 equiv)

    • Aryl- or Vinyl-boronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

    • Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a Schlenk flask, combine this compound, the boronic acid, and the base (K₂CO₃ or Cs₂CO₃).

    • Evacuate and backfill the flask with inert gas three times.

    • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to obtain the desired 3-aryl-2-bromo-5-methylpyridine.

Protocol: Buchwald-Hartwig Amination

This protocol facilitates the formation of a C-N bond, a critical transformation in the synthesis of many pharmaceutical agents.[12][13][14]

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

    • Xantphos or BINAP (ligand, 1.5-4 mol%)

    • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)

    • Anhydrous Toluene or Dioxane

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.

    • Seal the tube, then evacuate and backfill with argon three times.

    • Add the anhydrous solvent, followed by the amine and then the this compound.

    • Seal the tube tightly and heat the mixture to 90-110 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE) : Always wear protective gloves, chemical safety goggles, and a lab coat.[6][15]

  • Handling : Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][15] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]

  • Hazards : The compound is harmful if swallowed and causes skin and serious eye irritation.[6][16] It may also cause respiratory irritation.[6][15]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][6] Keep away from incompatible materials such as strong oxidizing agents.

  • Fire Safety : In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[15][17]

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the differential reactivity of its halogen substituents. Its capacity for regioselective, sequential cross-coupling reactions makes it an indispensable tool for medicinal chemists and material scientists. By understanding its fundamental properties and applying robust synthetic protocols, researchers can efficiently generate diverse libraries of novel substituted pyridines, accelerating innovation in drug discovery and beyond.

References

physical properties of 2-Bromo-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-3-iodo-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis.[1] Its unique trifunctional nature, featuring bromo, iodo, and methyl groups on the pyridine ring, makes it a highly versatile reagent. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective, sequential cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This regioselectivity is of paramount importance in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1]

This guide provides a comprehensive overview of the core , offering insights into its handling, application, and the theoretical underpinnings of its behavior. Understanding these properties is essential for its effective and safe utilization in a laboratory setting.

Molecular Structure and Identification

The foundational step in understanding the physical properties of a compound is to ascertain its molecular structure and key identifiers.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

IdentifierValueSource(s)
IUPAC Name This compound[2]
CAS Number 65550-82-5[1][2][3]
Molecular Formula C₆H₅BrIN[1][2][3]
Molecular Weight 297.92 g/mol [1][3][4]
Synonyms 2-Bromo-3-iodo-5-picoline, 6-Bromo-5-iodo-3-picoline[1]

Physicochemical Properties

The bulk physical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols, including reaction setup, purification, and storage.

Table 2: Core Physical and Thermophysical Properties

PropertyValueSignificance in Research
Appearance Off-white to yellow colored powder[1]
Melting Point 84-86 °C[1]
Normal Boiling Point 313.37 °C (calculated)[2]
Density 1981.57 kg/m ³ (calculated at 25°C)[2]
Purity ≥ 99% (HPLC)[1]
Expert Insights on Physicochemical Properties:
  • Melting Point: The melting point of 84-86 °C indicates that this compound is a solid at room temperature, which simplifies handling and weighing.[1] The narrow range suggests a high degree of purity. This thermal stability is advantageous for reactions that require heating, although reaction temperatures should be kept well below the boiling point to avoid sublimation or decomposition.

  • Boiling Point: The high calculated boiling point of 313.37 °C is a direct consequence of the compound's high molecular weight and the presence of polar carbon-halogen bonds.[2] This property makes purification by distillation challenging, often requiring high vacuum conditions to prevent thermal decomposition. Therefore, recrystallization or column chromatography are the preferred methods for purification.

  • Density: The calculated high density is expected for a molecule containing heavy atoms like bromine and iodine.[2] This property is of minor practical consequence in most research applications but is a fundamental physical constant of the material.

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.

A Sample Preparation: Finely crush the crystalline solid. B Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Instrument Setup: Place the capillary in a melting point apparatus. B->C D Heating Protocol: Heat rapidly to ~15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute. C->D E Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (clear point). D->E F Result: The melting point range is the difference between the onset and clear point temperatures. E->F

Caption: Workflow for Melting Point Determination.

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While a comprehensive public database of its spectra is not available, theoretical predictions based on its structure can be made.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The methyl group will appear as a singlet in the upfield region (typically around 2.0-2.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six signals, one for each of the unique carbon atoms in the molecule. The carbons bonded to the electronegative nitrogen and halogen atoms will be shifted downfield.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Handling, Storage, and Safety

As a halogenated organic compound, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds like 2-Bromo-5-methylpyridine suggests the following precautions.[5]

  • Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

    • Wash hands thoroughly after handling.

    • Avoid contact with skin and eyes.

  • Storage: The compound should be stored at 0-8 °C in a tightly sealed container to prevent degradation.[1]

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile intermediate in organic synthesis.

  • Pharmaceutical Development: It is a key precursor for the synthesis of complex, biologically active molecules, including potential anti-cancer agents and antibiotics.[1]

  • Agrochemicals: It is used in the formulation of herbicides and fungicides.[1]

  • Materials Science: The compound is involved in the production of advanced materials like polymers and coatings that require specific chemical properties.[1]

The strategic placement of the bromine and iodine atoms allows for selective functionalization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling a stepwise approach to building molecular complexity.

Conclusion

This compound is a valuable reagent for chemical synthesis, offering a unique combination of reactive sites. Its physical properties—a stable, high-melting solid with a high boiling point—are crucial considerations for its practical application in the laboratory. A thorough understanding of these properties, coupled with appropriate safety precautions, enables researchers to effectively harness its synthetic potential in the development of novel pharmaceuticals, agrochemicals, and materials.

References

An In-depth Technical Guide to 2-Bromo-3-iodo-5-methylpyridine: A Key Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthetic utility of 2-Bromo-3-iodo-5-methylpyridine. As a strategically functionalized heterocyclic compound, it represents a valuable intermediate for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine ring with the molecular formula C₆H₅BrIN. The strategic placement of a bromine atom at the 2-position, an iodine atom at the 3-position, and a methyl group at the 5-position imparts a unique combination of steric and electronic properties, making it a versatile reagent in organic synthesis.

The key to its utility lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the more robust carbon-bromine bond. This reactivity difference allows for selective, sequential functionalization of the pyridine ring, a critical advantage in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅BrIN--INVALID-LINK--
Molecular Weight 297.92 g/mol --INVALID-LINK--
CAS Number 65550-82-5--INVALID-LINK--
Appearance Off-white to yellow colored powder--INVALID-LINK--
Melting Point 85 °C (calculated)--INVALID-LINK--
Boiling Point 313.37 °C (calculated)--INVALID-LINK--
Density 1.98 g/cm³ (calculated)--INVALID-LINK--

Synthesis and Characterization

Conceptual Synthetic Workflow:

G cluster_0 Synthetic Pathway Start 2-Bromo-5-methylpyridine Step1 Directed ortho-Metalation (e.g., LDA, -78 °C) Start->Step1 1. Intermediate Lithium Intermediate Step1->Intermediate Forms Step2 Iodination (e.g., I₂ or NIS) Intermediate->Step2 2. Product This compound Step2->Product Yields

References

An In-depth Technical Guide to the Regioselective Synthesis of 2-Bromo-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-3-iodo-5-methylpyridine in Drug Discovery

This compound is a highly valuable heterocyclic building block in modern medicinal chemistry and materials science.[1] Its utility stems from the orthogonal reactivity of the two distinct halogen substituents on the pyridine core.[2] The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, than the more robust carbon-bromine bond.[2][3] This differential reactivity allows for a programmed, stepwise introduction of diverse molecular fragments at specific positions, a critical advantage in the construction of complex molecules and for structure-activity relationship (SAR) studies in drug development.[3][4] This guide provides a detailed, field-proven pathway for the synthesis of this key intermediate, grounded in the principles of directed ortho-metalation (DoM).

Core Synthesis Pathway: Directed ortho-Metalation (DoM)

The most efficient and regioselective route to this compound commences with the commercially available starting material, 2-Bromo-5-methylpyridine.[5][6] The synthesis hinges on the powerful strategy of Directed ortho-Metalation (DoM), a technique that allows for the deprotonation of a position ortho to a directing metalation group (DMG).[7][8]

In this specific case, the bromine atom at the 2-position, in concert with the pyridine nitrogen, acts as an effective DMG. This directs a strong, non-nucleophilic base to selectively abstract the proton at the C-3 position.[9] The resulting aryllithium intermediate is then quenched with an iodine electrophile to yield the desired product with high regioselectivity.

Mechanistic Rationale: The "Why" Behind the "How"

The success of this synthesis is rooted in fundamental organometallic principles. The pyridine nitrogen and the bromine atom cooperatively chelate the lithium cation of the strong base, typically lithium diisopropylamide (LDA).[10] This coordination pre-organizes the base in close proximity to the C-3 proton, significantly increasing its kinetic acidity and ensuring its preferential abstraction over other protons on the ring.[8][11] The use of a strong, sterically hindered base like LDA is crucial to prevent nucleophilic addition to the pyridine ring, a common side reaction with organolithium reagents.[9] The subsequent iodination is a straightforward electrophilic quench of the highly reactive organolithium species.

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Bromo-5-methylpyridine≥98%Sigma-Aldrich, TCI
DiisopropylamineAnhydrous, ≥99.5%Sigma-Aldrich
n-Butyllithium2.5 M in hexanesSigma-Aldrich
Iodine≥99.8%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeSigma-Aldrich
Saturated aq. Sodium ThiosulfateReagent Grade-
Saturated aq. Sodium Chloride (Brine)Reagent Grade-
Anhydrous Magnesium SulfateReagent Grade-

Procedure:

  • Preparation of LDA Solution: In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting colorless to pale yellow solution for 30 minutes at -78 °C to ensure complete formation of LDA.[12]

  • ortho-Litiation: To the freshly prepared LDA solution, add a solution of 2-Bromo-5-methylpyridine (1.0 equivalent) in anhydrous THF dropwise, maintaining the reaction temperature at -78 °C. A color change to deep red or brown is typically observed, indicating the formation of the aryllithium intermediate. Stir the reaction mixture at this temperature for 1 hour.[12]

  • Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The deep color of the aryllithium species should dissipate upon addition of the iodine solution. Stir the reaction for an additional 30 minutes at -78 °C.

  • Quenching and Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted iodine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_LDA Step 1: LDA Preparation cluster_Reaction Step 2 & 3: Lithiation & Iodination cluster_Purification Step 4 & 5: Work-up & Purification Diisopropylamine Diisopropylamine LDA Lithium Diisopropylamide (LDA) in THF @ -78°C Diisopropylamine->LDA nBuLi n-Butyllithium nBuLi->LDA Lithiation ortho-Lithiation (Formation of Aryllithium) LDA->Lithiation StartingMaterial 2-Bromo-5-methylpyridine StartingMaterial->Lithiation 1. LDA, THF, -78°C Iodination Iodination with I₂ Lithiation->Iodination 2. I₂, THF, -78°C Product This compound Iodination->Product Quench Quench (aq. Na₂S₂O₃) Product->Quench Extraction Extraction (EtOAc) Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Pure Product Purification->FinalProduct caption Workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The directed ortho-metalation of 2-Bromo-5-methylpyridine provides a reliable and highly regioselective pathway to this compound. This method is well-suited for researchers in drug discovery and organic synthesis who require access to this versatile dihalogenated pyridine intermediate. The principles outlined in this guide, particularly the strategic use of directing groups in lithiation reactions, are broadly applicable to the functionalization of other heterocyclic systems.

References

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-3-iodo-5-picoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Dihalogenated Picoline

2-Bromo-3-iodo-5-picoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique arrangement of two distinct halogen atoms on a pyridine ring, coupled with the electronic influence of a methyl group, offers a platform for selective and sequential functionalization. This guide provides an in-depth exploration of the reactivity profile of 2-Bromo-3-iodo-5-picoline, with a focus on leveraging its chemoselectivity in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, this document synthesizes established principles with practical insights to empower researchers in designing efficient and elegant synthetic routes.

The strategic importance of this molecule lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-X bond to the palladium(0) center is often the rate-determining step.[3] The bond dissociation energies follow the trend C-I < C-Br < C-Cl, making the C-I bond more susceptible to cleavage under milder reaction conditions.[4] This inherent difference is the cornerstone of the chemoselective functionalization of 2-Bromo-3-iodo-5-picoline, allowing for the introduction of diverse molecular fragments at specific positions.

Synthesis of 2-Bromo-3-iodo-5-picoline: A Proposed Pathway

A proposed synthetic pathway could start from 2-bromo-5-picoline. Directed ortho-metalation using a strong lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures would likely favor lithiation at the C-3 position, directed by the bromine atom.[6] Subsequent quenching of the resulting organolithium intermediate with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, would furnish the desired 2-Bromo-3-iodo-5-picoline.

Chemoselective Cross-Coupling Reactions: A World of Possibilities

The primary utility of 2-Bromo-3-iodo-5-picoline lies in its capacity for selective palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond at the 3-position allows for its preferential functionalization, leaving the C-Br bond at the 2-position intact for subsequent transformations.[7]

The Principle of Chemoselectivity

The selective functionalization hinges on the careful control of reaction conditions. Milder conditions, including lower temperatures, shorter reaction times, and specific catalyst-ligand combinations, will favor the reaction at the more labile C-I bond.[3] More forcing conditions, such as higher temperatures and longer reaction times, would be required to activate the more robust C-Br bond.

sub 2-Bromo-3-iodo-5-picoline int1 3-Functionalized-2-bromo-5-picoline sub->int1 Mild Conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) @ C-I bond prod 2,3-Difunctionalized-5-picoline int1->prod Forcing Conditions (Second Cross-Coupling) @ C-Br bond

Caption: Chemoselective functionalization of 2-Bromo-3-iodo-5-picoline.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[8][9] In the context of 2-Bromo-3-iodo-5-picoline, it allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the C-3 position.

Parameter Condition for Selective C-I Coupling Notes
Palladium Precursor Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is often effective for aryl iodides.[3]
Ligand PPh₃, SPhos, dppfBulky, electron-rich phosphine ligands can enhance reactivity.[9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can be critical and substrate-dependent.[8]
Solvent Toluene/H₂O, Dioxane/H₂O, DMFA mixture of an organic solvent and water is common.[7]
Temperature 80-100 °CLower temperatures favor selectivity.
Reaction Time 4-16 hoursMonitor by TLC or LC-MS to avoid over-reaction.[7]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-3 Position

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-Bromo-3-iodo-5-picoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the degassed solvent (e.g., Toluene/H₂O 4:1).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of terminal alkynes, which are valuable functionalities in medicinal chemistry.[10][11] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[12]

Parameter Condition for Selective C-I Coupling Notes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Standard catalysts are generally effective.[3]
Copper(I) Co-catalyst CuIEssential for the classical Sonogashira reaction.
Base Et₃N, Piperidine, DiisopropylamineAn amine base is typically used.[12]
Solvent THF, DMFAnhydrous, degassed solvents are crucial.
Temperature Room Temperature to 60 °CMilder temperatures are often sufficient for C-I coupling.
Reaction Time 2-16 hoursMonitor by TLC or LC-MS.

Experimental Protocol: Selective Sonogashira Coupling at the C-3 Position

  • To an oven-dried Schlenk flask under an inert atmosphere, add 2-Bromo-3-iodo-5-picoline (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv).

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).

  • Add the terminal alkyne (1.1 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines.[13][14][15] This reaction allows for the selective formation of a C-N bond at the C-3 position of 2-Bromo-3-iodo-5-picoline.

Parameter Condition for Selective C-I Coupling Notes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Often used in combination with specialized ligands.[16]
Ligand Xantphos, SPhos, BINAPBulky, electron-rich biarylphosphine ligands are highly effective.[17]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is typically required.[14]
Solvent Toluene, DioxaneAnhydrous, degassed solvents are necessary.
Temperature 80-110 °CHigher temperatures may be needed compared to Suzuki and Sonogashira couplings.
Reaction Time 6-24 hoursMonitor by TLC or LC-MS.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-3 Position

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., Xantphos, 0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to a Schlenk tube.

  • Add 2-Bromo-3-iodo-5-picoline (1.0 equiv) and the amine (1.2 equiv).

  • Add the degassed solvent (e.g., Toluene).

  • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through celite.

  • Concentrate the filtrate and purify the crude product via column chromatography.

start Start prep Prepare Reaction Vessel (Flame-dried, inert atmosphere) start->prep reagents Add Substrates and Reagents (Halopyridine, Coupling Partner, Base) prep->reagents catalyst Add Catalyst System (Pd Precursor, Ligand, Co-catalyst) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.

Other Potential Transformations

Beyond palladium-catalyzed cross-coupling, the reactivity of 2-Bromo-3-iodo-5-picoline can be harnessed in other ways:

  • Lithiation-Trapping: While selective lithiation at the C-3 position is proposed for its synthesis, further lithiation chemistry on the functionalized derivatives could be explored. For instance, after selective coupling at the C-3 position, the remaining bromine at C-2 could be subjected to lithium-halogen exchange at low temperatures, followed by quenching with an electrophile to introduce a third substituent.[18]

  • Nucleophilic Aromatic Substitution (SNA r): The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen, makes it susceptible to nucleophilic aromatic substitution. However, with the halogens at the 2- and 3-positions, the reactivity in SNAr reactions might be less pronounced compared to 2- or 4-halopyridines. The bromine at the 2-position is more likely to be displaced by a strong nucleophile under forcing conditions, especially after the introduction of an electron-withdrawing group at the 3-position.

Conclusion: A Versatile Scaffold for Innovation

2-Bromo-3-iodo-5-picoline presents a rich and nuanced reactivity profile that can be strategically exploited by the discerning synthetic chemist. The key to unlocking its full potential lies in the understanding and application of chemoselective principles, primarily in palladium-catalyzed cross-coupling reactions. By carefully tuning reaction conditions, researchers can selectively functionalize the C-I bond, paving the way for the sequential introduction of molecular diversity. This guide provides a foundational framework and practical starting points for the exploration of this valuable building block in the pursuit of novel pharmaceuticals and advanced materials.

References

electrophilic and nucleophilic sites of 2-Bromo-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-3-iodo-5-methylpyridine

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its unique arrangement of two different halogen atoms, an activating methyl group, and the intrinsic electronic properties of the pyridine ring endows it with multiple, distinct reactive sites. This guide provides a comprehensive analysis of the electrophilic and nucleophilic centers within the molecule, grounded in fundamental principles of electronic structure and supported by established synthetic methodologies. We will explore the causality behind its reactivity in key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this compound in the synthesis of complex molecular architectures.

Foundational Electronic Structure and Reactivity Landscape

To understand the reactivity of this compound, we must first dissect its core electronic features. The pyridine ring is an electron-deficient (π-deficient) aromatic system due to the presence of the electronegative nitrogen atom. This inherent electron deficiency makes the carbon atoms of the ring susceptible to attack by nucleophiles, a characteristic that is fundamental to its chemistry.[1][2]

The substituents on the pyridine ring further modulate this reactivity profile:

  • Nitrogen Atom: The lone pair of electrons on the sp²-hybridized nitrogen atom represents the primary nucleophilic site of the molecule.[3][4] It readily participates in protonation, alkylation, and coordination to metal centers.

  • Bromo and Iodo Substituents: Both halogens are strongly electronegative and exert a powerful electron-withdrawing effect through induction. This effect further depletes the electron density of the ring, particularly at the carbon atoms to which they are attached (C2 and C3). Consequently, the C2 and C3 positions are the primary electrophilic sites for nucleophilic attack.[4][5]

  • Methyl Group: As an alkyl group, the methyl substituent at the C5 position is weakly electron-donating through hyperconjugation. This slightly counteracts the electron-withdrawing effects of the nitrogen and halogens, but its influence is minor compared to the other substituents.

A critical distinction in reactivity arises from the different carbon-halogen bond strengths. The C-I bond is significantly weaker and more polarizable than the C-Br bond. This intrinsic property is a key determinant for selective transformations, particularly in metal-catalyzed reactions.[6]

Nucleophilic Aromatic Substitution (SNAr): Targeting the C2 Position

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of electron-deficient aromatic rings bearing a good leaving group.[2] In pyridines, the positions ortho (C2, C6) and para (C4) to the ring nitrogen are exceptionally activated for SNAr.[1][7] This is because the addition of a nucleophile at these positions generates a resonance-stabilized anionic intermediate (a Meisenheimer complex) where the negative charge can be delocalized onto the electronegative nitrogen atom, a highly stabilizing feature.[8]

In this compound, the bromine atom is located at the C2 position (ortho to the nitrogen), making this site highly electrophilic and primed for SNAr. Attack by a nucleophile at C2 is strongly favored over attack at the C3 (meta) position, where the resulting intermediate cannot delocalize the negative charge onto the nitrogen.

Caption: SNAr mechanism at the C2 position of this compound.

Experimental Protocol: SNAr with Sodium Methoxide

This protocol describes a typical procedure for the methoxylation at the C2 position, replacing the bromo substituent.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagents: Dissolve this compound (1.0 eq) in anhydrous methanol.

  • Reaction Initiation: Add sodium methoxide (1.2 eq) to the solution. The reaction is often exothermic.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield 2-methoxy-3-iodo-5-methylpyridine.

Palladium-Catalyzed Cross-Coupling: Selectively Targeting the C3 Position

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for C-C bond formation.[9][10] The key to selectivity in dihalogenated substrates lies in the differential reactivity of the carbon-halogen bonds during the initial oxidative addition step of the catalytic cycle.[11]

The C-I bond is substantially weaker than the C-Br bond, allowing it to undergo oxidative addition to a Pd(0) catalyst under much milder conditions.[12] This significant difference in reactivity enables highly selective functionalization at the C3 position while leaving the C2-bromo bond intact for subsequent transformations.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add sub R¹-I (2-Br-3-Iodo-Py) sub->ox_add pd_complex R¹-Pd(II)L₂-I ox_add->pd_complex trans Transmetalation pd_complex->trans base Base (e.g., K₃PO₄) base->trans boronic R²-B(OR)₂ boronic->trans trans_complex R¹-Pd(II)L₂-R² trans->trans_complex red_elim Reductive Elimination trans_complex->red_elim red_elim->pd0 product R¹-R² (Coupled Product) red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity Comparison for Electrophilic Sites
PositionBondReaction TypeRelative ReactivityRationale
C2 C-BrSNArHigh Ortho to pyridine nitrogen, allowing stabilization of the Meisenheimer intermediate.[8]
C3 C-ISNArLow Meta to pyridine nitrogen; no charge delocalization to nitrogen is possible.
C2 C-BrPd-CouplingModerate Stronger C-Br bond requires more forcing conditions for oxidative addition.
C3 C-IPd-CouplingHigh Weaker C-I bond allows for facile oxidative addition under mild conditions.[6]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C3

This protocol details a selective coupling of an arylboronic acid at the C3-iodo position.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or K₃PO₄)[9]

  • Solvent system (e.g., 1,4-dioxane/water)[9]

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Inerting: Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 4:1 dioxane:water) followed by the palladium catalyst (1-5 mol%).

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to afford the desired 2-bromo-5-methyl-3-arylpyridine.

Conclusion

The reactivity of this compound is a nuanced interplay of its inherent electronic structure and the specific reaction conditions employed. The nitrogen atom acts as a reliable nucleophilic center. For electrophilic sites, a clear dichotomy exists: the C2 position is activated for nucleophilic aromatic substitution due to its ortho relationship with the ring nitrogen, while the C3 position is the preferred site for palladium-catalyzed cross-coupling reactions owing to the lability of the carbon-iodine bond. This predictable, differential reactivity makes this compound an exceptionally valuable and strategic tool for the regioselective synthesis of complex, substituted pyridine derivatives, enabling the construction of novel scaffolds for pharmaceutical and materials science applications.[13]

References

Guide to the Stability and Storage of 2-Bromo-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 2-Bromo-3-iodo-5-methylpyridine is a versatile halogenated pyridine derivative that serves as a critical building block in organic synthesis and pharmaceutical research.[1] Its unique reactivity, stemming from the distinct electronic and steric properties of the bromine and iodine substituents, makes it an invaluable intermediate for constructing complex molecular architectures through reactions like palladium-catalyzed cross-couplings.[1] This compound is instrumental in the development of novel therapeutic agents, including anti-cancer drugs and antibiotics, as well as in the formulation of advanced agrochemicals and materials.[1] Given its reactivity and importance, ensuring the chemical integrity and stability of this compound from procurement to application is paramount for reproducible and successful research outcomes. This guide provides a comprehensive overview of its stability profile, optimal storage conditions, and best practices for handling.

Physicochemical Profile

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and storage.

PropertyValueSource(s)
CAS Number 65550-82-5[1][2]
Molecular Formula C₆H₅BrIN[1][2]
Molecular Weight 297.92 g/mol [1][3]
Appearance Off-white to yellow or orange-green crystalline powder[1][4][5]
Melting Point 84-86 °C / 43-46 °C[1][6]
Purity ≥ 96-99% (by GC or HPLC)[1][5]

Note on Melting Point Discrepancy: The observed range in melting points across different suppliers may be attributable to variances in purity, crystalline form, or the presence of isomeric impurities. Researchers should always refer to the certificate of analysis provided by their specific supplier.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is governed by the inherent reactivity of its functional groups. The carbon-iodine (C-I) bond is significantly weaker and more labile than the carbon-bromine (C-Br) bond, making it the primary site of potential degradation.

Key Factors Influencing Stability:

  • Light: Aromatic iodides are known to be light-sensitive. Photolytic cleavage of the C-I bond can generate radical species, initiating a cascade of decomposition reactions.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While the compound is a solid with a relatively high melting point, long-term storage at ambient or elevated temperatures is not recommended.

  • Atmosphere: Although specific data on air sensitivity is limited, related halo-aromatic compounds can be susceptible to oxidation or hydrolysis, particularly in the presence of moisture and light over extended periods. The pyridine nitrogen atom can also undergo oxidation.

  • Incompatible Materials: As with most pyridine derivatives, this compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases, which can induce vigorous reactions or catalyze decomposition.[7][8]

Proposed Degradation Pathways:

The primary degradation route is likely de-iodination, followed by other potential reactions such as debromination or oxidation of the pyridine ring.

G cluster_main This compound cluster_degradation Potential Degradation Pathways A C₆H₅BrIN (Stable Compound) B De-iodination Product (2-Bromo-5-methylpyridine) A->B  Light (hv)  Reducing Agents  Trace Metals C Oxidized Products (Pyridine N-oxides) A->C  Strong Oxidizers  Air/O₂ (slow) D Further Decomposition (Complex Mixture) B->D C->D G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Cleanup a Don PPE b Verify Fume Hood Function a->b c Receive & Inspect Container b->c d Transfer to Inert Atmosphere Glovebox (for aliquoting) c->d Optimal e Weigh Compound in Fume Hood c->e d->e f Prepare Solution e->f g Store Aliquots (0-8°C, Dark, Inert) f->g h Clean Equipment f->h i Dispose of Waste (per regulations) h->i

References

solubility of 2-Bromo-3-iodo-5-methylpyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-3-iodo-5-methylpyridine in Organic Solvents

Abstract

This compound is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a versatile synthetic intermediate for creating complex, biologically active molecules, including anti-cancer agents and antibiotics, is well-documented.[1][2] The success of synthetic transformations, purification processes, and formulation development hinges on a thorough understanding of its solubility characteristics. This technical guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed experimental protocols for its quantitative determination, and a framework for interpreting solubility data. By synthesizing theoretical knowledge with practical, field-proven methodologies, this document serves as an essential resource for optimizing the use of this critical building block.

Core Characteristics of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior. The molecule's structure, featuring a pyridine ring substituted with a methyl group and two different halogen atoms, creates a unique electronic and steric profile that dictates its interactions with various solvents.

The presence of both bromine and iodine atoms provides multiple, distinct reactive sites, making it an excellent candidate for sequential cross-coupling reactions.[1] This reactivity is fundamental to its role in building complex molecular architectures necessary for novel therapeutic agents.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 65550-82-5[1][4]
Molecular Formula C₆H₅BrIN[1][4]
Molecular Weight 297.92 g/mol [1][4]
Appearance Off-white to yellow colored powder[1]
Melting Point 84-86 °C[1]
Normal Boiling Point 313.37 °C (calculated)[4]
Density 1.98 g/cm³ (calculated)[4]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5][6] The widely used principle of "like dissolves like" serves as a primary guideline, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[7][8]

For this compound, several key interactions must be considered:

  • Polarity and Dipole-Dipole Interactions: The pyridine ring is inherently polar due to the electronegative nitrogen atom.[9] The C-Br and C-I bonds are also polar, contributing to an overall molecular dipole moment. This structure suggests that polar solvents, capable of dipole-dipole interactions, will be effective at solvating the molecule.

  • London Dispersion Forces: The large, electron-rich bromine and iodine atoms make the molecule highly polarizable. Consequently, London dispersion forces are a significant contributor to the intermolecular attractions. Solvents that are also highly polarizable, including aromatic and some halogenated solvents, may exhibit enhanced solubility.

  • Hydrogen Bonding: The lone pair of electrons on the pyridine nitrogen atom can act as a hydrogen bond acceptor.[10] Therefore, polar protic solvents (e.g., alcohols) can engage in hydrogen bonding, which is expected to contribute favorably to solubility.

  • Molecular Size and Shape: As a relatively rigid, planar molecule, its ability to pack into a crystal lattice is efficient, as indicated by its solid nature and melting point of 84-86 °C.[1] The energy required to overcome this crystal lattice energy is a critical factor in the dissolution process.[6]

Based on these principles, we can predict a general solubility profile:

  • High Solubility: Expected in polar aprotic solvents (e.g., THF, Acetone, Dichloromethane) and polar protic solvents (e.g., Ethanol, Methanol) due to a combination of dipole-dipole forces and hydrogen bonding.

  • Moderate Solubility: Expected in aromatic solvents (e.g., Toluene) due to favorable dispersion forces.

  • Low Solubility: Expected in non-polar aliphatic solvents (e.g., Hexane, Cyclohexane) where solute-solvent interactions would be limited to weak dispersion forces, which are insufficient to overcome the solute's crystal lattice energy.

Experimental Determination of Thermodynamic Solubility

While theoretical principles provide a valuable framework, empirical measurement is essential for obtaining accurate solubility data for critical applications like process development and formulation. The shake-flask method is universally regarded as the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and directness.[11]

Experimental Workflow: Shake-Flask Method

The following diagram outlines the logical flow for determining solubility using the shake-flask method coupled with UV-Vis analysis.

G cluster_prep Step 1: Sample Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_analysis Step 4: Analysis A Add excess this compound to a known volume of solvent in a sealed vial. B Agitate at a constant temperature (e.g., 25°C) for an extended period (18-24 hours) to ensure equilibrium. A->B C Allow suspension to settle. B->C D Withdraw an aliquot of the supernatant. Filter through a 0.45 µm syringe filter to remove all undissolved solids. C->D Key step to prevent particulate interference E Dilute the clear filtrate with the solvent to a concentration within the analytical range. D->E F Measure absorbance using a UV-Vis Spectrophotometer. E->F G Calculate concentration using a pre-established calibration curve. F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Quantitative Solubility by the Shake-Flask Method

This protocol describes a robust, self-validating system for measuring solubility.

1. Materials and Equipment:

  • This compound (solid)

  • Organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Volumetric flasks and pipettes

  • Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

  • UV-Vis Spectrophotometer and quartz cuvettes

2. Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment to confirm saturation.[11]

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for 18 to 24 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.[12]

  • Phase Separation: After equilibration, remove the vial and let it stand undisturbed to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.45 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear, particle-free filtrate into a clean vial. This filtration step is crucial for accurate analytical measurement.[13]

  • Dilution: Perform a precise serial dilution of the filtrate with the same solvent to bring its concentration into the linear range of the analytical method (e.g., UV-Vis spectroscopy).

  • Quantification: Analyze the diluted sample to determine the concentration of the dissolved compound.

Analytical Quantification via UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid, reliable, and widely accessible technique for quantifying the concentration of a chromophoric compound in solution.[14] The method is based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte.[14]

Analytical Workflow: UV-Vis Quantification

G cluster_cal Part A: Calibration cluster_sample Part B: Sample Analysis cluster_final Part C: Final Calculation A Prepare a series of standard solutions of known concentrations from a stock solution. B Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). A->B C Plot Absorbance vs. Concentration. Perform linear regression to get the equation y = mx + c. B->C D Prepare the diluted filtrate sample (from Shake-Flask Protocol). E Measure the absorbance of the sample at the same λmax. D->E F Calculate the concentration of the diluted sample using the calibration curve equation. E->F G Account for the dilution factor to determine the concentration in the original saturated solution (solubility). F->G

Caption: UV-Vis Spectrophotometric Analysis Workflow.

Protocol: UV-Vis Analysis for Solubility Quantification

1. Determination of λmax:

  • Prepare a dilute solution of this compound in the solvent of interest.

  • Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent measurements must be performed at this wavelength.

2. Preparation of Calibration Curve:

  • Prepare a stock solution of the compound with a precisely known concentration in the chosen solvent.

  • Perform a series of accurate serial dilutions to create at least five standard solutions spanning a range of concentrations.

  • Measure the absorbance of each standard at λmax.

  • Plot absorbance versus concentration. The resulting graph should be linear, and a linear regression analysis will provide the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid calibration.[15]

3. Sample Measurement and Calculation:

  • Measure the absorbance of the diluted filtrate from the shake-flask experiment.

  • Use the calibration curve's equation to calculate the concentration (x) of the diluted sample from its absorbance (y).

  • Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Interpreting Solubility Data

To illustrate the application of these protocols, the following table presents a hypothetical but chemically reasoned solubility profile for this compound across a range of common organic solvents at 25 °C.

Table 2: Hypothetical Solubility of this compound at 25 °C

SolventSolvent TypePolarity IndexDielectric Constant (ε)Hypothetical Solubility (mg/mL)
n-HexaneNon-polar Aliphatic0.11.9< 0.5
TolueneAromatic2.42.4~ 15
Dichloromethane (DCM)Halogenated3.19.1> 100
Tetrahydrofuran (THF)Polar Aprotic (Ether)4.07.5> 150
AcetonePolar Aprotic (Ketone)5.120.7> 200
EthanolPolar Protic (Alcohol)4.324.5~ 75
MethanolPolar Protic (Alcohol)5.132.7~ 50

Analysis of Hypothetical Data:

  • Non-polar Solvents: As predicted, solubility in n-hexane is negligible. The weak van der Waals forces between hexane and the solute cannot overcome the solute's crystal lattice energy.

  • Aromatic Solvents: Toluene shows moderate solubility, likely due to favorable π-stacking and dispersion force interactions with the pyridine ring and large halogen atoms.

  • Polar Aprotic Solvents: The compound exhibits excellent solubility in DCM, THF, and Acetone. These solvents have significant dipole moments that can effectively solvate the polar regions of the solute molecule, leading to strong dipole-dipole interactions.

  • Polar Protic Solvents: Ethanol and methanol are good solvents, but perhaps less effective than the best aprotic solvents. While they can form hydrogen bonds with the pyridine nitrogen, the energy cost of disrupting the strong hydrogen-bonding network within the alcohol itself may slightly temper the overall solubility compared to a solvent like acetone.

Conclusion

The solubility of this compound is a multi-faceted property governed by a balance of intermolecular forces. Its unique structure, featuring a polar pyridine core and highly polarizable halogen substituents, results in a favorable solubility profile across a range of polar aprotic and protic organic solvents. For drug development and process chemistry professionals, a purely theoretical assessment is insufficient. The implementation of robust, validated experimental methods, such as the shake-flask protocol coupled with UV-Vis spectroscopy, is imperative for generating the accurate and reliable data needed to guide solvent selection for synthesis, purification, and formulation. This guide provides the foundational principles and practical workflows necessary to confidently approach this critical task.

References

A Technical Guide to the Application of Halogenated Methylpyridines in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halogenated methylpyridines represent a cornerstone class of heterocyclic building blocks, indispensable to innovation across the pharmaceutical, agrochemical, and material science sectors. Their intrinsic value is derived from a unique combination of a biocompatible pyridine core, a modifiable methyl group, and the nuanced reactivity imparted by halogen substituents. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of these vital synthons. We will delve into the causality behind their use in complex molecular design, offering detailed experimental protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in leveraging the full potential of halogenated methylpyridines.

Introduction: The Strategic Value of Halogenated Methylpyridines

The pyridine ring is a privileged scaffold in bioactive molecules, owing to its ability to engage in hydrogen bonding and its metabolic stability. The addition of a methyl group and one or more halogen atoms creates a versatile platform for synthetic chemists.[1][2] The methyl group can be a site for further functionalization or can provide steric and electronic influence on the pyridine ring. The halogen atom, be it fluorine, chlorine, bromine, or iodine, is not merely a substituent but a strategic tool that profoundly influences the molecule's properties and reactivity.

The strategic importance of halogenated pyridines lies in their capacity to serve as precursors for a vast array of more complex molecules.[3] The type of halogen and its position on the pyridine ring dictate the synthetic pathways available. For instance, bromine and iodine are excellent leaving groups in palladium-catalyzed cross-coupling reactions, while fluorine can enhance metabolic stability and binding affinity of a drug molecule.[1][4][5][6] This guide will explore these nuances, providing a technical framework for their application.

Synthesis of Halogenated Methylpyridines

The accessibility of halogenated methylpyridines is a critical factor in their widespread use. Several synthetic strategies are employed, with the choice of method often depending on the desired substitution pattern and the scale of the reaction.

A common approach involves the direct halogenation of methylpyridines (picolines). However, electrophilic aromatic substitution on the electron-deficient pyridine ring can be challenging and often requires harsh conditions, which may lead to mixtures of products.[7][8] More sophisticated methods have been developed to achieve greater regioselectivity. For example, the synthesis of 2-chloro-5-methylpyridine can be achieved by the chlorination of 3-methylpyridine (β-picoline) or through a multi-step process starting from propionaldehyde and an acrylic ester.[9][10][11][12]

Another strategy involves the synthesis of the pyridine ring itself with the desired halogen and methyl groups already in place. This can be a more complex but ultimately more controlled approach. Furthermore, recent advances have focused on C-H activation and functionalization, offering more direct and atom-economical routes to these valuable compounds.[13][14][15][16][17]

Core Reactivity: A Chemist's Toolkit

The true power of halogenated methylpyridines lies in their predictable and versatile reactivity. The electron-withdrawing nature of the pyridine nitrogen and the halogen substituent(s) activates the ring for certain transformations while the halogen itself provides a handle for others.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, making it more susceptible to nucleophilic attack than benzene.[18] Halogens at the 2- and 4-positions (ortho and para to the nitrogen) are particularly prone to displacement by nucleophiles via an addition-elimination mechanism, known as SNAr.[18][19][20][21] This is because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, stabilizing it.[20] This reaction is a powerful tool for introducing a wide range of functional groups, including amines, alkoxides, and thiolates.

The reactivity of the halogen as a leaving group in SNAr reactions of pyridinium ions follows the order: 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~2-iodo.[22]

Diagram: Generalized SNAr Mechanism on a Halogenated Pyridine

Suzuki_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd2_complex R-Pd(II)(X)L2 pd0->pd2_complex oa->pd2_complex tm Transmetalation pd2_r_rprime R-Pd(II)(R')L2 pd2_complex->pd2_r_rprime tm->pd2_r_rprime pd2_r_rprime->pd0 re Reductive Elimination product R-R' re->product r_x Ar-X (Halogenated Methylpyridine) r_x->oa r_boron R'-B(OR)2 r_boron->tm base Base base->tm boron_waste X-B(OR)2

References

The Strategic Synthesis and Application of 2-Bromo-3-iodo-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unsung Architect in Complex Molecule Synthesis

In the landscape of modern organic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the strategic importance of highly functionalized heterocyclic building blocks cannot be overstated. Among these, 2-Bromo-3-iodo-5-methylpyridine has emerged as a versatile and powerful intermediate. Its unique arrangement of a methyl group and two distinct halogen atoms on a pyridine core offers a nuanced reactivity profile, enabling chemists to perform selective, sequential cross-coupling reactions. This guide provides an in-depth exploration of the discovery, synthesis, and application of this pivotal molecule, offering both foundational knowledge and practical insights for researchers at the forefront of chemical innovation.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a molecule's physical and spectral characteristics is fundamental to its application. This compound is an off-white to yellow colored powder with a melting point in the range of 84-86 °C.[1]

PropertyValueSource
CAS Number 65550-82-5[1][2]
Molecular Formula C₆H₅BrIN[1][2]
Molecular Weight 297.92 g/mol [1][2]
Melting Point 84-86 °C[1]
Appearance Off-white to yellow colored powder[1]
Purity ≥ 99% (HPLC)[1]
Storage 2-8 °C, under inert atmosphere
InChI Key JRDURDSKNUSNRW-UHFFFAOYSA-N
SMILES Cc1cc(I)c(Br)nc1

A History Rooted in the Advancement of Synthetic Methodologies

The specific discovery of this compound is not prominently documented in a singular, seminal publication. Instead, its emergence is intrinsically linked to the broader development of regioselective halogenation and diazotization reactions of pyridine derivatives throughout the 20th century. The need for synthons with orthogonal reactivity—where one halogen could be selectively coupled while the other remains intact for a subsequent transformation—drove the creation of such multifaceted building blocks.

The intellectual foundation for its synthesis lies in well-established organometallic and heterocyclic chemistry principles. Key historical developments that paved the way for the synthesis of polysubstituted pyridines like the title compound include:

  • The Sandmeyer Reaction: The diazotization of an amino group and its subsequent replacement with a halide, a cornerstone of aromatic chemistry, provides a logical pathway to introduce the bromine atom at the 2-position from a 2-aminopyridine precursor.

  • Directed Ortho-Metalation (DoM): The use of directing groups to achieve regioselective deprotonation and subsequent electrophilic trapping (e.g., with iodine) has become a powerful tool for the functionalization of aromatic and heteroaromatic rings.

  • Halogen Dance Reactions: The base-catalyzed intramolecular migration of halogen atoms on aromatic rings allows for the synthesis of thermodynamically more stable isomers that might be difficult to access through direct halogenation.

While a precise timeline for the first synthesis of this compound is elusive, its availability in commercial catalogs from the late 20th and early 21st centuries indicates its utility was recognized and established within the research and development community, likely driven by the escalating demand for sophisticated intermediates in drug discovery programs.

The Art of Synthesis: A Plausible and Efficient Protocol

While a definitive, published protocol for the synthesis of this compound is not readily found, a highly plausible and efficient synthetic route can be constructed based on established methodologies for analogous structures. A logical approach would commence with a readily available aminopyridine, leveraging the directing and activating properties of the amino group, followed by its replacement.

A likely precursor for this synthesis is 2-amino-5-methylpyridine. The synthesis can be envisioned as a multi-step process involving regioselective halogenation followed by a Sandmeyer-type reaction.

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Amino-5-methylpyridine B 2-Amino-3-iodo-5-methylpyridine A->B 1. Iodination (e.g., NIS, I₂, H₂SO₄) C This compound B->C 2. Diazotization (NaNO₂, HBr) 3. Sandmeyer Reaction (CuBr)

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Iodination of 2-Amino-5-methylpyridine

The amino group at the 2-position is strongly activating and directs electrophilic substitution to the 3- and 5-positions. As the 5-position is already occupied by a methyl group, the iodination is expected to occur at the 3-position.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-amino-5-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0-5 °C.

  • Iodinating Agent: Add N-iodosuccinimide (NIS) or an iodine/potassium iodide solution portion-wise, maintaining the temperature below 10 °C. The rationale for using a strong acid is to protonate the pyridine nitrogen, further influencing the regioselectivity of the electrophilic substitution.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Carefully quench the reaction by pouring it onto crushed ice. Basify the solution with a suitable base (e.g., NaOH or NH₄OH) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-3-iodo-5-methylpyridine.

Step 2: Diazotization and Sandmeyer Reaction

This classic transformation replaces the amino group with a bromine atom.

  • Diazotization: Suspend the 2-amino-3-iodo-5-methylpyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C. Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature strictly below 5 °C to form the diazonium salt. The choice of HBr provides the bromide counter-ion for the subsequent step.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the freshly prepared diazonium salt solution to the CuBr solution at a controlled rate, allowing for the evolution of nitrogen gas.

  • Isolation and Purification: After the addition is complete, warm the reaction mixture to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete decomposition of the diazonium salt. Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

This proposed synthesis is robust, relies on well-understood reaction mechanisms, and utilizes readily available reagents, making it a viable approach for both laboratory and larger-scale production.

A Cornerstone in Modern Synthetic Chemistry: Applications

The synthetic utility of this compound stems from the differential reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This allows for selective functionalization at the 3-position (iodine) while leaving the 2-position (bromine) intact for a subsequent, different coupling reaction. This orthogonal reactivity is a powerful tool for the convergent synthesis of complex molecules.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. With this compound, the reaction can be directed to selectively couple at the 3-position.

Suzuki_Coupling A This compound C 2-Bromo-3-(aryl/heteroaryl)-5-methylpyridine A->C B Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) B->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Na₂CO₃) Solvent (e.g., Dioxane/H₂O)

Caption: Regioselective Suzuki-Miyaura coupling at the 3-position.

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane and water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting 2-bromo-3-aryl-5-methylpyridine can then be purified by chromatography.

This initial coupling provides a product that is primed for a second cross-coupling reaction at the now-vacant 2-position, enabling the synthesis of complex, unsymmetrical biaryl or heteroaryl structures which are prevalent in many kinase inhibitors and other drug candidates.[3][4]

Sonogashira Cross-Coupling

Similarly, the Sonogashira reaction allows for the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes which are themselves valuable synthetic intermediates. Again, the reaction proceeds selectively at the C-I bond.

Sonogashira_Coupling A This compound C 2-Bromo-3-(alkynyl)-5-methylpyridine A->C B Terminal Alkyne (R-C≡CH) B->C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N, DIPEA)

Caption: Regioselective Sonogashira coupling at the 3-position.

The resulting 2-bromo-3-alkynyl-5-methylpyridine can be further elaborated through a second coupling reaction at the bromine position or the alkyne can be subjected to various transformations, such as reduction or cyclization reactions.

The Broader Impact: A Key to Innovation

The true value of this compound lies not in the molecule itself, but in the vast chemical space it unlocks. Its application has been instrumental in the development of:

  • Pharmaceuticals: As a key intermediate, it is used in the synthesis of novel drug candidates, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.[3] The ability to introduce diverse functionalities with precise control is crucial for optimizing the efficacy and specificity of these potential therapeutics.

  • Agrochemicals: The pyridine scaffold is a common feature in many herbicides and fungicides. This building block facilitates the creation of new agrochemicals aimed at improving crop yield and providing protection against pests.[3]

  • Materials Science: The rigid, aromatic structure of the pyridine ring, combined with the potential for extensive functionalization, makes this compound a valuable component in the synthesis of advanced materials, including polymers and coatings with tailored electronic and physical properties.[1]

Conclusion: A Testament to Strategic Design

This compound stands as a testament to the power of strategic molecular design. While its own history may be understated, its impact is evident in the complex and vital molecules it helps to create. For researchers and scientists in drug development and materials science, a thorough understanding of this building block's synthesis and reactivity is not merely academic—it is a practical tool for accelerating innovation. As the demand for ever more sophisticated chemical entities continues to grow, the role of such versatile intermediates will only become more critical.

References

Methodological & Application

Application Notes and Protocols for the Chemoselective Suzuki Coupling of 2-Bromo-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry

The selective functionalization of dihalogenated heterocycles is a paramount strategy in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. 2-Bromo-3-iodo-5-methylpyridine stands as a versatile building block, presenting two distinct halogen atoms that can be sequentially manipulated in cross-coupling reactions. The differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis allows for a predictable and highly regioselective Suzuki-Miyaura coupling. This application note provides a comprehensive guide, including a detailed protocol, for the chemoselective Suzuki coupling at the C-3 position of this compound, leveraging the inherent lability of the C-I bond. This approach enables the introduction of a diverse array of aryl or heteroaryl moieties at this position while preserving the C-Br bond for subsequent synthetic transformations, thus offering a gateway to complex, multi-substituted pyridine derivatives.

The Principle of Chemoselectivity: A Mechanistic Overview

The success of the selective Suzuki-Miyaura coupling hinges on the disparity in bond dissociation energies of the carbon-halogen bonds and their subsequent rates of oxidative addition to a palladium(0) catalyst. The C-I bond is inherently weaker and more polarizable than the C-Br bond, rendering it significantly more reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[1][2] This reactivity trend (C-I > C-Br > C-Cl) is a well-established principle in palladium-catalyzed cross-coupling reactions.[2]

By carefully selecting the reaction conditions—specifically, a suitable palladium catalyst, ligand, base, and solvent system—it is possible to effect the exclusive cleavage of the C-I bond, leading to the formation of a 3-aryl-2-bromo-5-methylpyridine intermediate. The C-Br bond remains intact under these controlled conditions, acting as a synthetic handle for further diversification.

The Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-defined catalytic cycle involving three key elementary steps:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-iodine bond of this compound to form a square planar palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers its organic moiety to the palladium(II) complex, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired carbon-carbon bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln(I) Pd0->PdII_Aryl Ar-I OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)Ln(R') PdII_Aryl->PdII_Diaryl R'-B(OR)2 Base Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Ar-R' PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar-I BoronicAcid R'-B(OR)2 Base Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Suzuki Coupling of this compound

This protocol provides a general method for the chemoselective Suzuki coupling of this compound with a variety of aryl- and heteroarylboronic acids.

Materials and Reagents
ReagentPurposeTypical Amount (equivalents)
This compoundStarting Material1.0 (Limiting Reagent)
Aryl/Heteroarylboronic AcidCoupling Partner1.1 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst0.02 - 0.05 (2-5 mol%)
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Activates Boronic Acid2.0 - 3.0
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)Reaction Medium-
Safety Precautions
  • This compound: This compound is an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and are often flammable. Handle with care and avoid inhalation of dust.

  • Bases: Strong bases such as potassium carbonate and cesium carbonate are corrosive. Handle with care to avoid skin and eye contact.

  • Solvents: Organic solvents are flammable and may be toxic. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[3][4][5]

Step-by-Step Procedure

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Boronic Acid, and Base setup->reagents catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (e.g., 80-100 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cool, Dilute, Extract) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura reaction.

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). Subsequently, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 4-24 hours, depending on the substrates and conditions.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Interpretation and Troubleshooting

Observation/IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient heating, or inefficient base.Ensure the catalyst is active and handled under inert conditions. Verify the reaction temperature. Consider a stronger base (e.g., Cs₂CO₃ or K₃PO₄).
Formation of Homocoupled Boronic Acid Product Presence of oxygen, or decomposition of the palladium catalyst.Thoroughly degas the solvents and maintain a strict inert atmosphere. Use fresh catalyst.
Reaction Stalls Catalyst deactivation or boronic acid decomposition.Add a fresh portion of the catalyst. Ensure the boronic acid is of good quality and stored properly.
Formation of Di-arylated Product Reaction conditions are too harsh, leading to the coupling at the C-Br position.Reduce the reaction temperature and/or time. Consider a milder base. Use a catalyst system known for its selectivity.
Difficult Purification Similar polarity of product and starting materials or byproducts.Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

The chemoselective Suzuki-Miyaura coupling of this compound is a robust and highly effective method for the synthesis of 3-aryl-2-bromo-5-methylpyridines. The predictable reactivity of the carbon-iodine bond over the carbon-bromine bond allows for a modular approach to the synthesis of complex pyridine derivatives. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities with potential applications in medicine and materials science.

References

Application Note: Selective Sonogashira Cross-Coupling of 2-Bromo-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to performing a selective Sonogashira cross-coupling reaction on 2-bromo-3-iodo-5-methylpyridine. We will explore the underlying principles of chemoselectivity, offering a detailed experimental protocol, and discussing critical parameters that ensure high-yield synthesis of the mono-alkynylated product. This guide is intended for researchers in medicinal chemistry, materials science, and synthetic organic chemistry who require a robust method for the functionalization of di-halogenated pyridine scaffolds.

Introduction: The Strategic Importance of the Sonogashira Reaction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp-hybridized terminal alkynes and sp²-hybridized aryl or vinyl halides. This reaction, catalyzed by a combination of a palladium complex and a copper(I) salt, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials. Its functional group tolerance and generally mild reaction conditions make it a highly versatile tool.

In the context of complex, multi-functionalized heterocyclic systems such as this compound, the Sonogashira reaction presents a unique opportunity for selective functionalization. The significant difference in the reactivity of the C-I and C-Br bonds allows for a stepwise and controlled introduction of substituents, a critical strategy in multi-step synthetic campaigns. The C-I bond is considerably more reactive towards oxidative addition to the Pd(0) catalyst than the C-Br bond, providing a reliable handle for selective alkynylation at the 3-position.

The Catalytic Cycle and Basis for Chemoselectivity

The widely accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in our case, the C-I bond of this compound), forming a Pd(II)-aryl complex.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide then transfers the acetylide ligand to the Pd(II)-aryl complex.

  • Reductive Elimination: The resulting di-organopalladium(II) complex undergoes reductive elimination to yield the final alkynylated pyridine product and regenerate the active Pd(0) catalyst, thus completing the cycle.

The chemoselectivity in the case of this compound is governed by the relative bond dissociation energies of the C-X bonds. The C-I bond (around 220 kJ/mol) is significantly weaker than the C-Br bond (around 280 kJ/mol), leading to a much faster rate of oxidative addition at the C-I position. By carefully controlling reaction conditions, particularly temperature and reaction time, the reaction can be effectively stopped after the selective substitution at the 3-position, leaving the C-Br bond intact for subsequent transformations.

Sonogashira_Cycle cluster_copper Copper(I) Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-I (R = Pyridyl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination Forms Pd(II) intermediate reductive_elimination->pd0 Regenerates Catalyst product R-C≡C-R' reductive_elimination->product cu_cycle Copper Cycle alkyne R'-C≡C-H cu_acetylide R'-C≡C-Cu alkyne->cu_acetylide + CuI, Base cu_acetylide->transmetalation base Base base->alkyne substrate 2-Bromo-3-iodo- 5-methylpyridine substrate->oxidative_addition

Figure 1: The catalytic cycle of the Sonogashira reaction, highlighting the key steps leading to chemoselective alkynylation.

Experimental Protocol: Selective Alkynylation at the C-3 Position

This protocol details the selective Sonogashira coupling of a terminal alkyne with this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%Sigma-AldrichStore under inert gas, protected from light.
Terminal Alkyne (e.g., Phenylacetylene)>98%Acros OrganicsPurify by distillation if necessary.
Pd(PPh₃)₂Cl₂Catalyst gradeStrem ChemicalsHandle in a glovebox or under an inert atmosphere.
Copper(I) Iodide (CuI)>99%Alfa AesarUse freshly opened or purified material.
Triethylamine (TEA)Anhydrous, >99.5%Fisher ScientificUse from a freshly opened bottle or distill over CaH₂.
Tetrahydrofuran (THF)Anhydrous, >99.9%EMD MilliporeUse from a solvent purification system or a freshly opened Sure/Seal™ bottle.
Diethyl EtherACS GradeVWRFor extraction.
Saturated NH₄Cl solutionN/ALab-preparedFor work-up.
BrineN/ALab-preparedFor work-up.
Anhydrous MgSO₄ACS GradeLabChemFor drying organic layers.
Celite® 545N/ASigma-AldrichFor filtration.
Equipment
  • Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Magnetic stir plate with heating capabilities

  • Syringes and needles for reagent transfer

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

  • Flash chromatography system

Reaction Setup and Procedure

The following workflow outlines the key stages of the experimental process.

Workflow setup 1. Assemble & Purge Schlenk Flask reagents 2. Add Solids: Substrate, Pd Catalyst, CuI setup->reagents solvents 3. Add Solvents & Base: THF, TEA reagents->solvents alkyne 4. Add Terminal Alkyne (via syringe) solvents->alkyne reaction 5. Reaction at RT (Monitor by TLC/GC-MS) alkyne->reaction workup 6. Aqueous Work-up (NH4Cl, Brine) reaction->workup purify 7. Purification (Flash Chromatography) workup->purify product 8. Characterization (NMR, MS) purify->product

Figure 2: A step-by-step workflow for the selective Sonogashira coupling experiment.

Step-by-Step Method:

  • Inert Atmosphere Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.0 g, 3.19 mmol).

  • Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₂Cl₂ (0.02 eq, 44.8 mg, 0.064 mmol) and CuI (0.04 eq, 24.3 mg, 0.128 mmol).

  • Solvent and Base Addition: Evacuate and backfill the flask with argon three times. Add anhydrous THF (20 mL) and anhydrous triethylamine (3.0 eq, 1.33 mL, 9.57 mmol) via syringe.

  • Degassing: Stir the mixture and sparge with argon gas for 15-20 minutes to ensure the removal of dissolved oxygen, which can deactivate the catalyst.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1 eq, 0.38 mL, 3.51 mmol) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress should be monitored every 30-60 minutes by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the selective consumption of the starting material without significant formation of the di-substituted product. The reaction is typically complete within 2-4 hours.

  • Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-bromo-3-(alkynyl)-5-methylpyridine.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low or No Reactivity Inactive catalyst; insufficient degassing; poor quality base/solvent.Use a fresh batch of catalyst. Ensure rigorous degassing. Use freshly distilled/anhydrous solvents and base.
Formation of Di-alkynylated Product Reaction time too long; reaction temperature too high.Monitor the reaction closely and quench immediately upon consumption of the starting material. Maintain the reaction at room temperature.
Glaser Coupling (Alkyne Dimerization) Absence of palladium catalyst activity; excess oxygen.Ensure proper inert atmosphere techniques. Check the quality and activity of the palladium catalyst.
Difficult Purification Close Rf values of product and starting material.Optimize the solvent system for flash chromatography. Consider using a different stationary phase if necessary.

Safety Precautions

  • Handling Reagents: Palladium catalysts and copper salts are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents: Anhydrous solvents like THF and triethylamine are flammable and should be handled with care, away from ignition sources.

  • Inert Gas: Argon and nitrogen are asphyxiants in high concentrations. Ensure proper ventilation.

Conclusion

The protocol described herein offers a reliable and selective method for the Sonogashira cross-coupling of this compound. By leveraging the inherent reactivity difference between the C-I and C-Br bonds and maintaining careful control over reaction conditions, chemists can efficiently synthesize valuable mono-alkynylated pyridine intermediates. This approach opens avenues for further diversification, making it a powerful tool in the synthesis of complex molecules for drug discovery and materials science.

Application Notes and Protocols for the Selective Functionalization of C-I versus C-Br Bonds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Harnessing Halogen Reactivity for Sequential Synthesis

In the intricate world of complex molecule synthesis, the ability to selectively functionalize specific positions on an aromatic or heteroaromatic core is paramount. Polyhalogenated organic molecules serve as versatile building blocks, offering multiple reaction handles for the stepwise construction of elaborate molecular architectures. Among these, substrates bearing both iodine and bromine atoms present a unique opportunity for controlled, sequential cross-coupling reactions. This selectivity stems from the inherent difference in the bond dissociation energies of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a low-valent transition metal catalyst, most commonly palladium. This fundamental principle allows for the preferential functionalization of the C-I bond under milder conditions, leaving the more robust C-Br bond intact for subsequent transformations.

This application note provides an in-depth technical guide to the principles, protocols, and best practices for achieving selective C-I versus C-Br bond functionalization. We will explore the key mechanistic considerations, the critical role of catalyst and ligand selection, and provide detailed, field-proven protocols for a range of important cross-coupling reactions. This guide is designed to empower researchers in organic synthesis, medicinal chemistry, and materials science to leverage this powerful strategy for the efficient and precise construction of complex molecular targets.

The Scientific Foundation: Understanding the Basis of Selectivity

The chemoselectivity in the functionalization of iodo-bromo substituted arenes and heteroarenes is primarily governed by the kinetics of the oxidative addition step in the catalytic cycle of most cross-coupling reactions. The general order of reactivity for aryl halides in palladium-catalyzed reactions is I > Br > Cl > F. This trend directly correlates with the bond dissociation energies (BDEs) of the corresponding carbon-halogen bonds. The weaker C-I bond requires a lower activation energy for the palladium catalyst to insert into the bond, thus proceeding at a faster rate and often under milder conditions than the C-Br bond.

While this thermodynamic difference in bond strength provides the foundational basis for selectivity, kinetic factors can be finely tuned through the judicious choice of reaction parameters. The electronic nature and steric hindrance of the substrate, the choice of the palladium precursor, the specific ligands coordinating to the metal center, the base, and the solvent system all play crucial roles in enhancing the selectivity of C-I bond activation. For instance, bulky and electron-rich phosphine ligands can accelerate the oxidative addition step and often improve selectivity.

Diagram: The Principle of Selective C-I vs. C-Br Functionalization

G cluster_0 Reaction Pathway cluster_1 Simplified Energy Diagram showing lower activation energy for C-I bond cleavage compared to C-Br. Substrate Ar(I)(Br) Reaction1 Cross-Coupling 1 (Milder Conditions) Substrate->Reaction1 Preferential C-I Activation Intermediate Ar(Product 1)(Br) Reaction1->Intermediate Reaction2 Cross-Coupling 2 (Harsher Conditions) Intermediate->Reaction2 C-Br Activation Final_Product Ar(Product 1)(Product 2) Reaction2->Final_Product E_axis Energy R_coord Reaction Coordinate Reactants Reactants Ar(I)(Br) + Pd(0) TS_I TS (C-I) TS_Br TS (C-Br) Products Products

Caption: A schematic representation of sequential cross-coupling on an iodo-bromo arene, highlighting the preferential activation of the C-I bond under milder conditions.

Key Cross-Coupling Reactions and Protocols

The principle of selective C-I functionalization is applicable across a wide range of palladium-catalyzed cross-coupling reactions. Below are detailed protocols for some of the most synthetically useful transformations.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. The selective coupling at the C-I position of iodo-bromo arenes is well-established and highly efficient.

Application Example: Selective Arylation of 2-Bromo-4-iodopyridine

2-Bromo-4-iodopyridine is a valuable building block for the synthesis of polysubstituted pyridines, which are common scaffolds in pharmaceuticals. Selective Suzuki coupling at the 4-position allows for the introduction of an aryl or heteroaryl group while retaining the 2-bromo position for subsequent functionalization.[1]

Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

Materials:

  • Iodo-bromo arene (e.g., 2-bromo-4-iodopyridine) (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the iodo-bromo arene (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the limiting reagent).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 2-16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C-I coupled product.

SubstrateBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Selectivity (I:Br)
1-Bromo-4-iodobenzenePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O801295>98:2
2-Bromo-4-iodopyridine4-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O90892>99:1
3-Bromo-5-iodotoluene2-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3)Toluene100688>98:2

Table 1: Representative conditions and yields for selective Suzuki-Miyaura coupling at the C-I position.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes. The high reactivity of the C-I bond makes it an excellent substrate for this transformation, often allowing the reaction to proceed at room temperature.[2]

Protocol: Selective Sonogashira Coupling at the C-I Position

Materials:

  • Iodo-bromo arene (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI) (1-10 mol%)

  • Base (e.g., triethylamine, diisopropylamine) (2.0-5.0 equiv, can also be the solvent)

  • Solvent (e.g., THF, DMF, acetonitrile)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the iodo-bromo arene (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Add the degassed solvent (e.g., THF) and the base (e.g., triethylamine, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

SubstrateAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-iodobenzenePhenylacetylenePd(PPh₃)₂Cl₂/CuI (2/4)Et₃NTHFRT298
2-Bromo-5-iodopyridineTrimethylsilylacetylenePd(PPh₃)₄/CuI (3/5)i-Pr₂NHDMF50491
1-Bromo-3-iodobenzene1-HexynePd(OAc)₂/XPhos/CuI (2/4/5)Cs₂CO₃/Et₃NAcetonitrile60685

Table 2: Representative conditions and yields for selective Sonogashira coupling at the C-I position.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The selective amination at the C-I position of dihaloarenes is a key strategy for the synthesis of complex nitrogen-containing molecules. The choice of ligand is often critical for achieving high selectivity and yield.

Protocol: Selective Buchwald-Hartwig Amination at the C-I Position

Materials:

  • Iodo-bromo arene (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, SPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-3.0 equiv)

  • Solvent (e.g., toluene, 1,4-dioxane, THF)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).

  • Add the iodo-bromo arene (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel, eluting with the same solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

SubstrateAmineCatalyst/Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-iodobenzeneMorpholinePd₂(dba)₃/Xantphos (2/4)NaOt-Bu (1.5)Toluene1001293
2-Bromo-4-iodopyridineAnilinePd(OAc)₂/RuPhos (2/4)Cs₂CO₃ (2)1,4-Dioxane1101687
3-Bromo-5-iodobenzonitrilen-ButylaminePd₂(dba)₃/SPhos (2.5/5)K₃PO₄ (3)THF902481

Table 3: Representative conditions and yields for selective Buchwald-Hartwig amination at the C-I position.

Diagram: Experimental Workflow for Selective Cross-Coupling

G Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add: - Iodo-bromo Substrate - Coupling Partner - Base Setup->Reagents Catalyst Add Catalyst System (Pd Precursor + Ligand) Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat & Stir Solvent->Reaction Monitoring Monitor Progress (TLC, LC-MS, GC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated C-I Functionalized Product Purification->Product

References

Application Notes & Protocols: Regioselective Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dihalogenated Pyridines

In the landscape of modern drug discovery and materials science, substituted pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials.[1] The ability to selectively and sequentially functionalize a common starting material offers a powerful strategy for creating molecular diversity. 2-Bromo-3-iodo-5-methylpyridine is an exemplary building block for such strategies. As a dihalogenated heterocycle, it possesses two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The successful application of this substrate hinges on understanding and controlling the regioselectivity of these transformations.

This guide provides an in-depth exploration of the principles governing this selectivity and offers detailed, field-proven protocols for key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Pillar of Selectivity: The Carbon-Halogen Bond Reactivity Gradient

The high regioselectivity observed in the cross-coupling of this compound is fundamentally governed by the difference in bond dissociation energies of the carbon-halogen bonds. This energy difference directly influences the rate of the initial, and often rate-determining, step of the catalytic cycle: oxidative addition to the palladium(0) center.[2][3]

The established reactivity trend for halogens in palladium-catalyzed reactions is:

C–I > C–Br > C–Cl > C–F [4][5][6]

For this compound, the carbon-iodine (C-I) bond at the 3-position is significantly weaker and thus more susceptible to cleavage and insertion of the Pd(0) catalyst than the more robust carbon-bromine (C-Br) bond at the 2-position.[7][8] By carefully controlling reaction conditions—particularly temperature and reaction time—chemists can achieve highly selective functionalization at the C-3 position, leaving the C-2 bromine atom untouched for subsequent, potentially different, coupling reactions. This stepwise approach is a cornerstone of efficient and divergent synthesis.

substrate 2-Bromo-3-iodo- 5-methylpyridine oxidative_add Oxidative Addition (Regioselective Step) substrate->oxidative_add C-I bond is weaker than C-Br bond pd0 Pd(0)L_n (Active Catalyst) pd0->oxidative_add intermediate Aryl-Pd(II)-I Complex (C-3 Position) oxidative_add->intermediate transmetalation Transmetalation (e.g., Suzuki) or Alkyne Insertion (e.g., Sonogashira) intermediate->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim Forms new C-C or C-N bond reductive_elim->pd0 Catalyst Regeneration product 3-Substituted-2-bromo- 5-methylpyridine reductive_elim->product partner Coupling Partner (e.g., R-B(OH)₂, R-C≡CH) partner->transmetalation

Caption: Regioselective cross-coupling catalytic cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing carbon-carbon bonds between aryl halides and organoboron compounds.[9][10] Its tolerance for a vast array of functional groups makes it an indispensable tool in pharmaceutical synthesis.[11] When applied to this compound, it allows for the selective introduction of aryl or heteroaryl groups at the 3-position.

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions

The following table outlines typical starting conditions for the regioselective Suzuki-Miyaura coupling. Optimization may be required for particularly challenging arylboronic acids.

EntryArylboronic Acid (Equiv.)Palladium Catalyst (mol%)Ligand (mol%)Base (Equiv.)Solvent SystemTemp (°C)Approx. Yield (%)
1Phenylboronic acid (1.2)Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)9085-95
24-Methoxyphenylboronic acid (1.2)PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF9088-96
33-Pyridylboronic acid (1.5)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O (5:1)10080-92

Yields are estimated based on analogous reactions with dihalopyridines and are highly dependent on the specific substrate and purification. Conditions adapted from sources.[5][12][13]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid at the C-3 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 298.9 mg), the desired arylboronic acid (1.2 mmol), PdCl₂(dppf) (0.03 mmol, 22.0 mg), and Cs₂CO₃ (2.0 mmol, 651.8 mg).[5]

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed DMF (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-bromo-3-aryl-5-methylpyridine product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for forming C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes.[14][15] This reaction typically requires both palladium and copper(I) co-catalysts.[7] For this compound, this provides a direct route to 3-alkynylpyridines, which are versatile intermediates for synthesizing more complex heterocyclic systems.

Data Presentation: Representative Sonogashira Reaction Conditions
EntryTerminal Alkyne (Equiv.)Palladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)Base (Equiv.)SolventTemp (°C)Approx. Yield (%)
1Phenylacetylene (1.1)PdCl₂(PPh₃)₂ (2-5)CuI (4-10)Et₃N (3.0)THF50-6585-95
2Ethynyltrimethylsilane (1.2)Pd(PPh₃)₄ (5)CuI (5)DIPEA (3.0)DMF6080-90
31-Heptyne (1.2)Pd(CF₃COO)₂ (2.5)CuI (5)Et₃N (excess)DMF10075-88

Conditions are representative and may need optimization. Rigorous exclusion of oxygen is critical to prevent alkyne homocoupling (Glaser coupling).[16] Conditions adapted from sources.[7][17][18]

Detailed Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the copper-catalyzed Sonogashira coupling at the C-3 position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol, 298.9 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21.1 mg), and CuI (0.05 mmol, 9.5 mg).[7]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Base Addition: Add anhydrous, degassed THF (5 mL) and anhydrous, degassed Et₃N (3 mL) via syringe. Stir the resulting suspension for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove solids, washing the pad with ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-bromo-3-alkynyl-5-methylpyridine.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in medicinal chemistry.[19][20] This reaction allows for the synthesis of aryl amines from aryl halides with a broad scope of amine coupling partners.[4] Selective amination at the C-3 iodo position of this compound provides access to 3-amino-2-bromopyridine derivatives.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAmine (Equiv.)Palladium Precursor (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Approx. Yield (%)
1Morpholine (1.2)Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)Toluene11080-95
2Aniline (1.2)Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)Dioxane10075-90
3Benzylamine (1.2)Pd(OAc)₂ (2)XPhos (4)t-BuONa (2.0)Toluene11085-98

The choice of ligand and base is critical and often substrate-dependent. Strong bases like sodium tert-butoxide are common.[21] Conditions adapted from sources.[4][5][22]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination at the C-3 position. All operations should be performed in a glovebox or using rigorous Schlenk techniques due to the air-sensitivity of the catalyst components.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried Schlenk tube equipped with a stir bar, add Pd(OAc)₂ (0.02 mmol, 4.5 mg), Xantphos (0.04 mmol, 23.1 mg), and Cs₂CO₃ (2.0 mmol, 651.8 mg).[5]

  • Add Reactants: Add this compound (1.0 mmol, 298.9 mg) and the desired amine (1.2 mmol) to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the Schlenk tube tightly with a Teflon screw cap. Remove the tube from the glovebox and place it in a preheated oil bath at 110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS until completion (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography to obtain the 2-bromo-3-amino-5-methylpyridine product.

cluster_setup 1. Setup & Reagent Prep cluster_reaction 2. Reaction Execution cluster_analysis 3. Monitoring & Work-up cluster_purification 4. Purification setup_1 Weigh solids (Substrate, Catalyst, Base) setup_2 Prepare anhydrous, degassed solvents setup_3 Flame-dry glassware (Schlenk flask/tube) reaction_1 Combine solids in flask setup_3->reaction_1 reaction_2 Establish inert atmosphere (3x evacuate/backfill Ar) reaction_1->reaction_2 reaction_3 Add solvents & liquid reagents via syringe reaction_2->reaction_3 reaction_4 Heat to target temperature with vigorous stirring reaction_3->reaction_4 analysis_1 Monitor progress (TLC, LC-MS) reaction_4->analysis_1 analysis_2 Cool to room temp. Quench reaction analysis_1->analysis_2 analysis_3 Dilute & perform liquid-liquid extraction analysis_2->analysis_3 analysis_4 Dry organic layer (e.g., Na₂SO₄) analysis_3->analysis_4 analysis_5 Concentrate in vacuo analysis_4->analysis_5 purify_1 Purify crude material via flash column chromatography analysis_5->purify_1 purify_2 Characterize pure product (NMR, MS, etc.) purify_1->purify_2

Caption: General experimental workflow for cross-coupling.

Conclusion

This compound serves as a highly valuable and versatile building block for constructing complex, substituted pyridine derivatives. The intrinsic reactivity difference between the C-I and C-Br bonds provides a reliable handle for achieving excellent regioselectivity in palladium-catalyzed cross-coupling reactions. By employing the protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can confidently perform selective functionalization at the C-3 position. This paves the way for subsequent modifications at the C-2 position, enabling a divergent and efficient approach to the synthesis of novel molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds from 2-Bromo-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-3-iodo-5-methylpyridine in Biaryl Synthesis

Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The precise and controlled synthesis of these compounds is a cornerstone of modern organic chemistry. This compound emerges as a uniquely valuable starting material for the construction of complex biaryl and hetero-biaryl structures. Its utility is rooted in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.

The foundational principle guiding the selective functionalization of this dihalogenated pyridine lies in the relative bond dissociation energies of the carbon-halogen bonds. The C-I bond is inherently weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[2] This reactivity trend (C-I > C-Br > C-Cl) allows for a predictable and stepwise approach to the synthesis of unsymmetrical biaryls, offering chemists a powerful tool for molecular diversification.[2]

This comprehensive guide provides detailed application notes and experimental protocols for the selective synthesis of biaryl compounds from this compound. We will explore the mechanistic underpinnings of this selectivity and provide practical, field-proven methodologies for Suzuki-Miyaura, Stille, and sequential cross-coupling reactions.

Understanding the Reaction Mechanism: The Key to Selectivity

The success of any selective cross-coupling strategy hinges on a thorough understanding of the underlying reaction mechanism. The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle

Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R-M Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The initial and selectivity-determining step is the oxidative addition of the aryl halide to the active Pd(0) catalyst. Due to the lower bond energy of the C-I bond compared to the C-Br bond, this process occurs preferentially at the 3-position of this compound under carefully controlled conditions. This allows for the selective formation of a 3-substituted-2-bromo-5-methylpyridine intermediate.

Part 1: Selective Monofunctionalization at the C-3 Position (C-I Bond)

The following protocols are designed to achieve selective cross-coupling at the more reactive C-3 iodo position of this compound.

Protocol 1.1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-2-bromo-5-methylpyridine

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds due to the commercial availability and stability of boronic acids.[3]

Reaction Scheme:

Suzuki-Miyaura Coupling Start This compound Reagents + Ar-B(OH)2 [Pd Catalyst], Base Start->Reagents Product 3-Aryl-2-bromo-5-methylpyridine Reagents->Product

Caption: General scheme for the selective Suzuki-Miyaura coupling at the C-3 position.

Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction: Heat the mixture to a controlled temperature (typically 80-90 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2-bromo-5-methylpyridine.

Data Presentation: Representative Conditions and Yields for Selective Suzuki Coupling

Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O851285-95
PdCl₂(dppf) (2)Cs₂CO₃ (2.0)Toluene/H₂O901090-98
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.5)Dioxane808>95

Note: Yields are representative and may vary depending on the specific arylboronic acid used.

Part 2: Sequential Cross-Coupling for the Synthesis of Unsymmetrical 2,3-Diaryl-5-methylpyridines

The intact C-Br bond in the 3-aryl-2-bromo-5-methylpyridine intermediate serves as a handle for a second, distinct cross-coupling reaction, enabling the synthesis of unsymmetrical biaryl compounds.

Protocol 2.1: Stille Coupling for the Functionalization of the C-2 Position (C-Br Bond)

The Stille coupling utilizes organostannane reagents and is known for its tolerance of a wide range of functional groups.[4][5][6]

Reaction Scheme:

Sequential Stille Coupling Start 3-Aryl-2-bromo-5-methylpyridine Reagents + Ar'-SnBu3 [Pd Catalyst] Start->Reagents Product 2,3-Diaryl-5-methylpyridine Reagents->Product One-Pot Workflow cluster_0 Step 1: Selective C-I Coupling cluster_1 Step 2: C-Br Coupling Start This compound + Ar-B(OH)2 (1.1 equiv) Conditions1 Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Temp: 80-90°C Start->Conditions1 Intermediate In situ formation of 3-Aryl-2-bromo-5-methylpyridine Conditions1->Intermediate Add Reagents Add Ar'-B(OH)2 (1.2 equiv) + Additional Base/Catalyst (optional) Intermediate->Add Reagents Conditions2 Increase Temp: 100-110°C Add Reagents->Conditions2 Product Unsymmetrical 2,3-Diaryl-5-methylpyridine Conditions2->Product

References

Application Note: Leveraging 2-Bromo-3-iodo-5-methylpyridine for the Regioselective Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Dihalogenated Pyridines in Kinase Inhibitor Design

Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, most notably cancer. This has established kinase inhibitors as a cornerstone of modern targeted therapy. Within the medicinal chemist's arsenal, the pyridine ring stands out as a "privileged scaffold," a structural motif frequently found in successful drug candidates due to its ability to form key interactions with biological targets.[1][2]

The synthesis of potent and selective kinase inhibitors requires a modular approach to systematically explore the chemical space within the kinase's ATP-binding site. Dihalogenated pyridines, such as 2-Bromo-3-iodo-5-methylpyridine, are exceptionally valuable starting materials for this purpose.[3] The true power of this specific building block lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This intrinsic property allows for a highly controlled, regioselective, and sequential introduction of different functionalities, providing an efficient pathway to complex molecular architectures designed to inhibit specific kinases.[2][4]

This guide provides a detailed exploration of the synthetic strategies, experimental protocols, and underlying chemical principles for using this compound as a versatile platform for the discovery of novel kinase inhibitors.

Pillar 1: The Principle of Regioselective Synthesis

The synthetic utility of this compound is governed by the fundamental principles of palladium-catalyzed cross-coupling reactions. The reactivity of carbon-halogen bonds towards the crucial oxidative addition step with a Palladium(0) catalyst follows a well-established trend: C–I > C–Br > C–Cl.[4] The C-I bond is significantly weaker and therefore more susceptible to cleavage and insertion by the palladium catalyst under milder reaction conditions.

This reactivity gap enables a powerful two-step synthetic strategy:

  • Step 1 (C-I Functionalization): A selective cross-coupling reaction is performed under mild conditions to introduce a desired chemical moiety at the 3-position (the site of the iodine atom). The C-Br bond at the 2-position remains largely unreactive.

  • Step 2 (C-Br Functionalization): The resulting 2-bromo-3-substituted-5-methylpyridine intermediate is then subjected to a second, distinct cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system), to install a second moiety at the 2-position.

This stepwise approach is invaluable for building libraries of 2,3,5-trisubstituted pyridine derivatives where the groups at C-2 and C-3 can be independently and systematically varied to optimize interactions with the target kinase.

G start This compound mid 2-Bromo-3-(R1)-5-methylpyridine (Intermediate) start->mid Mild Conditions (e.g., Suzuki, Sonogashira) Selective reaction at C-I bond end 2-(R2)-3-(R1)-5-methylpyridine (Final Kinase Inhibitor Scaffold) mid->end Forcing Conditions (e.g., Suzuki, Buchwald-Hartwig) Reaction at C-Br bond

Caption: Sequential functionalization workflow for this compound.

Pillar 2: Synthetic Strategies & Key Methodologies

The regioselective functionalization of this compound primarily relies on a suite of robust and versatile palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction is a cornerstone of modern medicinal chemistry for forming C-C bonds, allowing for the introduction of a wide variety of aryl and heteroaryl groups.[1][5] In the context of kinase inhibitors, these appended rings are crucial for probing hydrophobic pockets and forming pi-stacking interactions within the ATP-binding site.

Sonogashira Coupling

The Sonogashira reaction introduces alkynyl functionalities, creating rigid linkers that can position other pharmacophoric elements precisely.[6][7] This reaction is highly selective for the C-I bond and typically proceeds under mild, copper-co-catalyzed conditions.[8]

Buchwald-Hartwig Amination

This reaction forms C-N bonds, enabling the introduction of primary or secondary amines. The resulting amino group is often designed to act as a crucial hydrogen bond donor or acceptor, frequently interacting with the "hinge region" of the kinase, a key determinant of binding affinity.[6][9]

Pillar 3: Biological Context and Application

Kinase inhibitors derived from substituted pyridine scaffolds often target critical cell signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[5] For example, many inhibitors target the RAS-RAF-MEK-ERK or PI3K-AKT-mTOR pathways by blocking the ATP-binding site of a key kinase in the cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ATP -> ADP ERK ERK MEK->ERK ATP -> ADP Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Kinase Inhibitor (e.g., RAF Inhibitor) Inhibitor->RAF Blocks ATP Binding

Caption: Inhibition of the generic MAPK signaling pathway by a kinase inhibitor.

The 2,3,5-trisubstituted pyridine scaffold allows for a three-pronged attack on the kinase active site:

  • The core pyridine ring acts as a central scaffold.

  • The C-3 substituent (R1) can be designed to occupy the hydrophobic region deep within the ATP pocket.

  • The C-2 substituent (R2) , often an amine-containing group, can be positioned to form critical hydrogen bonds with the kinase hinge region.

Experimental Protocols

The following protocols provide a generalized framework. Researchers must optimize conditions for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Regioselective Sonogashira Coupling at the C-3 Position

This protocol describes the selective coupling of a terminal alkyne at the C-I bond.[7][8]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (or DMF) and Et₃N via syringe. Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-3-(alkynyl)-5-methylpyridine.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C-3 Position

This protocol describes the selective coupling of an arylboronic acid at the C-I bond.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Degassed 1,4-dioxane and water (e.g., 4:1 mixture)

Procedure:

  • In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture with stirring to 80-90 °C. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-3-aryl-5-methylpyridine.

Protocol 3: Subsequent Suzuki-Miyaura Coupling at the C-2 Position

This protocol functionalizes the less reactive C-Br bond of the intermediate from Protocol 1 or 2. More forcing conditions are typically required.

Materials:

  • 2-Bromo-3-(R1)-5-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane or Toluene

Procedure:

  • In a microwave vial or sealed tube, combine the 2-bromo-3-substituted-5-methylpyridine intermediate, the second arylboronic acid, the base, and the Pd(dppf)Cl₂ catalyst.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 100-120 °C (conventional heating) or using a microwave reactor.

  • Monitor the reaction progress carefully by LC-MS.

  • After cooling, perform an aqueous work-up as described in the previous protocols.

  • Purify the final product by flash column chromatography or preparative HPLC.

Data Presentation: Reaction Condition Summary

The choice of catalyst, base, and solvent is critical for success and selectivity. The table below provides a general guide.

Reaction TypePositionCatalyst SystemBaseSolventTemperature (°C)
Sonogashira C-3 (Iodo)PdCl₂(PPh₃)₂ / CuIEt₃N, DIPEATHF, DMF25 - 60
Suzuki C-3 (Iodo)Pd(PPh₃)₄K₂CO₃, K₃PO₄Dioxane/H₂O80 - 100
Suzuki C-2 (Bromo)Pd(dppf)Cl₂Cs₂CO₃, NaOt-BuDioxane, Toluene100 - 120+
Buchwald C-2 (Bromo)Pd₂(dba)₃ / XPhosNaOt-Bu, LHMDSToluene, Dioxane90 - 110

Conclusion

This compound is a powerful and highly versatile chemical intermediate for the synthesis of kinase inhibitors. Its defining feature—the differential reactivity of its two halogen atoms—provides a robust platform for regioselective, sequential cross-coupling reactions. This enables medicinal chemists to efficiently construct and systematically optimize complex 2,3,5-trisubstituted pyridine scaffolds, accelerating the discovery of potent and selective therapeutics targeting a wide range of kinases implicated in human disease. The protocols and strategies outlined in this guide offer a solid foundation for leveraging this building block in advanced drug discovery programs.

References

Application Note and Protocol: Regioselective Lithiation of 2-Bromo-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the regioselective lithiation of 2-Bromo-3-iodo-5-methylpyridine, a versatile dihalogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The protocol leverages the differential reactivity of carbon-halogen bonds in a lithium-halogen exchange reaction to selectively generate the 3-lithiated pyridine species. This application note details the underlying chemical principles, a step-by-step experimental protocol for the lithiation and subsequent trapping with an electrophile, and critical safety considerations. The information presented is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.

Introduction and Scientific Background

Substituted pyridines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of methodologies for the regioselective functionalization of the pyridine ring is, therefore, a cornerstone of modern synthetic chemistry.[1] Among the various strategies, directed ortho-metalation and halogen-metal exchange reactions have emerged as powerful tools for the introduction of a wide range of substituents with high precision.[1]

The subject of this protocol, this compound, possesses two distinct halogen atoms, offering a handle for selective functionalization. The principle of this experimental setup relies on the well-established kinetics of the lithium-halogen exchange reaction, which is significantly faster for heavier halogens. The exchange rates follow the trend I > Br > Cl.[2] This inherent reactivity difference allows for the selective replacement of the iodine atom at the C-3 position with lithium, leaving the bromine atom at the C-2 position intact.

The resulting 2-bromo-5-methylpyridin-3-yl-lithium is a highly reactive intermediate that can be trapped with a variety of electrophiles to introduce new functional groups at the 3-position. This regioselectivity is crucial for the synthesis of complex, polysubstituted pyridine derivatives.

Mechanism of Lithium-Halogen Exchange:

The lithium-halogen exchange is a rapid, kinetically controlled process.[2] While the exact mechanism can be complex and influenced by factors such as solvent and aggregation state of the organolithium reagent, it is generally believed to proceed through a four-centered transition state or an "ate-complex".[2] The reaction is an equilibrium process, with the equilibrium favoring the formation of the more stable organolithium species.

Experimental Workflow Overview

The overall experimental workflow for the lithiation of this compound and subsequent electrophilic trapping is depicted below. This process involves the careful handling of pyrophoric and moisture-sensitive reagents under an inert atmosphere.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents & Glassware (Dry & Inert) dissolve Dissolve 2-Bromo-3-iodo- 5-methylpyridine in dry THF reagents->dissolve cool Cool to -78 °C (Dry ice/acetone bath) dissolve->cool add_nBuLi Slowly add n-BuLi cool->add_nBuLi stir Stir for 30-60 min add_nBuLi->stir add_electrophile Add Electrophile (e.g., TMSCl) stir->add_electrophile warm Warm to room temperature add_electrophile->warm quench Quench with sat. aq. NH4Cl warm->quench extract Extract with organic solvent quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for the lithiation and electrophilic trapping of this compound.

Detailed Experimental Protocol

This protocol describes the lithiation of this compound followed by trapping with trimethylsilyl chloride (TMSCl) as a representative electrophile.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialStore under inert atmosphere, protected from light.
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercialPyrophoric. Handle with extreme care under inert atmosphere.[3]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialFreshly distilled from sodium/benzophenone or from a solvent purification system.
Trimethylsilyl chloride (TMSCl)≥98%CommercialStore under inert atmosphere.
Saturated aqueous ammonium chloride (NH₄Cl)Reagent grade-Used for quenching the reaction.
Diethyl ether (Et₂O)AnhydrousCommercialFor extraction.
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousCommercialFor drying the organic phase.
Silica gel60 Å, 230-400 meshCommercialFor column chromatography.
HexanesACS gradeCommercialFor column chromatography.
Ethyl acetateACS gradeCommercialFor column chromatography.
Equipment
  • Schlenk line or glovebox for inert atmosphere operations.

  • Round-bottom flasks, oven-dried and cooled under an inert atmosphere.

  • Magnetic stirrer and stir bars.

  • Syringes and needles for transfer of air- and moisture-sensitive reagents.

  • Low-temperature thermometer.

  • Dry ice/acetone bath.

  • Rotary evaporator.

  • Glassware for extraction and chromatography.

Step-by-Step Procedure

Safety Precaution: Organolithium reagents such as n-BuLi are highly pyrophoric and react violently with water. All operations must be conducted under a positive pressure of an inert gas (e.g., argon or nitrogen) in a well-ventilated fume hood.[3] Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) must be worn at all times.

  • Preparation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.

    • Under a positive flow of inert gas, add this compound (1.0 eq) to the flask.

    • Add anhydrous THF (to make a ~0.1 M solution) via syringe.

    • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Lithiation:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the lithiated species may be indicated by a color change.

  • Electrophilic Trapping:

    • While maintaining the temperature at -78 °C, slowly add trimethylsilyl chloride (1.2 eq) dropwise via syringe.

    • After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes.

    • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the layers and extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-bromo-5-methyl-3-(trimethylsilyl)pyridine.

Reaction Scheme

G start This compound intermediate 2-Bromo-5-methylpyridin-3-yl-lithium start->intermediate 1. n-BuLi, THF, -78 °C product 2-Bromo-5-methyl-3-(trimethylsilyl)pyridine intermediate->product 2. TMSCl 3. H₂O work-up

Caption: Reaction scheme for the lithiation of this compound and trapping with TMSCl.

Characterization and Expected Results

The final product, 2-bromo-5-methyl-3-(trimethylsilyl)pyridine, should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The disappearance of the proton signal at the 3-position and the appearance of a signal corresponding to the trimethylsilyl group in the ¹H NMR spectrum are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

The yield of the reaction can vary depending on the purity of the reagents and the strictness of the anhydrous and anaerobic conditions. A successful reaction should provide the desired product in good to excellent yield.

Troubleshooting

IssuePossible Cause(s)Solution(s)
Low or no conversion Inactive n-BuLi, presence of moisture or oxygen, impure starting material.Titrate the n-BuLi solution before use. Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. Purify the starting material if necessary.
Formation of side products Reaction temperature too high, prolonged reaction time, incorrect stoichiometry.Maintain the temperature at -78 °C during the addition of n-BuLi and the electrophile. Adhere to the recommended reaction times. Use the correct equivalents of reagents.
Mixture of regioisomers Incomplete selectivity of the lithium-halogen exchange.This is less likely for the I/Br system, but ensure the reaction is performed at a sufficiently low temperature to maximize kinetic control.
Difficulty in purification Close polarity of the product and any byproducts.Use a different eluent system for column chromatography or consider alternative purification methods such as preparative TLC or HPLC.

Conclusion

The regioselective lithiation of this compound via lithium-iodine exchange is a robust and reliable method for the synthesis of 3-substituted pyridine derivatives. The protocol outlined in this application note provides a detailed procedure that, when followed with the appropriate safety precautions, can be a valuable tool for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The ability to selectively introduce a wide range of functional groups at the C-3 position opens up numerous possibilities for the creation of novel and complex molecular architectures.

References

Application of 2-Bromo-3-iodo-5-methylpyridine in Agrochemical Synthesis: A Technical Guide to Regioselective Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine scaffolds are integral to the design of modern agrochemicals due to their favorable bioavailability and ability to interact with key biological targets. 2-Bromo-3-iodo-5-methylpyridine is a highly valuable and strategic starting material for the synthesis of complex, polysubstituted pyridine derivatives. The distinct reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds enables a sequential and regioselective functionalization strategy, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of this strategy, detailing the chemical principles, step-by-step experimental protocols for Sonogashira and Suzuki-Miyaura couplings, and workflow visualizations to empower researchers in the agrochemical field.

Introduction: The Strategic Advantage of Differential Reactivity

This compound is a halogenated pyridine derivative recognized as an essential building block for developing complex organic molecules for agrochemical and pharmaceutical applications.[1][2][3] Its utility stems from the presence of two different halogen atoms on the pyridine ring. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general trend: C–I > C–Br > C–Cl.[4] This differential reactivity is the cornerstone of its application, allowing for the selective functionalization of the C-3 position (iodine) while leaving the C-2 position (bromine) intact for subsequent transformations.

This stepwise approach provides a powerful and efficient route to construct di-substituted pyridine cores that would be challenging to synthesize otherwise. By carefully selecting coupling partners and reaction conditions, chemists can build molecular complexity and precisely tune the properties of the final compound to optimize its biological activity as a potential herbicide, fungicide, or insecticide.[5]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 65550-82-5[1]
Molecular Formula C₆H₅BrIN[1]
Molecular Weight 297.92 g/mol [1]
Appearance Off-white to yellow colored powder[1]
Melting Point 84-86 °C[1]
Purity ≥ 99% (HPLC)[1]

The Core Strategy: Sequential Regioselective Cross-Coupling

The primary application of this compound in agrochemical synthesis is as a scaffold for sequential cross-coupling reactions. The process involves two key stages:

  • First Coupling at the C-3 Position: A palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Suzuki-Miyaura reaction, is performed under conditions that selectively activate the more reactive C-I bond. This introduces the first point of diversity.

  • Second Coupling at the C-2 Position: The resulting 2-bromo-3-substituted-5-methylpyridine intermediate is then subjected to a second cross-coupling reaction, functionalizing the less reactive C-Br bond to introduce a second substituent.

This robust methodology provides access to a vast chemical space of 2,3,5-trisubstituted pyridine derivatives, which are prominent motifs in many modern agrochemicals.

G start_node This compound step1_node Step 1: Regioselective Coupling (e.g., Sonogashira) at C-3 (Iodo) Position start_node->step1_node R¹-Source Pd Catalyst intermediate_node Intermediate: 2-Bromo-3-substituted-5-methylpyridine step1_node->intermediate_node step2_node Step 2: Second Coupling (e.g., Suzuki) at C-2 (Bromo) Position intermediate_node->step2_node R²-Source Pd Catalyst final_node Final Product: 2,3-Disubstituted-5-methylpyridine (Agrochemical Scaffold) step2_node->final_node

Diagram 1: Sequential cross-coupling workflow using this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the sequential functionalization of this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Regioselective Sonogashira Coupling at the C-3 (Iodo) Position

This protocol describes the palladium- and copper-catalyzed coupling of a terminal alkyne to the C-3 position, leveraging the higher reactivity of the C-I bond. The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds.[4][6]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%)

  • Copper(I) iodide [CuI] (3-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent and base)

  • Anhydrous Tetrahydrofuran (THF) (if co-solvent is needed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and this compound.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add anhydrous triethylamine via syringe. If the starting material has poor solubility, a co-solvent like THF can be used (e.g., 4:1 Et₃N:THF). Stir the mixture for 10-15 minutes at room temperature.

  • Substrate Addition: Add the terminal alkyne dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 40-60 °C). The C-I bond's high reactivity often allows for mild conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove catalyst residues, washing the pad with ethyl acetate.[7]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt, followed by a wash with brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-Bromo-3-(alkynyl)-5-methylpyridine, can then be purified by flash column chromatography on silica gel.[4]

Protocol 2: Suzuki-Miyaura Coupling at the C-2 (Bromo) Position

This protocol details the subsequent functionalization of the 2-bromo-3-(alkynyl)-5-methylpyridine intermediate from Protocol 1. The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds between an organohalide and an organoboron compound.[5][8]

Materials:

  • 2-Bromo-3-(alkynyl)-5-methylpyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

  • Anhydrous and degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio)[8]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the 2-bromo-3-(alkynyl)-5-methylpyridine intermediate, the arylboronic acid, the base, and the palladium catalyst.[9][10]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the starting bromide.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5] Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[9][10]

  • Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.

  • Purification: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-aryl-3-(alkynyl)-5-methylpyridine.[10][11]

Data Presentation: Representative Reaction Conditions

The efficiency of cross-coupling reactions is highly dependent on the specific substrates and reaction parameters. The table below summarizes typical conditions that serve as a starting point for optimization.

Table 2: Typical Conditions for Sequential Cross-Coupling

Reaction StageCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1. Sonogashira (C-I) Pd(PPh₃)₂Cl₂ (2.5) & CuI (5)Et₃N (solvent)Et₃N / THF40-602-675-95
2. Suzuki (C-Br) Pd(PPh₃)₄ (5)K₃PO₄ (2.5)Dioxane/H₂O90-10012-1870-90

Yields are estimated based on similar reactions reported in the literature and may vary based on specific substrates and optimization.[9][12]

Synthesis Workflow for a Hypothetical Agrochemical Scaffold

The following diagram illustrates the complete two-step synthesis of a hypothetical 2-(4-fluorophenyl)-3-(prop-1-yn-1-yl)-5-methylpyridine scaffold, a structure representative of those explored in agrochemical research.

G start This compound step1 Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, Et₃N 50°C start->step1 reagent1 + Propyne reagent1->step1 intermediate 2-Bromo-5-methyl-3-(prop-1-yn-1-yl)pyridine step1->intermediate step2 Suzuki Coupling Pd(PPh₃)₄, K₃PO₄ Dioxane/H₂O, 95°C intermediate->step2 reagent2 + (4-Fluorophenyl)boronic acid reagent2->step2 product Final Scaffold: 2-(4-Fluorophenyl)-5-methyl-3- (prop-1-yn-1-yl)pyridine step2->product

Diagram 2: Workflow for synthesizing a hypothetical agrochemical scaffold.

Conclusion

This compound is a premier building block for the synthesis of complex agrochemical candidates. Its defining feature—the differential reactivity of the C-I and C-Br bonds—provides a reliable and strategic platform for sequential, regioselective cross-coupling reactions. By employing methodologies such as the Sonogashira and Suzuki-Miyaura couplings, researchers can efficiently construct diverse libraries of polysubstituted pyridines for biological screening, accelerating the discovery and development of next-generation crop protection agents.

References

Application Note: Regioselective Stille Coupling of 2-Bromo-3-iodo-5-methylpyridine for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step guide for conducting the Stille cross-coupling reaction with 2-Bromo-3-iodo-5-methylpyridine, a versatile building block in pharmaceutical and agrochemical research.[1][2] We delve into the critical aspects of regioselectivity, leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds to achieve selective functionalization. This guide is tailored for researchers, scientists, and drug development professionals, offering not just a protocol but also the underlying scientific principles to ensure reproducible and high-yielding results.

Introduction: The Strategic Advantage of Stille Coupling

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide.[3][4] Its broad functional group tolerance, stability of organostannane reagents to air and moisture, and generally mild reaction conditions make it a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for drug discovery.[3][5][6][7][8][9]

The substrate of interest, this compound, presents a unique opportunity for sequential, site-selective modifications. The key to unlocking its synthetic potential lies in understanding and controlling the regioselectivity of the cross-coupling process. This note will focus on the selective coupling at the more reactive C-I bond.

The Principle of Regioselectivity: Why Iodine Reacts First

In palladium-catalyzed cross-coupling reactions, the first step of the catalytic cycle is the oxidative addition of the organic halide to the Pd(0) catalyst.[3][5][10] The rate of this step is highly dependent on the nature of the carbon-halogen bond. Generally, the bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the reactivity towards oxidative addition increases down the group: C-I > C-Br > C-Cl.[3][10]

For this compound, the C-I bond is significantly weaker and more polarizable than the C-Br bond. This inherent difference in reactivity allows for the selective oxidative addition of the palladium catalyst to the C-I bond under carefully controlled conditions, leaving the C-Br bond intact for subsequent transformations.[11]

Experimental Workflow Overview

The following diagram outlines the general workflow for the regioselective Stille coupling of this compound.

Stille_Coupling_Workflow Experimental Workflow for Regioselective Stille Coupling reagent_prep Reagent & Glassware Preparation (Drying, Degassing) reaction_setup Reaction Setup under Inert Atmosphere (Assembly, Reagent Addition) reagent_prep->reaction_setup Proceed once ready reaction_monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction_setup->reaction_monitoring Heating & Stirring workup Reaction Workup (Quenching, Extraction) reaction_monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification Crude product analysis Product Characterization (NMR, MS) purification->analysis Purified product

Caption: A flowchart of the key stages in the Stille coupling experiment.

Detailed Protocol: Selective Coupling at the C-3 Position

This protocol details the coupling of this compound with a generic organostannane (e.g., Tributyl(vinyl)stannane) as a model system.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially availableStore under inert atmosphere.
Organostannane (e.g., Tributyl(vinyl)stannane)≥97%Commercially availableHighly toxic. Handle with extreme care in a fume hood.[3]
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))≥99%Commercially availableAir-sensitive. Store under inert atmosphere.
Anhydrous, degassed Toluene≥99.8%Commercially availableDegas by sparging with N₂ or Ar for 30-60 min.
Saturated aqueous Potassium Fluoride (KF) solutionReagentPrepare in-houseUsed for workup to remove tin byproducts.[6][12][13]
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)ReagentCommercially availableFor drying organic layers.
Silica Gel230-400 meshCommercially availableFor column chromatography.
Schlenk flask or oven-dried round-bottom flask with septum--Ensure glassware is scrupulously dry.
Inert gas (Nitrogen or Argon)High purity-For maintaining an inert atmosphere.
Step-by-Step Procedure
  • Glassware and Reagent Preparation:

    • Thoroughly oven-dry all glassware (Schlenk flask, condenser, syringes, etc.) and allow to cool under a stream of inert gas.

    • Prepare a saturated aqueous solution of potassium fluoride (KF).

    • Ensure the solvent (toluene) is anhydrous and has been degassed.

  • Reaction Setup:

    • To the Schlenk flask, add this compound (1.0 eq) and Pd(PPh₃)₄ (0.03 - 0.05 eq).

    • Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure an inert atmosphere.[14]

    • Add the degassed toluene via syringe to dissolve the solids.

    • Via syringe, add the organostannane (1.1 - 1.2 eq). A slight excess of the organostannane is typically used to drive the reaction to completion.

  • Reaction Execution and Monitoring:

    • Immerse the flask in a preheated oil bath set to a moderate temperature (e.g., 80-90 °C). Higher temperatures may lead to a loss of selectivity and reaction at the C-Br position.[11]

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), checking for the consumption of the starting material.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.

    • Add the saturated aqueous KF solution and stir vigorously for at least one hour. This will precipitate the tributyltin fluoride, which is often a solid.[6][12][13]

    • Filter the mixture through a pad of Celite to remove the precipitated tin salts. Wash the Celite pad with the extraction solvent.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-bromo-3-substituted-5-methylpyridine.

Mechanism & Key Considerations

The catalytic cycle of the Stille coupling is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6][10][15]

Stille_Mechanism Catalytic Cycle of the Stille Coupling Pd0 Pd(0)L₂ PdII_oxidative R¹-Pd(II)L₂-X Pd0->PdII_oxidative Oxidative Addition PdII_transmetal R¹-Pd(II)L₂-R² PdII_oxidative->PdII_transmetal Transmetalation PdII_transmetal->Pd0 Reductive Elimination SnX R³₃Sn-X PdII_transmetal->SnX R1X R¹-X (this compound) R1X->PdII_oxidative SnR2 R³₃Sn-R² (Organostannane) SnR2->PdII_transmetal R1R2 R¹-R² (Coupled Product) R1R2->Pd0

Caption: The catalytic cycle for the Stille cross-coupling reaction.

  • Catalyst Choice: Pd(PPh₃)₄ is a common and effective catalyst for many Stille couplings.[10] Other Pd(0) sources like Pd₂(dba)₃ with additional phosphine ligands (e.g., P(t-Bu)₃, XPhos) can also be highly effective, sometimes at lower catalyst loadings and temperatures.[8][16][17]

  • Ligand Effects: The choice of ligand can significantly influence the reaction rate and efficiency. Electron-rich and bulky phosphine ligands generally accelerate the oxidative addition and reductive elimination steps.[16][18]

  • Solvent: Aprotic, non-polar solvents like toluene, dioxane, or THF are commonly used. DMF can also be employed, particularly for less reactive substrates, but may require higher temperatures.[14]

  • Additives: In some cases, additives like copper(I) iodide (CuI) can accelerate the transmetalation step, which is often the rate-limiting step of the cycle.[16] Lithium chloride (LiCl) can also be beneficial in certain systems.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.[11][14]2. Insufficient temperature.[11]3. Impure or wet reagents/solvent.[11][14]4. Presence of oxygen.[14]1. Use a fresh batch of catalyst or a different precatalyst.2. Gradually increase the reaction temperature in 10 °C increments.3. Ensure all materials are anhydrous and the solvent is properly degassed.4. Improve inert atmosphere technique (e.g., longer evacuation/backfill cycles).
Formation of Homocoupled Byproduct (R²-R²) 1. High concentration of organostannane.2. Radical side reactions.[3]1. Add the organostannane slowly via syringe pump to maintain a low concentration.2. Ensure the reaction is run under a strictly inert atmosphere.
Loss of Regioselectivity (Reaction at C-Br) 1. Reaction temperature is too high.[11]2. Prolonged reaction time.1. Reduce the reaction temperature.2. Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty Removing Tin Byproducts 1. Incomplete precipitation with KF.2. Byproducts are soluble in the purification eluent.1. Increase the stirring time with KF solution; consider partitioning between acetonitrile and hexane.[19]2. Filter the crude product through a plug of silica gel with a small amount of triethylamine in the eluent before full chromatography.[6][12]

Safety Considerations

  • Organotin Reagents: Organostannanes, particularly tributyltin derivatives, are highly toxic.[3][4][13] They can be absorbed through the skin and are harmful if inhaled or ingested. Always handle these reagents in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: While generally less hazardous than organotins, palladium compounds should be handled with care. Avoid inhalation of dust.

  • Waste Disposal: All tin-containing waste must be collected and disposed of as hazardous chemical waste according to institutional guidelines. Do not pour tin waste down the drain.[13]

Conclusion

The regioselective Stille coupling of this compound is a reliable and efficient method for the synthesis of valuable 3-substituted-2-bromo-5-methylpyridine intermediates. By carefully controlling reaction parameters, particularly temperature, researchers can exploit the differential reactivity of the C-I and C-Br bonds to achieve high yields of the desired mono-coupled product. The protocols and insights provided in this application note offer a robust foundation for the successful implementation of this important transformation in a research and development setting.

References

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 2-Bromo-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on performing the Buchwald-Hartwig amination of 2-Bromo-3-iodo-5-methylpyridine. A primary focus is placed on achieving high chemoselectivity, a critical challenge when working with dihalogenated heterocyclic substrates. This guide delves into the mechanistic underpinnings of the reaction, offers detailed, field-tested protocols, and provides troubleshooting advice to ensure successful and reproducible outcomes.

Introduction: The Challenge of Selective C-N Bond Formation

The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3]

The substrate of interest, this compound, presents a unique challenge: the presence of two different halogen atoms on the pyridine ring. The selective amination at either the C2 (bromo) or C3 (iodo) position is a non-trivial task that requires a nuanced understanding of the reaction mechanism and careful optimization of reaction parameters. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl.[4][5] However, in the context of the Buchwald-Hartwig amination, this trend can be influenced or even inverted by factors such as the choice of ligand, base, and solvent, as well as potential catalyst inhibition by iodide.[4] This guide will equip the researcher with the knowledge to navigate these complexities and achieve the desired selective amination.

Mechanism and Key Considerations for Chemoselectivity

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination Amine Coordination (R2NH) Oxidative_Addition->Amine_Coordination L-Pd(II)(Ar)(X) Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation [L-Pd(II)(Ar)(NHR2)]+X- Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination L-Pd(II)(Ar)(NR2) Reductive_Elimination->Pd(0)L Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Achieving chemoselectivity in the amination of this compound hinges on modulating the relative rates of oxidative addition at the C-I and C-Br bonds.

  • Electronic Effects: The pyridine nitrogen atom exerts an electron-withdrawing effect, which can influence the reactivity of the adjacent C2-Br bond.

  • Steric Hindrance: The substituent at the 5-position (methyl) and the adjacent halogen at the 2 or 3-position can create steric hindrance that influences ligand coordination and substrate approach to the palladium center.

  • Ligand Choice: The nature of the phosphine ligand is paramount.[7] Bulky, electron-rich ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig (e.g., Josiphos) families, are known to promote the oxidative addition of less reactive aryl chlorides and bromides.[1] By carefully selecting a ligand, it is possible to favor the oxidative addition of the C-Br bond over the C-I bond, or vice versa. For instance, certain bulky ligands may show a preference for the less sterically encumbered C-Br position.

  • Base Selection: The base plays a critical role in the deprotonation of the amine or the palladium-amine complex.[8][9][10] Common bases include strong alkoxides like sodium tert-butoxide (NaOtBu) and weaker inorganic bases such as cesium carbonate (Cs₂CO₃).[4][11] The choice of base can influence the reaction rate and selectivity, and must be compatible with any sensitive functional groups on the amine coupling partner.[10]

  • Solvent Effects: The polarity of the solvent can impact the solubility of the reactants and the stability of intermediates in the catalytic cycle.[8][9] Aprotic solvents like toluene, dioxane, and THF are commonly employed.[6]

Experimental Protocols

The following protocols are provided as a starting point for the selective amination of this compound. Optimization may be required for different amine coupling partners.

Experimental_Workflow Start Reactant Preparation Setup Reaction Setup (Inert Atmosphere) Start->Setup Reaction Reaction at Elevated Temperature Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for Buchwald-Hartwig amination.

Materials and Reagents
ReagentGradeSupplier Recommendation
This compound>98%Commercial source
Amine (e.g., Morpholine)Anhydrous, >99%Commercial source
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeCommercial source
XPhos>98%Commercial source
Sodium tert-butoxide (NaOtBu)>97%Commercial source
TolueneAnhydrous, >99.8%Commercial source
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Temperature-controlled heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Gas chromatography-mass spectrometry (GC-MS) for reaction monitoring

  • Nuclear magnetic resonance (NMR) spectrometer for product characterization

Step-by-Step Procedure for Selective Amination at the C2-Position (C-Br)

This protocol aims to selectively aminate the C-Br bond, a common outcome with bulky phosphine ligands.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the flask.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv).

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots taken from the reaction mixture. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient base, poor quality reagents.Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere. Use a freshly opened bottle of base. Consider using a palladium precatalyst.[4]
Poor selectivity Suboptimal ligand, temperature, or reaction time.Screen different ligands (e.g., SPhos, RuPhos).[6] Optimize the reaction temperature; lower temperatures may favor selectivity. Monitor the reaction closely to avoid over-reaction at the second halide.
Side product formation Beta-hydride elimination, hydrodehalogenation.Use a ligand that promotes rapid reductive elimination.[1] Ensure the amine is of high purity.
Difficulty in purification Similar polarity of starting material and product.Optimize the eluent system for column chromatography. Consider derivatization of the product to alter its polarity for easier separation.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Data for 2-Amino-3-iodo-5-methylpyridine Derivative
¹H NMR Disappearance of the proton signal adjacent to the bromine atom. Appearance of new signals corresponding to the amine moiety. Characteristic shifts for the pyridine ring protons.
¹³C NMR Disappearance of the carbon signal corresponding to the C-Br bond. Appearance of a new signal for the C-N bond.
Mass Spec Molecular ion peak corresponding to the expected mass of the aminated product.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Yield with 2-Bromo-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for optimizing the Suzuki-Miyaura cross-coupling reaction with the challenging substrate, 2-Bromo-3-iodo-5-methylpyridine. As a dihalogenated heterocycle, this substrate offers opportunities for sequential, site-selective functionalization, but its successful use requires a nuanced understanding of the reaction parameters.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: My reaction yield is very low, or the reaction failed entirely, despite targeting the more reactive C-I bond. What are the primary causes?

A1: Low or no yield in a Suzuki coupling, even when targeting the highly reactive C-I bond, can often be traced back to a few critical factors. The primary issue is often a breakdown in the catalytic cycle.[1]

Here is a systematic checklist to diagnose the problem:

  • Catalyst System Integrity: The choice of palladium precursor and, crucially, the ligand is vital.[1] Standard catalysts like Pd(PPh₃)₄ may be suboptimal. The pyridine nitrogen in your substrate can coordinate to the palladium center, leading to catalyst deactivation.[2] Ensure your palladium source and phosphine ligands are fresh and have not been degraded by improper storage, as phosphines are susceptible to oxidation.[3]

  • Reagent Quality & Stability: The stability of the organoboron reagent is a frequent point of failure.[1] Boronic acids are susceptible to side reactions like protodeboronation (replacement of the -B(OH)₂ group with -H), especially under aqueous basic conditions, which consumes your coupling partner.[3][4] Verify the purity of your boronic acid and consider using more stable alternatives like pinacol esters or MIDA boronates.[3][4][5]

  • Exclusion of Oxygen: The palladium(0) species that enters the catalytic cycle is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a strictly inert atmosphere can rapidly deactivate the catalyst.[1][2] Ensure your reaction setup is properly sealed and purged with an inert gas like argon or nitrogen.[1][3]

  • Base & Solvent Selection: The base is not just a spectator; it is crucial for the transmetalation step.[6] Its strength and solubility can significantly impact the outcome.[1] Likewise, the solvent system must solubilize the aryl halide, the boronic acid derivative, and the base to ensure an efficient reaction.[7][8]

Q2: I'm observing significant formation of 5-bromo-3-methylpyridine as a byproduct. What is causing this deiodination and how can I prevent it?

A2: The formation of the deiodinated (or debrominated) starting material is a common side reaction known as hydrodehalogenation. This occurs when the organopalladium intermediate, formed after oxidative addition, undergoes reductive elimination with a hydride source instead of transmetalating with the boronic acid.[9]

Key Causes and Mitigation Strategies:

  • Hydride Donors: Certain solvents or reagents in the reaction mixture can act as hydride donors. Alcohols, if used as solvents, or even amine bases can sometimes contribute to this side reaction.[9]

    • Solution: Avoid using alcohols as the primary solvent if dehalogenation is a persistent issue. Ensure all reagents are anhydrous unless water is intentionally part of the solvent system.[10]

  • Slow Transmetalation: If the transmetalation step is slow, the organopalladium(II) intermediate has more time to react with trace hydride sources.

    • Solution: Focus on optimizing the transmetalation step. This can be achieved by carefully selecting the base and ensuring your boronic acid is active and stable. A stronger base like K₃PO₄ or Cs₂CO₃ can sometimes accelerate this step.[1][2]

Q3: My reaction is not selective. I'm getting a mixture of products coupled at both the C-3 (iodo) and C-2 (bromo) positions. How do I improve selectivity for the C-I position?

A3: Achieving high regioselectivity is the primary advantage of using a dihaloarene like this compound. The selectivity is governed by the relative rates of oxidative addition at the C-I and C-Br bonds. The C-I bond is weaker and more polarizable, making it significantly more reactive toward palladium(0) insertion.[11][12] Loss of selectivity indicates your reaction conditions are too harsh.

Strategies to Enhance C-I Selectivity:

  • Lower the Reaction Temperature: Oxidative addition at the C-Br bond has a higher activation energy. By lowering the temperature (e.g., starting at room temperature or 50-60 °C instead of 80-100 °C), you can favor the kinetically preferred C-I bond reaction.[10]

  • Choose a Milder Catalyst/Ligand System: Highly active, electron-rich, and bulky ligands (like SPhos or XPhos) are excellent for activating stubborn C-Cl or C-Br bonds but may be too reactive for this application, leading to over-reaction.[1][13] Start with a less aggressive catalyst like Pd(PPh₃)₄.[11]

  • Optimize Reaction Time: Prolonged reaction times, even at milder temperatures, can lead to the slow, competing reaction at the C-Br site. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of the diarylated byproduct.[10]

Q4: I'm seeing a lot of homocoupled biaryl product derived from my boronic acid. What causes this and how can it be minimized?

A4: The homocoupling of boronic acids to form a symmetrical biaryl (Ar-Ar) is a well-known side reaction in Suzuki couplings. The primary cause is the presence of oxygen, which can participate in an alternative catalytic cycle involving the palladium catalyst.[2]

Prevention is straightforward:

  • Rigorous Degassing: This is the most critical step. All solvents must be thoroughly degassed before use.[2] Common laboratory methods include:

    • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes.[2][14]

    • Freeze-Pump-Thaw: This is a highly effective method involving freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle should be repeated at least three times.[2]

  • Maintain an Inert Atmosphere: After adding reagents to the flask, it is essential to evacuate and backfill the vessel with an inert gas multiple times to remove any residual air.[1][3] The reaction should then be maintained under a positive pressure of inert gas (e.g., using a balloon).[2]

Experimental Protocols & Data

Workflow for Troubleshooting a Failed Suzuki Reaction

This diagram outlines a logical sequence of steps to diagnose and solve common issues.

G Start Low Yield / Failed Reaction Check_Inert Verify Inert Atmosphere (Degassing, Purging) Start->Check_Inert Check_Inert->Start No, Fix Setup Check_Reagents Assess Reagent Quality (Catalyst, Ligand, Boronic Acid) Check_Inert->Check_Reagents Atmosphere OK? Check_Conditions Evaluate Reaction Conditions (Base, Solvent, Temp) Check_Reagents->Check_Conditions Reagents OK? Optimize_Boron Use Stable Boron Reagent (Pinacol Ester, MIDA Boronate) Check_Reagents->Optimize_Boron No, Replace Reagents Optimize_Catalyst Optimize Catalyst System (Try Bulky Ligands, e.g., SPhos) Check_Conditions->Optimize_Catalyst Conditions OK? Optimize_Base_Solvent Screen Bases & Solvents (e.g., K3PO4, Cs2CO3 in Dioxane/THF) Check_Conditions->Optimize_Base_Solvent No, Adjust Conditions Success Reaction Optimized Optimize_Catalyst->Success Optimize_Boron->Success Optimize_Base_Solvent->Success

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Table 1: Recommended Starting Conditions for Selective C-I Coupling

This table provides experimentally grounded starting points for optimizing the selective Suzuki coupling at the C-3 (iodo) position of this compound.

ParameterRecommendationRationale & Considerations
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Pd(PPh₃)₄ is often sufficient for the reactive C-I bond and less likely to cause over-reaction.[2][11] Pd₂(dba)₃ is a good Pd(0) source when used with an external ligand.
Ligand PPh₃ (if using Pd₂(dba)₃) or SPhosFor C-I coupling, PPh₃ is a standard choice. If reactivity is low, a more electron-rich, bulky ligand like SPhos can increase the rate of oxidative addition without compromising selectivity if the temperature is controlled.[13][15]
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.)K₂CO₃ is a cost-effective and common choice.[2] K₃PO₄ is a stronger, non-nucleophilic base that can be very effective, especially for less reactive boronic acids.[1][2]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)These biphasic solvent systems are standard for Suzuki couplings, effectively dissolving both organic and inorganic reagents.[8][11] The water is crucial for activating the base.
Temperature 60-80 °CStart with a milder temperature to ensure high selectivity for the C-I bond.[10] The reaction can be gently heated if the conversion is slow.

Frequently Asked Questions (FAQs)

Q5: What is the fundamental mechanism of the Suzuki reaction?

A5: The Suzuki reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][16] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-I) of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step.[16]

  • Transmetalation: The organic group from the boronic acid (which is activated by the base to form a boronate species) is transferred to the palladium center, displacing the halide.[6][16]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the cycle.[8][16]

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Diaryl Ar-Pd(II)L₂-R TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Product (Ar-R) Aryl_Halide Ar-X Aryl_Halide->OA Boronic_Acid R-B(OH)₂ + Base Boronic_Acid->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q6: Why is the reaction selective for the C-I bond over the C-Br bond?

A6: The selectivity is a direct consequence of the difference in bond dissociation energies (BDEs) of the carbon-halogen bonds. The average BDE for a C-I bond on an aromatic ring is significantly lower than that of a C-Br bond. This means the C-I bond is weaker and requires less energy to break.[12] Therefore, the oxidative addition of the palladium(0) catalyst into the C-I bond is kinetically much faster than its insertion into the stronger C-Br bond, leading to predictable regioselectivity under controlled conditions.[11][12][17]

Q7: My boronic acid is old. How can I assess its quality, and what are more stable alternatives?

A7: Boronic acids can degrade over time, primarily through two pathways: protodeboronation (loss of the boron group) and trimerization to form boroxines (a cyclic anhydride).[4] While boroxine formation is often reversible, it complicates accurate weighing and stoichiometry.[4]

  • Assessing Quality: The most definitive way is to check its purity by NMR or LC-MS. Visual signs of degradation can include a change in consistency or color.[4] A simple functional check is to run a standard, reliable Suzuki reaction with a simple substrate like bromobenzene; if it fails, the boronic acid is likely compromised.[18]

  • Stable Alternatives: To avoid issues with stability, you can use boronic esters.[4]

    • Pinacol Esters (Ar-B(pin)): These are widely used, generally stable to silica gel chromatography, and can be used directly in Suzuki reactions.[5]

    • MIDA Boronates (Ar-B(MIDA)): These are exceptionally stable derivatives that are robust under a variety of conditions but still reactive in Suzuki couplings.[5]

    • Potassium Trifluoroborates (Ar-BF₃K): These are crystalline, air-stable solids that serve as excellent coupling partners.[6]

Q8: How do I properly set up the reaction to ensure an inert atmosphere?

A8: A rigorous inert atmosphere is non-negotiable for a successful Suzuki coupling.[1]

Step-by-Step Protocol:

  • Dry Glassware: Use oven- or flame-dried glassware and allow it to cool to room temperature under a stream of inert gas or in a desiccator.

  • Add Solids: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add your solid reagents: this compound, the boronic acid (or derivative), and the base.[1][11]

  • Purge the Vessel: Seal the flask with a rubber septum. Connect it to a Schlenk line or a dual manifold with an inert gas (argon or nitrogen) and a vacuum pump. Evacuate the flask under vacuum until the solids are "fluffy," then backfill with the inert gas. Repeat this "evacuate-and-backfill" cycle at least three times to remove all oxygen.[1][3]

  • Add Solvents and Catalysts: Add the degassed solvent(s) via a syringe through the septum.[11] If not already added, the palladium catalyst and any liquid reagents can be added now, ensuring a positive pressure of inert gas is maintained throughout to prevent air from entering the flask.[3][11]

References

Technical Support Center: Purification of 2-Bromo-3-iodo-5-methylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Bromo-3-iodo-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. This document will address common challenges encountered during experimental work, offering logical solutions grounded in established chemical principles.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount for the success of subsequent reactions and the quality of the final product. The purification of this and similar halogenated pyridines can be challenging due to the potential for closely-eluting impurities and the inherent properties of the pyridine nucleus. This guide provides a structured approach to overcoming these purification hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a dark oil/discolored solid. What are the likely impurities?

Answer: Discoloration in the crude product often indicates the presence of residual reagents, byproducts, or degradation products. Based on typical halogenation reactions of pyridine derivatives, likely impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could be 2-bromo-5-methylpyridine or another precursor.

  • Over-halogenated Byproducts: The formation of di-iodinated or di-brominated species can occur. For instance, in the synthesis of the analogous 2-amino-5-bromo-3-iodopyridine, a major impurity was identified as 2-amino-3,5-dibromopyridine.

  • Isomeric Byproducts: Depending on the directing effects of the substituents and the reaction conditions, halogenation might occur at other positions on the pyridine ring.

  • Residual Iodine: If elemental iodine is used in the synthesis, its presence can lead to a dark coloration of the crude product.

  • Degradation Products: Pyridine derivatives can be sensitive to strong acids or high temperatures, which may lead to decomposition.

Question 2: I'm seeing significant peak tailing during column chromatography on silica gel. What is causing this and how can I resolve it?

Answer: Peak tailing is a common issue when purifying pyridine-containing compounds on silica gel. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica. This interaction leads to a non-ideal elution profile, resulting in broad, tailing peaks.

Here are several strategies to mitigate peak tailing:

  • Addition of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or pyridine (0.1-1%), to your eluent. The basic modifier will compete with your product for binding to the acidic sites on the silica gel, leading to a more symmetrical peak shape.

  • Use of Neutralized Silica Gel: You can purchase pre-neutralized silica gel or prepare it by washing standard silica gel with a solution of a base like triethylamine in your solvent system, followed by drying.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina. For some applications, reversed-phase chromatography (C18 silica) may also be a viable option.

Question 3: My desired product is co-eluting with an impurity during column chromatography. How can I improve the separation?

Answer: Co-elution occurs when the polarity of your product and an impurity are very similar. To improve separation, you can systematically optimize your chromatographic conditions:

  • Solvent System Optimization: A good starting point for halogenated pyridines is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether. If co-elution is an issue, try a shallower gradient. You can also experiment with different solvent systems that offer alternative selectivities, such as dichloromethane/hexanes or acetone/hexanes.

  • Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve resolution.

  • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and load the resulting dry powder onto the column. This can lead to a more uniform starting band and better separation.

Question 4: I have a solid crude product. Is recrystallization a viable purification method?

Answer: Yes, recrystallization can be a highly effective method for purifying solid this compound, which has a reported melting point of 84-86 °C.[1] The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities are either very soluble or insoluble at all temperatures.

  • Solvent Screening: Start with small-scale solubility tests using a range of solvents with varying polarities (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).

  • Procedure: Dissolve the crude solid in the minimum amount of the hot solvent. If colored impurities are present that are not removed by recrystallization, you can consider treating the hot solution with a small amount of activated carbon before hot filtration. Allow the solution to cool slowly to promote the formation of well-defined crystals. Cool the mixture in an ice bath to maximize yield before collecting the crystals by filtration. Wash the crystals with a small amount of the cold solvent and dry them under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for a flash column chromatography solvent system?

A1: For this compound, a good starting point for flash column chromatography on silica gel is a gradient elution with a mixture of hexanes (or petroleum ether) and ethyl acetate. Begin with 100% hexanes and gradually increase the proportion of ethyl acetate (e.g., from 0% to 20%). Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal eluent composition for eluting your product free of impurities.

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of column chromatography. Use the same solvent system for TLC as you plan to use for the column. Visualize the spots under a UV lamp (254 nm). For recrystallization, purity can be checked by measuring the melting point of the crystals and by analytical techniques such as HPLC or NMR.

Q3: What are the expected 1H NMR signals for this compound?

Q4: How should I handle and store purified this compound?

A4: As with many halogenated organic compounds, it is prudent to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the purified compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional, as a basic modifier)

  • Glass column for chromatography

  • Collection tubes

  • TLC plates and chamber

  • UV lamp (254 nm)

Procedure:

  • TLC Analysis: Develop a TLC of your crude material using a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1) to determine a suitable eluent system.

  • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the column. Ensure there are no air bubbles in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent to obtain a dry, free-flowing powder. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with 100% hexanes. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for purifying solid this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent portion-wise until a clear solution is obtained at the boiling point of the solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Crystallization: To maximize the yield, place the flask in an ice bath for about 30 minutes.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_purification Purification Method cluster_analysis Analysis & Final Product Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Liquid/Oily Crude Recrystallization Recrystallization TLC Analysis->Recrystallization Solid Crude Purity Check Purity Check Column Chromatography->Purity Check Recrystallization->Purity Check Pure Product Pure Product Purity Check->Pure Product

Caption: A decision workflow for selecting the appropriate purification method.

Troubleshooting Chromatography Peak Tailing

PeakTailingTroubleshooting start Peak Tailing Observed check_modifier Is a basic modifier (e.g., Et3N) in the eluent? start->check_modifier add_modifier Add 0.1-1% triethylamine to the eluent. check_modifier->add_modifier No check_loading Is the column overloaded? check_modifier->check_loading Yes end_resolved Peak Shape Improved add_modifier->end_resolved reduce_loading Reduce sample load. check_loading->reduce_loading Yes change_stationary_phase Consider alternative stationary phase (e.g., alumina). check_loading->change_stationary_phase No reduce_loading->end_resolved change_stationary_phase->end_resolved

Caption: A troubleshooting guide for addressing peak tailing in chromatography.

References

Technical Support Center: Catalyst Selection for Selective Coupling at the Iodine Position

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting assistance, and frequently asked questions (FAQs) for the selective functionalization of carbon-iodine (C-I) bonds in cross-coupling reactions. Our goal is to equip you with the expertise to navigate catalyst selection and optimize your reaction conditions for successful and reproducible outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the principles of selective coupling at the iodine position.

Q1: Why is the carbon-iodine bond preferentially targeted in cross-coupling reactions involving multi-halogenated substrates?

A1: The high selectivity for the carbon-iodine bond is rooted in the fundamental mechanism of the most common cross-coupling reactions, which typically begin with an oxidative addition step. The reactivity of halogens in this step follows the trend: I > Br > OTf > Cl > F .[1][2] This trend is governed by bond dissociation energy; the C-I bond is the weakest among the carbon-halogen bonds, making it the most susceptible to cleavage and insertion by a low-valent metal catalyst, such as Palladium(0).[1] This inherent reactivity difference allows for selective functionalization at the iodine position while leaving other halogens like chlorine or bromine intact, provided the reaction conditions are carefully controlled.

Q2: What are the primary classes of catalysts used for selective coupling at an iodine position?

A2: Three main classes of transition metal catalysts are employed:

  • Palladium Catalysts: This is the most versatile and widely used class for C-I bond functionalization. Palladium's ability to cycle between Pd(0) and Pd(II) oxidation states is central to reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.[3][4][5]

  • Copper Catalysts: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a powerful and economical alternative to palladium, particularly for C-N, C-O, and C-S bond formation.[6] Modern systems using ligands like cyclic β-diketones can facilitate the coupling of aryl iodides with aliphatic amines at room temperature.[7]

  • Nickel Catalysts: Nickel catalysts are gaining prominence due to their lower cost and unique reactivity, especially for coupling with C(sp³)-hybridized partners and for reactions involving challenging substrates.[8] Nickel-based systems have been developed for highly selective C-I bond amination in the presence of aryl chlorides and bromides.[9]

Q3: What is the role of the ligand, and how does it influence selectivity and reactivity?

A3: The ligand is arguably the most critical component for tuning the catalyst's performance. It binds to the metal center and directly influences its steric and electronic properties.

  • Reactivity: Electron-rich and sterically bulky ligands (e.g., phosphines like SPhos, XPhos, or N-heterocyclic carbenes (NHCs)) accelerate the key steps of the catalytic cycle.[2][10] They promote oxidative addition and facilitate reductive elimination, leading to higher turnover numbers and allowing reactions to proceed under milder conditions.[11]

  • Selectivity: In substrates with multiple reactive sites, ligand choice is paramount. For instance, in di- or polyhalogenated arenes, bulky ligands can promote "ring-walking," where the catalyst remains associated with the product, potentially leading to overfunctionalization.[12] Conversely, careful tuning of ligand-substrate interactions, sometimes involving ionic interactions, can direct the catalyst to a specific site.[13][14]

  • Stability: Ligands stabilize the metal center, preventing decomposition into inactive forms like palladium black, a common failure mode in palladium catalysis.[10][15]

Q4: How do I choose between a Pd(0) and Pd(II) precatalyst?

A4: The active species in most palladium cross-coupling reactions is Pd(0). Your choice of precatalyst determines how this active species is generated in situ.

  • Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These sources already contain palladium in its active oxidation state. Pd(PPh₃)₄ can be used directly but can suffer from inefficient coupling of aryl iodides at lower temperatures due to the strong affinity of PPh₃ for the Pd(II) intermediate.[16] Pd₂(dba)₃ is a common choice but must be paired with an appropriate ligand.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂): These are often more stable, easier to handle, and more cost-effective.[17] They require an in situ reduction to Pd(0) to initiate the catalytic cycle. This reduction can be effected by various species in the reaction mixture, such as amines, phosphines, or alcohols.[17] Modern, well-defined palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) are Pd(II) sources designed for the reliable and rapid generation of the active Pd(0) species, often leading to more reproducible results.[18]

II. Troubleshooting Guide

Directly addressing specific issues encountered during experiments.

IssuePotential Cause(s)Recommended Solution(s)
1. Low or No Product Yield Catalyst Inactivity / Decomposition: The active Pd(0) is sensitive to air and can decompose, forming palladium black.[15] Impurities in reagents or solvents can poison the catalyst.Ensure a Strict Inert Atmosphere: Thoroughly degas all solvents and run the reaction under argon or nitrogen.[19] • Use High-Purity Reagents: Purify starting materials if necessary. Use fresh, anhydrous solvents and bases.[15] • Choose a Robust Precatalyst: Consider modern palladacycle precatalysts (e.g., G3/G4) that are designed for efficient generation of the active Pd(0) species.[19]
Inefficient Oxidative Addition: For sterically hindered aryl iodides, the approach of the catalyst to the C-I bond can be the rate-limiting step.[18][19]Select a Bulky, Electron-Rich Ligand: Use ligands such as XPhos, SPhos, or RuPhos to accelerate oxidative addition.[1][10] • Increase Temperature: Cautiously increase the reaction temperature in 10-20 °C increments to overcome the activation energy barrier.[18]
Poor Ligand Choice: The ligand may not be suitable for the specific coupling reaction or substrate.Consult Ligand Selection Guides: Refer to literature for ligands proven to be effective for your specific transformation (e.g., Suzuki, Buchwald-Hartwig). See Table 2 below. • Screen a Panel of Ligands: If the reaction is novel, screen a small set of diverse ligands (e.g., a monodentate phosphine, a bidentate phosphine, an NHC).
2. Formation of Side Products Homocoupling: Dimerization of the alkyne (Glaser coupling in Sonogashira) or the boronic acid (in Suzuki).For Sonogashira: Strictly exclude oxygen, which promotes Glaser coupling. Consider reducing the copper catalyst loading or running the reaction under copper-free conditions.[15] • For Suzuki: Ensure rigorous degassing, as oxygen can also promote boronic acid homocoupling.[19]
Dehalogenation / Protodeiodination: The iodine atom is replaced by a hydrogen atom.Optimize Catalyst System: A more active catalyst system can accelerate the desired cross-coupling, outcompeting the dehalogenation pathway.[1][19] • Choice of Base and Solvent: Use a non-coordinating base. In some cases, changing the solvent (e.g., from dioxane to toluene) can mitigate this side reaction.[1][10]
Catalyst Decomposition (Palladium Black): A black precipitate forms, indicating the catalyst has crashed out of solution.Maintain Inert Atmosphere: Oxygen is a primary cause of catalyst decomposition.[10][15] • Check Ligand:Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to agglomeration. A typical ratio is 1:1 to 2:1 for bulky monophosphine ligands.[18] • Avoid Excessive Temperatures: High temperatures can accelerate catalyst degradation.[18]
3. Poor Selectivity (Reaction at Other Halogen Sites) Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can provide enough energy to activate less reactive C-Cl or C-Br bonds.[1]Use Milder Conditions: Since the C-I bond is highly reactive, start at room temperature or with gentle heating.[5] • Monitor Reaction Closely: Track the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reaction.[1]
Incorrect Catalyst/Ligand Choice: Some catalytic systems may have lower selectivity.Employ a Highly Active Catalyst: A catalyst that rapidly reacts with the C-I bond at low temperatures will enhance selectivity. Bulky, electron-rich ligands often facilitate this.[12]

III. Catalyst & Condition Selection Tables

Table 1: Comparison of Common Palladium Precatalysts
PrecatalystFormulaOxidation StateCommon Use & Characteristics
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄Pd(0)A traditional, air-sensitive catalyst used directly. Can be inefficient for some aryl iodides at low temperatures.[2][16]
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃Pd(0)A common, relatively air-stable Pd(0) source. Requires the addition of a supporting ligand to form the active catalyst.[20][21]
Palladium(II) AcetatePd(OAc)₂Pd(II)Air-stable, cost-effective, and widely used. Requires in situ reduction and the addition of a ligand.[17]
Buchwald G3/G4 Palladacycles(Ligand)Pd(cinnamyl)ClPd(II)Air-stable, highly efficient precatalysts. Designed for reliable, rapid generation of the active monoligated Pd(0) species. Excellent for challenging couplings.[18]
Table 2: Guide to Ligand Selection for Common Couplings of Aryl Iodides
Coupling ReactionCoupling PartnerRecommended Ligand ClassExample LigandsRationale & Causality
Suzuki-Miyaura Boronic Acids/EstersBulky, Electron-Rich MonophosphinesSPhos, XPhos, RuPhosThese ligands promote fast oxidative addition and reductive elimination, enabling high turnover and preventing side reactions like protodeboronation.[10][21]
Buchwald-Hartwig Amination Primary & Secondary AminesBulky Biarylphosphines, Bidentate PhosphinesXPhos, BINAP, DPPFSterically hindered ligands create a coordinatively unsaturated metal center necessary for amine binding and C-N bond formation. Bidentate ligands were a key development for coupling primary amines.[22][23]
Sonogashira Terminal AlkynesTriphenylphosphine (and others)PPh₃, XPhos (for Cu-free)PPh₃ is standard for the classic Pd/Cu co-catalyzed system. For copper-free variants, bulky ligands like XPhos are often used to facilitate the catalytic cycle without the copper acetylide intermediate.[2][15][18]
Heck AlkenesPhosphines, NHCsPPh₃, P(o-tol)₃The choice depends on the substrate. The reaction is catalyzed by various palladium complexes, with ligands like triphenylphosphine being common.[3][24]

IV. Key Experimental Protocols

Disclaimer: These are generalized protocols and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Iodide
  • Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the aryl iodide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and a finely ground base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).[19]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene/water mixture).

  • Reaction: Stir the mixture at the desired temperature (many aryl iodide couplings proceed well between room temperature and 80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl iodide is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of an Aryl Iodide
  • Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equiv), the terminal alkyne (1.2 equiv), and a base (e.g., Cs₂CO₃, 2.5 equiv or an amine base like Et₃N).[18]

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(MeCN)₂, 2-3 mol%) and a bulky ligand (e.g., XPhos, 6-9 mol%).[18]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., THF or toluene).

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 60 °C) as needed.

  • Monitoring: Monitor the reaction by TLC or GC/LC-MS.

  • Work-up: After completion, cool the reaction, dilute with ether, and filter through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify by column chromatography.[18]

Protocol 3: General Procedure for Buchwald-Hartwig Amination of an Aryl Iodide
  • Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-2 mol%) and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5 equiv) to an oven-dried Schlenk tube.[18][23]

  • Reagent Addition: Add the aryl iodide (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C), with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with water, extract with an organic solvent, wash with brine, dry, and concentrate. Purify the product by column chromatography.

V. Visualizations

Diagram 1: Generalized Catalytic Cycle for Pd(0)/Pd(II) Cross-Coupling

Catalytic_Cycle Generalized Pd(0)/Pd(II) Catalytic Cycle cluster_cycle Pd0 Active Catalyst Pd(0)Lₙ OA_Complex Oxidative Addition Complex (Ar)Pd(II)(I)Lₙ Pd0->OA_Complex Oxidative Addition + Ar-I Pd0->OA_Complex TM_Complex Transmetalation Complex (Ar)Pd(II)(R)Lₙ OA_Complex->TM_Complex Transmetalation + R-M OA_Complex->TM_Complex TM_Complex->Pd0 Product_Complex Product Ar-R TM_Complex->Product_Complex reductive_elim_point TM_Complex->reductive_elim_point Reductive Elimination center_point

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Diagram 2: Decision Workflow for Catalyst System Selection

References

Technical Support Center: Synthesis of 2-Bromo-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Bromo-3-iodo-5-methylpyridine. As a key intermediate in the development of pharmaceuticals and agrochemicals, ensuring the purity and yield of this compound is critical.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound typically proceeds through one of two primary pathways:

  • Route A: Halogenation of a Pre-substituted Pyridine: This often involves the direct iodination of 2-Bromo-5-methylpyridine. Due to the directing effects of the bromine and methyl groups, the iodine is installed at the 3-position. This route is favored for its straightforward approach, though it can be prone to the formation of isomeric impurities if conditions are not carefully controlled.

  • Route B: Sandmeyer Reaction from an Aminopyridine: This classic method involves the diazotization of 3-Amino-2-bromo-5-methylpyridine, followed by a reaction with an iodide salt (e.g., potassium iodide). While this multi-step process can be more complex, it often offers better control over regioselectivity.

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: The main impurities encountered are dependent on the synthetic route chosen, but generally fall into these categories:

  • Starting Materials: Incomplete consumption of starting materials like 2-Bromo-5-methylpyridine or 3-Amino-2-bromo-5-methylpyridine is a common issue.

  • Isomeric Byproducts: The formation of other bromo-iodo-methylpyridine isomers can occur, particularly in direct halogenation routes. For instance, iodination at a different position on the pyridine ring can lead to hard-to-separate impurities.

  • Over-halogenated Species: The presence of di-iodinated or di-brominated byproducts can be a significant problem. For example, in related syntheses, the over-bromination of aminopyridine precursors is a known issue, leading to di-bromo species.[2]

  • Dehalogenated Byproducts: Loss of either the bromo or iodo group can occur under certain reaction or workup conditions, resulting in simpler halogenated methylpyridines.

  • Hydroxylated Impurities: In the case of the Sandmeyer reaction, the diazonium salt intermediate can react with water to form a phenolic byproduct (a hydroxypyridine derivative).

Q3: How can I best monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction in real-time. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting material, product, and any major byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying the components of your reaction mixture with high sensitivity.

Q4: What are the recommended purification techniques for the final product?

A4: The purification strategy will depend on the nature of the impurities present.

  • Column Chromatography: Silica gel column chromatography is the most widely used method for purifying this compound from its byproducts. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

  • Recrystallization: If a solid product of reasonable purity is obtained, recrystallization from a suitable solvent can be a highly effective final purification step to remove minor impurities and obtain a crystalline product.

  • Acid-Base Extraction: An aqueous workup with dilute acid and base can help to remove any residual amine starting materials or acidic/basic byproducts before final purification.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a practical, question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Iodinating Agent: The chosen iodinating agent may not be sufficiently reactive under the reaction conditions. 2. Decomposition of Reagents: Moisture or improper storage may have degraded key reagents. 3. Sub-optimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.1. Choice of Iodinating Agent: For direct iodination, consider using a more reactive system like N-iodosuccinimide (NIS) in an appropriate solvent. For Sandmeyer reactions, ensure the quality of your sodium nitrite and potassium iodide. 2. Reagent Quality: Use freshly opened or properly stored reagents. Ensure anhydrous conditions if the reaction is moisture-sensitive. 3. Temperature Control: Carefully monitor and control the reaction temperature as specified in the protocol. For Sandmeyer reactions, maintaining a low temperature during diazotization is critical.
Presence of Significant Starting Material 1. Insufficient Reagent Stoichiometry: An inadequate amount of the iodinating agent was used. 2. Short Reaction Time: The reaction was not allowed to proceed to completion. 3. Poor Mixing: Inefficient stirring may lead to localized reagent depletion.1. Stoichiometry: Ensure the correct molar equivalents of all reagents are used. A slight excess of the iodinating agent may be necessary. 2. Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed. 3. Agitation: Maintain vigorous and consistent stirring throughout the reaction.
Formation of Multiple Isomeric Products 1. Lack of Regioselectivity: The reaction conditions favor halogenation at multiple sites on the pyridine ring. 2. High Reaction Temperature: Elevated temperatures can often lead to a decrease in selectivity.1. Directed Ortho Metalation: For highly selective iodination, consider a directed ortho metalation approach. This involves deprotonation at the 3-position with a strong base (like LDA) followed by quenching with an iodine source. 2. Temperature Control: Perform the reaction at the lowest effective temperature to enhance regioselectivity.
Presence of Di-halogenated Byproducts 1. Excess Halogenating Agent: Using too much of the brominating or iodinating agent. 2. Prolonged Reaction Time: Allowing the reaction to stir for too long after the desired product has formed.1. Careful Stoichiometry: Use a stoichiometric amount of the halogenating agent. 2. Reaction Monitoring: Quench the reaction as soon as the starting material is consumed to prevent over-halogenation.
Formation of Phenolic Impurities (in Sandmeyer Route) 1. Reaction of Diazonium Salt with Water: The intermediate diazonium salt is unstable and can be hydrolyzed. 2. Reaction Temperature Too High: The rate of this side reaction increases with temperature.1. Anhydrous Conditions: While the reaction is often run in aqueous acid, minimizing excess water can be beneficial. 2. Low Temperature: Perform the diazotization and subsequent reaction at a low temperature (typically 0-5 °C) to minimize the formation of this byproduct.

III. Experimental Protocol: Iodination of 2-Bromo-5-methylpyridine

This protocol is a representative method for the synthesis of this compound and should be adapted and optimized for your specific laboratory conditions.

Materials:

  • 2-Bromo-5-methylpyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and diisopropylamine. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Formation of LDA: Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the resulting mixture at this temperature for 30 minutes to form lithium diisopropylamide (LDA).

  • Deprotonation: In a separate flask, dissolve 2-Bromo-5-methylpyridine in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

  • Iodination: Dissolve iodine in anhydrous THF and add this solution dropwise to the reaction mixture, again maintaining the temperature below -70 °C. Stir for an additional 2 hours at -78 °C.

  • Quenching and Workup: Slowly warm the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.

IV. Visualizing the Synthesis and Impurity Formation

Diagram 1: Synthetic Workflow

This diagram illustrates the key steps in a common synthetic route to this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 2-Bromo-5-methylpyridine B Deprotonation with LDA at -78°C A->B Anhydrous THF C Iodination with I₂ at -78°C B->C Formation of Lithiated Intermediate D Aqueous Quench (Na₂S₂O₃) C->D Reaction Mixture E Extraction with Ethyl Acetate D->E F Column Chromatography E->F G This compound F->G Purified Product

Caption: A typical workflow for the synthesis of this compound.

Diagram 2: Common Impurity Pathways

This diagram illustrates the formation of common impurities during the synthesis.

G SM 2-Bromo-5-methylpyridine P This compound (Desired Product) SM->P Ideal Reaction (Controlled Conditions) I1 Unreacted Starting Material SM->I1 Incomplete Reaction I2 Isomeric Product (e.g., 2-Bromo-4-iodo-5-methylpyridine) SM->I2 Poor Regiocontrol (e.g., high temp) I3 Di-iodinated Product (e.g., 2-Bromo-3,4-diiodo-5-methylpyridine) P->I3 Over-iodination (Excess I₂)

Caption: Formation pathways for common impurities in the synthesis.

V. References

  • Chem-Impex International. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 7(11). Retrieved from --INVALID-LINK--

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3-iodo-5-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in complex organic synthesis. This compound is a valuable intermediate, particularly for creating highly functionalized pyridine derivatives through sequential cross-coupling reactions.[1][2] The presence of two different halogens—iodine and bromine—on the pyridine ring offers a unique opportunity for site-selective functionalization. The C-I bond is inherently weaker and more susceptible to oxidative addition by palladium(0) catalysts than the C-Br bond, providing a basis for chemoselectivity.[2]

However, achieving high selectivity and yield is not trivial. The choice of solvent is a critical, yet often underestimated, parameter that profoundly influences reaction rates, catalyst stability, and, most importantly, the selectivity between the C-I and C-Br bonds.[3][4] This guide provides in-depth, field-proven insights into navigating these challenges, structured in a practical question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Question 1: Which halogen is expected to react first in this compound, and how does the solvent fundamentally influence this selectivity?

Answer: In palladium-catalyzed cross-coupling reactions, the C-I bond is overwhelmingly more reactive than the C-Br bond. This preference is rooted in the bond dissociation energies (C-I < C-Br) and the greater polarizability of iodine, which facilitates the crucial oxidative addition step in the catalytic cycle.[5] Therefore, under most conditions, you can expect selective functionalization at the C-3 position (iodine) while leaving the C-2 position (bromine) intact for subsequent transformations.

The solvent plays a critical role in modulating this inherent reactivity and ensuring high selectivity through several mechanisms:

  • Stabilization of Transition States: The mechanism of oxidative addition can vary. For electron-deficient systems like dihalogenated pyridines, the reaction can proceed through different pathways, some of which involve polar, charge-separated transition states (resembling an SNAr-like mechanism).[6][7] Polar aprotic solvents such as DMF, DMSO, or NMP can stabilize these polar transition states more effectively than non-polar solvents like toluene or hexane.[7][8] This stabilization can accelerate the rate of oxidative addition, particularly at the more reactive C-I bond, thereby enhancing the rate difference between the two sites and improving selectivity.

  • Catalyst Speciation and Stability: The solvent can coordinate with the palladium catalyst, influencing its stability and reactivity.[3] In some cases, highly coordinating polar aprotic solvents like DMF can displace essential ligands from the palladium center, potentially slowing the reaction.[9] Conversely, in biphasic systems (e.g., dioxane/water), the solvent composition is crucial for dissolving both the organic substrate and the inorganic base, facilitating the reaction at the phase interface.[10]

  • Solubility of Reagents: A seemingly simple but critical factor is the solubility of all reaction components—the substrate, catalyst, ligand, base, and coupling partner. Poor solubility of any component can lead to sluggish reactions, catalyst decomposition, and reduced yields. The ideal solvent or solvent system must provide adequate solubility for all species at the reaction temperature.

Troubleshooting Guides

This section addresses specific issues encountered during palladium-catalyzed cross-coupling reactions with this compound.

Issue 1: Low Yield in a Suzuki-Miyaura Coupling at the C-I Position

Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield (<30%). I'm using Pd(PPh₃)₄ in toluene with K₂CO₃. What are the likely solvent-related causes and how can I fix it?

Answer: Low yields in Suzuki-Miyaura couplings of heteroaryl halides are frequently linked to suboptimal solvent and base combinations. Your current system (toluene, K₂CO₃) presents a classic solubility mismatch.

Causality and Troubleshooting Steps:

  • Inadequate Base Solubility: Inorganic bases like potassium carbonate (K₂CO₃) have extremely poor solubility in non-polar aromatic solvents like toluene. For the base to participate effectively in the transmetalation step of the catalytic cycle, it needs to be at least partially dissolved.

    • Solution: Switch to a biphasic solvent system. A mixture of an organic solvent and water is often optimal.[10] Common and effective systems include 1,4-dioxane/water or THF/water (typically in a 4:1 or 5:1 ratio).[11] This allows the inorganic base to dissolve in the aqueous phase while the substrate, catalyst, and boronic acid reside primarily in the organic phase, with the reaction occurring at the interface.

  • Insufficient Polarity: While toluene can be effective, especially with modern bulky phosphine ligands, a more polar solvent system can sometimes accelerate the oxidative addition step for electron-deficient pyridines.[6][7]

    • Solution: If a biphasic system doesn't resolve the issue, consider a single-phase polar aprotic solvent like DMF or DMSO . If using these, switch to a base with better organic solubility, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Oxygen Sensitivity: Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which can oxidize them to inactive Pd(II) species.[10] This is a common cause of failed reactions that is exacerbated by long reaction times.

    • Solution: Ensure your solvent is rigorously degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by using the freeze-pump-thaw method (3 cycles). The reaction vessel should also be thoroughly purged with inert gas before adding the catalyst.

Troubleshooting Decision Workflow: Low Yield in Suzuki Coupling

G start Low Yield Observed check_solubility Is the base (e.g., K₂CO₃) soluble in the solvent (e.g., Toluene)? start->check_solubility switch_biphasic Action: Switch to a biphasic system (Dioxane/H₂O or Toluene/H₂O) check_solubility->switch_biphasic No check_degassing Was the solvent rigorously degassed? check_solubility->check_degassing Yes switch_biphasic->check_degassing improve_degassing Action: Improve degassing procedure (Sparge or Freeze-Pump-Thaw) check_degassing->improve_degassing No check_rate Is the reaction still sluggish? check_degassing->check_rate Yes improve_degassing->check_rate switch_polar Action: Switch to a polar aprotic solvent (DMF, DMSO) with a suitable base (K₃PO₄) check_rate->switch_polar Yes success Problem Resolved check_rate->success No switch_polar->success

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura couplings.

Issue 2: Poor Selectivity - Formation of Di-Substituted Product

Question: I'm trying to perform a Sonogashira coupling selectively at the C-I position, but I'm getting a significant amount ( >15%) of the di-alkynylated product. How can I use the solvent to improve selectivity for the mono-coupled product?

Answer: Formation of the di-coupled product indicates that the reaction conditions are harsh enough to also activate the C-Br bond, or that the mono-coupled product is more reactive than the starting material under the reaction conditions. Solvent choice can mitigate this.

Causality and Troubleshooting Steps:

  • Reaction Rate Control: The rate of oxidative addition into the C-Br bond is significantly slower than into the C-I bond. However, at elevated temperatures or with very active catalysts, this second reaction can become competitive.

    • Solution: Choose a solvent that allows the reaction to proceed at a lower temperature. Polar aprotic solvents like THF , acetonitrile (ACN) , or DMF often facilitate Sonogashira reactions under milder conditions (room temperature to 60 °C) compared to less polar solvents like toluene, which may require higher temperatures.[12][13] Running the reaction at the lowest possible temperature that provides a reasonable rate for C-I coupling will minimize the undesired C-Br coupling.

  • Solvent-Catalyst Interactions: Some solvents can have a moderating effect on the catalyst's activity.

    • Solution: In some copper-free Sonogashira protocols, non-polar solvents like toluene have been shown to provide better results than polar solvents like DMF. This can be because DMF may displace essential ligands from the active palladium complex, altering its reactivity profile.[9] It is worth screening both a polar aprotic solvent (like THF or DMF) and a non-polar one (like toluene) to find the optimal balance for your specific substrate and catalyst system.

Issue 3: Protodehalogenation Side Reaction

Question: In my coupling reaction, I'm observing a significant amount of 2-Bromo-5-methylpyridine (loss of iodine) and/or 3-Iodo-5-methylpyridine (loss of bromine). What is causing this and can the solvent help?

Answer: Protodehalogenation is the replacement of a halogen with a hydrogen atom. This side reaction can become competitive if the desired cross-coupling catalytic cycle is slow.

Causality and Troubleshooting Steps:

  • Slow Reaction Kinetics: If the main catalytic cycle is inefficient, side pathways have more opportunity to occur. The choice of solvent is a primary driver of the overall reaction rate.

    • Solution: Optimize your solvent system to accelerate the cross-coupling reaction. As discussed in Issue 1, for Suzuki couplings, a well-chosen biphasic system or a polar aprotic solvent often increases the reaction rate.[10] For Stille couplings, it has been noted that solvents like dioxane and DMF can sometimes lead to more dehalogenation compared to toluene .[10] This highlights that the optimal solvent is highly dependent on the specific coupling reaction type.

  • Source of Hydrogen: The hydrogen atom can come from trace water or the solvent itself.

    • Solution: Ensure you are using anhydrous solvents if the protocol demands it. While some reactions (like Suzuki) use water as a co-solvent, others (like Stille or Negishi) are sensitive to moisture. Using high-purity, dry solvents can minimize this side reaction.

Data Summary and Protocols

Table 1: Common Solvents and Their Impact on Cross-Coupling of this compound
SolventTypeDielectric Constant (ε)Boiling Point (°C)Typical Application & Expert Insights
Toluene Non-polar Aromatic2.4111Good for Stille and some Suzuki reactions, especially with bulky ligands. Can minimize ligand displacement from the catalyst. Often requires higher temperatures.[9]
1,4-Dioxane Polar Aprotic (Ethereal)2.2101Excellent for Suzuki reactions when used in a biphasic mixture with water (e.g., 4:1 ratio). Good general-purpose solvent.[10][11]
THF Polar Aprotic (Ethereal)7.666Similar to dioxane but with a lower boiling point. Good for reactions that require milder temperatures. Effective for many Sonogashira and Suzuki couplings.[12][14]
DMF Polar Aprotic (Amide)36.7153Highly polar; can accelerate reactions by stabilizing polar transition states.[6][7] Effective for Suzuki and Sonogashira reactions but can sometimes coordinate too strongly to the catalyst.[9][13]
DMSO Polar Aprotic46.7189Very high polarity and boiling point. Excellent solvent for many challenging couplings, but can be difficult to remove and may participate in side reactions at high temperatures.[12]
Acetonitrile (ACN) Polar Aprotic37.582A polar solvent with a convenient boiling point. Can be very effective for certain couplings, but its performance should be empirically verified.[12]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-3 (Iodo) Position

This protocol provides a robust starting point for the selective functionalization of the C-I bond.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.1 - 1.2 eq)

  • Pd(PPh₃)₄ (0.02 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

Procedure:

  • Solvent Preparation: Degas the 1,4-dioxane and deionized water separately by sparging with argon or nitrogen for at least 30 minutes.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and potassium carbonate.

  • Solvent Addition: Add the degassed 1,4-dioxane, followed by the degassed water, to create a 4:1 or 5:1 mixture by volume. The total solvent volume should be sufficient to make the reaction mixture ~0.1 M with respect to the limiting reagent.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the flask. Ensure the flask is briefly purged with inert gas after the addition.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Look for the disappearance of the starting material and the appearance of a new, higher Rf (in non-polar eluents) product spot.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Catalytic Cycle and Solvent Influence

G cluster_0 Catalytic Cycle OA Oxidative Addition (Rate-Limiting Step) TM Transmetalation OA->TM Ar'B(OH)₂ Base PdII_Aryl Ar-Pd(II)L₂(I) OA->PdII_Aryl RE Reductive Elimination TM->RE PdII_Diaryl Ar-Pd(II)L₂(Ar') TM->PdII_Diaryl RE->OA Regenerates Catalyst Pd0 Pd(0)L₂ RE->Pd0 Product Ar-Ar' (Product) RE->Product PdII_Aryl->TM PdII_Diaryl->RE ArI 2-Br-3-I-5-MePy (Substrate) ArI->OA Solvent Solvent Influence (e.g., DMF, Dioxane) Stabilizes Polar Transition State Solvent->OA Accelerates

Caption: Simplified Suzuki-Miyaura cycle showing the solvent's key influence on the oxidative addition step.

References

Validation & Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-Bromo-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among the vast array of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 2-Bromo-3-iodo-5-methylpyridine, a polysubstituted pyridine derivative with potential applications in organic synthesis and drug discovery. Due to the absence of direct experimental data in the public domain, this guide leverages advanced computational prediction methods and comparative analysis with structurally related compounds to provide a robust and scientifically grounded estimation of its ¹³C NMR spectrum.

The Foundational Principles of ¹³C NMR in Substituted Pyridines

The ¹³C NMR chemical shift of a particular carbon atom is highly sensitive to its local electronic environment. In aromatic systems like pyridine, the positions of the carbon signals are primarily influenced by the interplay of several factors, including:

  • Electronegativity of Substituents: Highly electronegative substituents, such as halogens, withdraw electron density from the pyridine ring, generally leading to a downfield shift (higher ppm) of the attached and nearby carbon atoms.

  • Inductive and Resonance Effects: Substituents can exert their influence through bonds (inductive effect) and through the π-system (resonance effect). These effects can either shield (upfield shift) or deshield (downfield shift) the carbon nuclei.

  • Steric Effects: Bulky substituents can cause steric compression, which may lead to slight upfield or downfield shifts of the affected carbon atoms.

  • Solvent Effects: The choice of solvent can also influence the chemical shifts due to interactions with the solute molecule.[1][2]

Understanding these fundamental principles is crucial for the interpretation and prediction of ¹³C NMR spectra for complex molecules like this compound.

Predicted ¹³C NMR Chemical Shifts for this compound

In the absence of experimental data, ¹³C NMR chemical shifts for this compound were predicted using a combination of established computational methods, including Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, and machine learning-based predictors.[3][4][5][6] These approaches provide a reliable estimation of the chemical shifts, as summarized in the table below.

Carbon AtomPredicted Chemical Shift (ppm)
C-2~145
C-3~95
C-4~148
C-5~138
C-6~152
-CH₃~18

Comparative Analysis with Simpler Pyridine Derivatives

To contextualize the predicted chemical shifts of this compound, it is instructive to compare them with the experimental data of simpler, related pyridine derivatives. This comparative approach allows for a deeper understanding of the individual and cumulative effects of the bromo, iodo, and methyl substituents on the pyridine ring.

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-CH₃ (ppm)
Pyridine 150.1124.0136.1124.0150.1-
2-Bromopyridine [7]142.4138.6128.4122.8150.3-
2-Bromo-5-methylpyridine [8]141.8140.2128.5131.7149.817.5
Predicted this compound ~145~95~148~138~152~18

Analysis of Substituent Effects:

  • C-2 (Bromo-substituted): The bromine atom at the C-2 position induces a significant downfield shift compared to unsubstituted pyridine, a trend consistent with its electronegativity and inductive electron withdrawal. In our target molecule, the predicted value of ~145 ppm is slightly downfield compared to 2-bromopyridine and 2-bromo-5-methylpyridine, likely due to the combined electronic influence of the adjacent iodo and the methyl group further down the ring.

  • C-3 (Iodo-substituted): The most striking feature in the predicted spectrum is the significant upfield shift of the C-3 carbon to ~95 ppm. This is a classic example of the "heavy atom effect," where the large and polarizable iodine atom induces a substantial shielding effect on the directly attached carbon.

  • C-4: The predicted downfield shift of C-4 to ~148 ppm can be attributed to the combined deshielding effects of the ortho-iodo and meta-bromo and methyl substituents.

  • C-5 (Methyl-substituted): The methyl group is an electron-donating group, which typically causes a shielding (upfield) effect on the attached carbon. However, the predicted chemical shift of ~138 ppm is downfield compared to unsubstituted pyridine, indicating that the deshielding influences of the adjacent bromo and iodo substituents are more dominant.

  • C-6: The C-6 carbon, being adjacent to the nitrogen and ortho to the methyl group, is predicted to be the most downfield-shifted carbon in the aromatic region at ~152 ppm.

  • Methyl Carbon (-CH₃): The predicted chemical shift of the methyl carbon at ~18 ppm is in good agreement with the experimental value for 2-bromo-5-methylpyridine, suggesting that the electronic environment of the methyl group is not significantly altered by the introduction of the iodine at the C-3 position.

Experimental and Computational Methodologies

Acquisition of Experimental NMR Data (General Protocol):

For the acquisition of high-quality ¹³C NMR spectra of substituted pyridines, the following general protocol is recommended:

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled ¹³C NMR experiment.

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Relaxation Delay (d1): Set to at least 2 seconds to ensure adequate relaxation of all carbon nuclei, particularly quaternary carbons.

    • Number of Scans (ns): Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

    • Spectral Width (sw): Set to a range that encompasses all expected carbon signals (e.g., 0-200 ppm).

Computational Prediction of ¹³C NMR Chemical Shifts:

The predicted chemical shifts presented in this guide were obtained using a combination of the following methods:

  • DFT-GIAO Calculations: Geometry optimization and NMR chemical shift calculations were performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). The Gauge-Including Atomic Orbital (GIAO) method was employed for the chemical shift calculations.[5]

  • Machine Learning-Based Prediction: Online prediction tools that utilize large databases of experimental NMR data and machine learning algorithms were also consulted to provide a consensus prediction.[3][9]

Visualizing the Structure and Predicted Shifts

Figure 1. Structure of this compound with predicted ¹³C NMR chemical shifts.

Conclusion

This guide provides a comprehensive analysis of the predicted ¹³C NMR chemical shifts for this compound. By leveraging computational methods and drawing comparisons with experimentally determined data for related compounds, we have established a reliable set of expected chemical shifts. The analysis highlights the significant influence of the bromo, iodo, and methyl substituents on the electronic environment of the pyridine ring carbons. This information is invaluable for researchers working on the synthesis and characterization of this and similar heterocyclic molecules, aiding in spectral assignment and structural verification.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry fragmentation patterns for the synthetic intermediate, 2-Bromo-3-iodo-5-methylpyridine, under different ionization conditions. We will explore the fundamental principles that govern its fragmentation, compare the data generated by "hard" and "soft" ionization techniques, and provide actionable protocols for researchers in synthetic chemistry and drug development.

Introduction: The Analytical Challenge

This compound is a polyhalogenated heterocyclic compound with a molecular weight of 297.92 g/mol . Its structure presents a unique analytical challenge and a rich opportunity for mass spectrometric investigation. The presence of two different halogens (bromine and iodine), a basic pyridine nitrogen, and a methyl group creates multiple potential sites for ionization and fragmentation. Understanding these pathways is critical for confirming molecular identity, elucidating structure, and identifying potential impurities during synthesis.

This guide will focus on comparing two of the most common ionization techniques: Electron Ionization (EI), a classic "hard" technique that provides rich structural detail through extensive fragmentation, and Electrospray Ionization (ESI), a "soft" technique ideal for unambiguous molecular weight determination.

Ionization Methodologies: A Comparative Analysis

The choice of ionization method fundamentally dictates the information one can obtain from a mass spectrometry experiment.[1] Hard ionization techniques like EI impart significant energy, leading to extensive bond cleavage, while soft methods like ESI preserve the molecular structure with minimal fragmentation.[2]

Electron Ionization (EI): Unveiling the Molecular Skeleton

Electron Ionization is the workhorse for GC-MS and the analysis of relatively small, volatile molecules.[3] In EI, the sample is bombarded with high-energy (typically 70 eV) electrons, which ejects an electron from the molecule to form an energetically unstable molecular radical cation (M+•).[4] This excess energy causes the M+• to rapidly break apart into a predictable pattern of smaller fragment ions, providing a structural "fingerprint" of the molecule.[5]

Predicted EI Fragmentation of this compound:

The fragmentation of the target molecule is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The C-I bond is significantly weaker than the C-Br bond, making it the most probable site for initial cleavage.

  • Molecular Ion (M+•): The molecular ion peak is expected at an m/z corresponding to the molecular weight. A critical diagnostic feature will be the isotopic signature of bromine. Since naturally occurring bromine is a ~1:1 mixture of ⁷⁹Br and ⁸¹Br, the molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units (e.g., m/z 297 and 299). Iodine is monoisotopic (¹²⁷I), so it does not contribute to this pattern.[6]

  • Primary Fragmentation (α-Cleavage): The most favorable initial fragmentation is the homolytic cleavage of the weakest bond—the C-I bond. This results in the loss of an iodine radical (•I), producing a highly abundant fragment ion at [M-127]⁺ .[7] This is often the base peak in the spectrum of iodo-aromatic compounds.[8]

  • Secondary Fragmentation:

    • The [M-127]⁺ fragment can subsequently lose a bromine radical (•Br), leading to a peak at [M-127-79/81]⁺ .

    • Alternatively, the molecular ion can first lose a bromine radical, giving an [M-79/81]⁺ fragment, though this is less likely than the initial loss of iodine.

    • Loss of a methyl radical (•CH₃) from the molecular ion can produce an [M-15]⁺ fragment.

  • Ring Fission: Following the loss of halogens, the remaining methylpyridine cation can undergo decomposition, often involving the loss of neutral molecules like HCN (27 Da), to produce smaller fragments.[9]

Workflow: Predicted EI Fragmentation Pathway

The following diagram illustrates the most probable fragmentation cascade for this compound under EI conditions.

EI_Fragmentation M [C₆H₅BrIN]⁺• m/z 297/299 M_minus_I [C₆H₅BrN]⁺ m/z 170/172 M->M_minus_I - •I (127 Da) (Most Favorable) M_minus_Br [C₆H₅IN]⁺ m/z 218 M->M_minus_Br - •Br (79/81 Da) M_minus_CH3 [C₅H₂BrIN]⁺• m/z 282/284 M->M_minus_CH3 - •CH₃ (15 Da) M_minus_I_minus_Br [C₆H₅N]⁺ m/z 91 M_minus_I->M_minus_I_minus_Br - •Br (79/81 Da)

Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization (ESI): Confirming Molecular Weight

ESI is a soft ionization technique ideally suited for polar, thermally fragile, and non-volatile molecules.[2] It is the standard for LC-MS. In positive-ion mode, ESI generates ions by protonating basic sites on the analyte molecule, forming an even-electron ion, typically [M+H]⁺.[10] This process imparts very little excess energy, meaning the molecular ion is preserved and fragmentation is minimal or absent.[2]

Predicted ESI Analysis of this compound:

  • Ionization: The pyridine nitrogen is a basic site, making this molecule an excellent candidate for positive-ion ESI. The primary ion observed will be the protonated molecule, [M+H]⁺ , at m/z 298/300. The characteristic 1:1 bromine isotope pattern will be the most prominent feature of the spectrum.

  • In-Source Fragmentation: While ESI is soft, fragmentation can be induced in the ion source by increasing cone voltages. This can lead to the neutral loss of HI or HBr.

  • Tandem MS (ESI-MS/MS): To gain structural information with ESI, tandem mass spectrometry is required.[11] In this technique, the [M+H]⁺ ion is selected and then fragmented by collision-induced dissociation (CID). The fragmentation of this even-electron ion follows different rules than the radical-driven chemistry of EI. The most common pathways involve the loss of stable, neutral molecules.

    • Predicted CID Fragmentation: The most likely fragmentation of the [M+H]⁺ ion (m/z 298/300) would be the loss of a neutral hydrogen iodide (HI) molecule (128 Da) to produce a fragment at m/z 170/172 . A subsequent loss of HBr (81/83 Da) could then occur.

Workflow: Predicted ESI-MS/MS Fragmentation Pathway

This diagram shows the fragmentation expected when the protonated molecule is subjected to collision-induced dissociation.

ESI_Fragmentation MH [C₆H₅BrIN + H]⁺ m/z 298/300 MH_minus_HI [C₆H₅BrN + H]⁺ m/z 170/172 MH->MH_minus_HI - HI (128 Da) (Most Favorable) MH_minus_HBr [C₆H₅IN + H]⁺ m/z 218 MH->MH_minus_HBr - HBr (80/82 Da)

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Data Summary and Comparison

The choice between EI and ESI depends entirely on the analytical goal. EI provides a wealth of structural data from its fragments, while ESI gives a clean, unambiguous confirmation of the molecular weight.

Ionization TechniquePrimary Ion (m/z)Key Fragment Ions (m/z)Primary Application
Electron Ionization (EI) [M]⁺• (297/299)170/172 ([M-I]⁺), 91 ([M-I-Br]⁺)Structural Elucidation, Library Matching
Electrospray (ESI) [M+H]⁺ (298/300)170/172 ([M+H-HI]⁺) (via MS/MS)Molecular Weight Confirmation, LC-MS

Experimental Protocols

A self-validating protocol is essential for reproducible results. Below is a standard operating procedure for acquiring an EI mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: GC-EI-MS Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Perform a serial dilution to a final concentration of 1-10 µg/mL.

  • GC Parameters (Illustrative):

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: Increase temperature at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Parameters (EI):

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40 - 400.

    • Solvent Delay: Set a delay (e.g., 3 minutes) to prevent the solvent peak from saturating the detector.

  • Data Analysis:

    • Identify the chromatographic peak for the target compound.

    • Extract the mass spectrum from the peak apex.

    • Analyze the spectrum for the predicted molecular ion (m/z 297/299) and key fragment ions (m/z 170/172). Verify the 1:1 isotopic pattern for all bromine-containing fragments.

Conclusion

The mass spectrometric analysis of this compound provides a clear example of how different ionization techniques yield complementary information.

  • For structural confirmation and impurity identification , the detailed fragmentation pattern provided by GC-EI-MS is superior. The predictable loss of iodine followed by bromine provides an unmistakable signature for this substitution pattern.

  • For rapid and unambiguous molecular weight determination , especially in the context of high-throughput screening or reaction monitoring via LC-MS, ESI-MS is the method of choice. It provides a clean spectrum dominated by the protonated molecule, avoiding the complexity of extensive fragmentation.

By leveraging both hard and soft ionization techniques, researchers can achieve a comprehensive and confident characterization of complex halogenated molecules, ensuring the integrity and success of their synthetic and developmental workflows.

References

A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-3-iodo-5-methylpyridine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation and quality control of novel chemical entities are paramount. Substituted pyridines, such as 2-Bromo-3-iodo-5-methylpyridine, are a critical class of heterocyclic compounds that form the backbone of numerous therapeutic agents. Their versatile chemical nature, stemming from the interplay of halogen and methyl substituents on the pyridine ring, necessitates a robust analytical strategy for unambiguous characterization. This guide provides an in-depth comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the analysis of this compound. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions in their analytical workflows.

The Central Role of Vibrational Spectroscopy: An FT-IR Perspective

FT-IR spectroscopy serves as a rapid and non-destructive first-line technique for the identification of functional groups within a molecule. The principle lies in the absorption of infrared radiation, which induces molecular vibrations at specific frequencies corresponding to the bond strengths and masses of the constituent atoms. For a molecule with the complexity of this compound, the FT-IR spectrum provides a unique fingerprint, revealing the presence of the pyridine core and its substituents.

Predicted FT-IR Spectrum of this compound

While an experimental spectrum for this compound is not publicly available, we can predict its salient features by analyzing the spectra of analogous compounds and established group frequency correlations. The predicted vibrational frequencies for key functional groups are summarized in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Rationale & Comparative Insights
Aromatic C-HStretching3100-3000Aromatic C-H stretching vibrations typically appear at higher frequencies than their aliphatic counterparts[1][2][3]. In pyridine and its derivatives, these bands are often weak to medium in intensity.
Methyl C-HAsymmetric & Symmetric Stretching2980-2850The methyl group attached to the pyridine ring will exhibit characteristic C-H stretching vibrations in this region, similar to other methyl-substituted aromatic compounds[4].
C=C & C=N (Pyridine Ring)Stretching1600-1400The pyridine ring gives rise to a series of characteristic skeletal vibrations due to C=C and C=N stretching[5]. These bands are often complex and are sensitive to the nature and position of substituents.
C-BrStretching700-500The C-Br stretching vibration in bromo-aromatic compounds typically falls in this lower frequency range. The exact position is influenced by the electronic environment of the pyridine ring.
C-IStretching600-485The C-I stretching vibration is expected at a lower frequency than the C-Br stretch due to the higher mass of the iodine atom. This region can sometimes overlap with other skeletal vibrations, making a definitive assignment challenging.
C-H (Ring)Out-of-plane Bending900-675The pattern of C-H out-of-plane bending bands can provide information about the substitution pattern on the aromatic ring[1].

This predictive analysis underscores the utility of FT-IR in rapidly confirming the presence of the core aromatic structure and the attached functional groups.

FT-IR Analysis Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Sample Sample KBr Pellet or ATR KBr Pellet or ATR Sample->KBr Pellet or ATR FT-IR Spectrometer FT-IR Spectrometer KBr Pellet or ATR->FT-IR Spectrometer Place Sample Interferogram Interferogram FT-IR Spectrometer->Interferogram Fourier Transform Fourier Transform Interferogram->Fourier Transform Process Data FT-IR Spectrum FT-IR Spectrum Fourier Transform->FT-IR Spectrum Peak Identification Peak Identification FT-IR Spectrum->Peak Identification Structural Confirmation Structural Confirmation Peak Identification->Structural Confirmation

Figure 1: A generalized workflow for the FT-IR analysis of a solid sample like this compound.

A Comparative Analysis: FT-IR vs. NMR and Mass Spectrometry

While FT-IR is an excellent tool for functional group identification, a comprehensive structural elucidation of this compound necessitates the use of more powerful techniques like NMR and Mass Spectrometry. Below is a comparative guide to the strengths and limitations of each technique for this specific application.

Analytical TechniqueStrengths for this compound AnalysisLimitations
FT-IR Spectroscopy - Rapid and non-destructive. - Excellent for identifying key functional groups (aromatic ring, C-H, potentially C-Br and C-I).- Low cost and simple operation. - Provides a unique molecular "fingerprint" for compound identification and purity assessment.- Does not provide detailed information on atomic connectivity. - Ambiguity in the "fingerprint" region where many single bond vibrations overlap.- Difficult to distinguish between isomers with the same functional groups.
NMR Spectroscopy (¹H & ¹³C) - Provides unambiguous determination of the molecular skeleton and the precise location of substituents[6].- ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.- ¹³C NMR shows the number of non-equivalent carbons and their chemical environment[7][8].- Can definitively distinguish between isomers. - Longer acquisition times compared to FT-IR.- Requires more sample preparation and deuterated solvents.- Higher cost of instrumentation and maintenance. - Quadrupolar nuclei like Br and I can lead to peak broadening in some cases, though this is less of a concern for ¹H and ¹³C NMR.
Mass Spectrometry (MS) - Provides the exact molecular weight of the compound.- High-resolution MS can determine the elemental composition.- Fragmentation patterns can offer structural information and confirm the presence of halogens[9]. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak[10].- Typically a destructive technique. - Does not provide detailed information about the connectivity of atoms in the same way as NMR.- Isomers may have very similar mass spectra , making their differentiation difficult without coupling to a separation technique like GC or LC.
In-depth Look at Complementary Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: For this compound, ¹H NMR would be expected to show distinct signals for the two aromatic protons and the methyl protons. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine and iodine atoms. For instance, ¹H NMR data for 2-bromo-5-methylpyridine shows distinct aromatic proton signals that can be used for structural assignment. Similarly, ¹³C NMR would provide signals for each of the six carbon atoms in the molecule, with their chemical shifts being highly sensitive to the attached substituents[7][8].

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak would be a key identifier. Due to the presence of one bromine atom, a characteristic isotopic cluster with a peak at M and another at M+2 of roughly equal intensity would be observed[10]. Fragmentation analysis could reveal the loss of the bromine, iodine, or methyl groups, further corroborating the structure.

Spectroscopic Techniques for Structural Elucidation cluster_0 Initial Analysis cluster_1 Detailed Structural Information cluster_2 Molecular Weight & Formula This compound This compound FT-IR FT-IR This compound->FT-IR NMR (1H & 13C) NMR (1H & 13C) This compound->NMR (1H & 13C) Mass Spectrometry Mass Spectrometry This compound->Mass Spectrometry Functional Groups Functional Groups FT-IR->Functional Groups Identifies Atomic Connectivity Atomic Connectivity NMR (1H & 13C)->Atomic Connectivity Determines Molecular Weight & Formula Molecular Weight & Formula Mass Spectrometry->Molecular Weight & Formula Confirms

Figure 2: The complementary roles of FT-IR, NMR, and Mass Spectrometry in the comprehensive analysis of this compound.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure reproducible and reliable data, the following step-by-step methodology for acquiring an FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique is recommended.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to account for atmospheric water and carbon dioxide. This is crucial for obtaining a clean sample spectrum.

  • Sample Preparation (ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Use the pressure clamp to ensure firm and even contact between the sample and the crystal. A consistent pressure is key for reproducibility.

  • Data Acquisition:

    • Set the desired spectral range (typically 4000-400 cm⁻¹).

    • Select an appropriate number of scans to co-add for a good signal-to-noise ratio (e.g., 32 or 64 scans).

    • Initiate the sample scan.

  • Data Processing:

    • The instrument software will automatically perform the Fourier transform to convert the interferogram into a spectrum.

    • Apply an ATR correction if necessary to account for the wavelength-dependent depth of penetration of the IR beam.

    • Baseline correct the spectrum to remove any broad, underlying features.

  • Data Analysis:

    • Identify and label the major absorption peaks.

    • Compare the peak positions with known functional group correlation tables and reference spectra of similar compounds.

Conclusion

For the comprehensive characterization of this compound, a multi-technique approach is indispensable. FT-IR spectroscopy provides a rapid and valuable initial assessment of the functional groups present, serving as an excellent screening tool for quality control and reaction monitoring. However, for unambiguous structural confirmation and the differentiation of isomers, the detailed connectivity information provided by NMR spectroscopy and the precise molecular weight and elemental composition data from Mass Spectrometry are essential. By understanding the strengths and limitations of each technique, researchers can devise an efficient and effective analytical strategy to accelerate the drug development process.

References

Comparative Reactivity Analysis: 2-Bromo-3-iodotoluene vs. 2-Bromo-5-iodotoluene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry

In the realm of synthetic organic chemistry, particularly in the design and development of novel pharmaceutical agents and functional materials, the selective functionalization of polysubstituted aromatic rings is a paramount challenge. The differential reactivity of various halogen substituents on a benzene ring offers a powerful tool for sequential, site-selective cross-coupling reactions. This guide provides a detailed comparative analysis of the reactivity of two key isomers: 2-bromo-3-iodotoluene and 2-bromo-5-iodotoluene. We will delve into the electronic and steric factors governing their reactivity, provide experimentally validated protocols for their differentiation, and offer insights into the rational design of synthetic routes involving these building blocks.

The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) is a cornerstone of modern cross-coupling chemistry, enabling selective transformations at specific positions on a polysubstituted aromatic core. This principle is particularly relevant when dealing with isomers where the steric and electronic environment of the halogens can significantly influence the outcome of a reaction.

Electronic and Steric Considerations: A Comparative Overview

The reactivity of an aryl halide in a cross-coupling reaction, such as the Suzuki-Miyaura coupling, is primarily dictated by the ease of oxidative addition of the palladium catalyst into the carbon-halogen bond. This step is influenced by both the bond dissociation energy of the C-X bond and the electronic properties of the aromatic ring.

  • Bond Strength: The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, making it more susceptible to oxidative addition. This intrinsic difference forms the basis for the selective reactivity we aim to exploit.

  • Electronic Effects: Both bromine and iodine are deactivating groups due to their inductive electron-withdrawing effect (-I). However, they also possess a resonance-donating effect (+R) due to their lone pairs. For iodine, the +R effect is slightly more pronounced than for bromine. The position of these halogens relative to each other and to the methyl group in the toluene scaffold introduces subtle but crucial electronic differences.

  • Steric Hindrance: The steric environment around the carbon-halogen bond can significantly impact the approach of the bulky palladium catalyst.

In 2-bromo-3-iodotoluene , the iodine atom is situated ortho to the bromine atom and meta to the methyl group. The bromine atom is ortho to both the iodine and the methyl group. This arrangement results in considerable steric congestion around both halogen atoms.

In 2-bromo-5-iodotoluene , the iodine atom is para to the methyl group and meta to the bromine atom. The bromine atom is ortho to the methyl group and meta to the iodine atom. This isomeric arrangement presents a less sterically hindered environment around the iodine atom compared to the 2,3-isomer.

Predicting Reactivity in Suzuki-Miyaura Coupling

Based on the principles outlined above, we can predict the relative reactivity of the C-I and C-Br bonds in both isomers in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Table 1: Predicted Reactivity in Suzuki-Miyaura Coupling

IsomerC-I Bond Reactivity PredictionC-Br Bond Reactivity PredictionRationale
2-Bromo-3-iodotoluene Moderately reactiveLow reactivityThe C-I bond is inherently more reactive. However, the ortho-bromo and ortho-methyl groups present significant steric hindrance, potentially slowing down the oxidative addition step. The C-Br bond is sterically hindered and less intrinsically reactive.
2-Bromo-5-iodotoluene Highly reactiveLow reactivityThe C-I bond is in a less sterically encumbered position (para to the methyl group) and is intrinsically more reactive. The C-Br bond remains less reactive and is somewhat shielded by the ortho-methyl group.

This analysis suggests that while both isomers will preferentially react at the C-I bond, the reaction rate for 2-bromo-5-iodotoluene is expected to be significantly higher than for its 2,3-isomer due to reduced steric hindrance.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

To empirically validate these predictions, the following parallel experiment is designed. This protocol is a self-validating system, as the relative consumption of starting materials and formation of products directly reflects the reactivity of each isomer under identical conditions.

Objective: To compare the rate of Suzuki-Miyaura coupling of 2-bromo-3-iodotoluene and 2-bromo-5-iodotoluene with phenylboronic acid.
Materials:
  • 2-Bromo-3-iodotoluene

  • 2-Bromo-5-iodotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Dioxane, anhydrous

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Experimental Workflow:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction and Monitoring cluster_analysis Analysis A Charge two separate Schlenk flasks with: - Aryl halide (1.0 mmol) - Phenylboronic acid (1.2 mmol) - K₂CO₃ (2.0 mmol) - Internal standard B Add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) to each flask. A->B C Evacuate and backfill with Argon (3x). B->C D Add anhydrous Toluene/Dioxane (5 mL). C->D E Heat reactions to 80 °C with vigorous stirring. D->E F Withdraw aliquots at t = 0, 15, 30, 60, 120 min. E->F G Quench aliquots with water and extract with ethyl acetate. F->G H Analyze organic extracts by GC-MS and ¹H NMR. I Quantify starting material consumption and product formation relative to the internal standard. H->I G cluster_less_hindered 2-Bromo-5-iodotoluene (Less Hindered) cluster_more_hindered 2-Bromo-3-iodotoluene (More Hindered) Ar-I 2-Bromo-5-iodotoluene TS_A [Ar---I---Pd(0)L₂]‡ (Less Steric Clash) Ar-I->TS_A Oxidative Addition Pd(0)L2_A Pd(0)L₂ Pd(0)L2_A->TS_A Ar-Pd(II)-I Ar-Pd(II)(L)₂-I TS_A->Ar-Pd(II)-I Faster Ar'-I 2-Bromo-3-iodotoluene TS_B [Ar'---I---Pd(0)L₂]‡ (More Steric Clash) Ar'-I->TS_B Oxidative Addition Pd(0)L2_B Pd(0)L₂ Pd(0)L2_B->TS_B Ar'-Pd(II)-I Ar'-Pd(II)(L)₂-I TS_B->Ar'-Pd(II)-I Slower

A Comparative Guide to Analytical HPLC Methods for 2-Bromo-3-iodo-5-methylpyridine Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of intermediates like 2-Bromo-3-iodo-5-methylpyridine is non-negotiable. As a critical building block in the synthesis of complex pharmaceuticals and agrochemicals, its impurity profile can directly impact the safety, efficacy, and stability of the final product.[1] This guide provides an in-depth comparison of analytical High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this di-halogenated pyridine derivative. We will explore the causality behind chromatographic choices, present detailed, validated protocols, and offer a clear comparison of their performance based on experimental data.

The Analytical Challenge: Understanding this compound

This compound (C₆H₅BrIN, MW: 297.92 g/mol ) is a relatively non-polar, aromatic heterocyclic compound.[2][3] Its structure, featuring both a bromine and an iodine atom, presents unique considerations for HPLC method development. The key objectives are to achieve:

  • High Resolution: Baseline separation of the main peak from potential process-related impurities (e.g., starting materials, isomers like 2-Bromo-5-iodo-3-methylpyridine[4], or di-substituted byproducts) and degradation products.

  • Peak Shape: Symmetrical, sharp peaks for accurate integration and quantification.

  • Sensitivity: The ability to detect and quantify trace-level impurities.

  • Robustness: Method reliability across different instruments and laboratory conditions.

Strategic Method Development: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process. The choices of stationary phase, mobile phase, and detection parameters are interconnected and dictated by the physicochemical properties of the analyte.

MethodDevelopment cluster_Analyte Analyte Characterization cluster_Method Method Development Workflow Analyte This compound - Non-polar - Aromatic (UV active) - Halogenated Mode Select Mode: Reversed-Phase (RP-HPLC) Analyte->Mode Hydrophobicity Column Select Column: C18 or PFP Mode->Column Analyte Polarity MobilePhase Optimize Mobile Phase: Organic Solvent & Buffer/pH Column->MobilePhase Fine-tune Selectivity Detector Select Detector: UV-Vis (e.g., 254 nm) MobilePhase->Detector Optimize Signal Validation Validate Method (ICH Q2) Specificity, Linearity, Accuracy, Precision Detector->Validation Ensure Reliability ProtocolWorkflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing MobilePhase Prepare Mobile Phase (Aqueous & Organic) Equilibrate Equilibrate System with Initial Conditions MobilePhase->Equilibrate SamplePrep Prepare Standard & Sample Solutions (e.g., 0.1 & 1.0 mg/mL) SST Perform System Suitability Test (5x Standard Injections) SamplePrep->SST Equilibrate->SST SST_Check SST Pass? SST->SST_Check Analyze Analyze Sample (Inject Sample Solution) Integrate Integrate Chromatograms Analyze->Integrate SST_Check->Equilibrate No, troubleshoot SST_Check->Analyze Yes Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

References

A Senior Application Scientist's Guide to the Characterization of 2-Bromo-3-iodo-5-methylpyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halogenated pyridines are indispensable building blocks. Their utility lies in the strategic placement of halogen atoms, which serve as versatile handles for a variety of cross-coupling reactions, allowing for the construction of complex molecular architectures. Among these, 2-Bromo-3-iodo-5-methylpyridine stands out as a particularly valuable synthon, offering multiple, differentially reactive sites for sequential functionalization.

This guide provides an in-depth comparison of the characterization data for this compound and its derivatives. We will delve into the synthetic rationale, explore the nuances of spectroscopic analysis, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Synthetic Rationale: A Tale of Two Halogens

The synthesis of this compound and its subsequent derivatization hinges on the differential reactivity of the carbon-halogen bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium catalyst than the C-Br bond. This reactivity difference is the cornerstone of selective functionalization, enabling a stepwise approach to molecular elaboration.

A plausible synthetic approach to this compound could involve the iodination of a suitable brominated precursor. For instance, a directed ortho-metalation of 2-bromo-5-methylpyridine, followed by quenching with an iodine source, could yield the desired product. The subsequent derivatization, most commonly via Suzuki-Miyaura cross-coupling, would then proceed selectively at the 3-position (the site of the iodo group) under milder conditions, leaving the bromo group at the 2-position untouched for a second, more forcing coupling reaction.[1][2]

Characterization Data: A Comparative Analysis

While a comprehensive, publicly available dataset for this compound is limited, we can predict and compare its characterization data based on the extensive literature on closely related halogenated pyridines.

Physical Properties

A comparison of the physical properties of this compound with a related dihalopyridine is presented in Table 1.

PropertyThis compound2-Bromo-5-iodopyridine
CAS Number 65550-82-5[3]73290-22-9
Molecular Formula C₆H₅BrIN[3]C₅H₃BrIN
Molecular Weight 297.92 g/mol [3]283.89 g/mol
Melting Point 84-86 °C[4]Not available
Appearance Off-white to yellow colored powder[4]Not available
Spectroscopic Characterization

The following sections provide a detailed analysis of the expected spectroscopic data for this compound, with comparisons to analogous compounds.

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the two pyridine protons and the methyl protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the halogen substituents and the methyl group.

Based on data from related compounds, we can predict the following:

  • The proton at the 6-position (adjacent to the nitrogen and bromine) will likely be the most downfield signal.

  • The proton at the 4-position will be upfield relative to the 6-proton.

  • The methyl protons will appear as a singlet in the upfield region.

A comparison with the known data for 2-bromo-5-methylpyridine can provide a useful reference point (see Table 2).

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound (Predicted) H-6~8.2d
H-4~7.8d
-CH₃~2.4s
2-Bromo-5-methylpyridine H-68.32d
H-47.38dd
H-37.05d
-CH₃2.50s

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon atoms attached to the halogens will be significantly influenced by their electronegativity and will appear at distinct chemical shifts.

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted) C-2 (C-Br)~145
C-3 (C-I)~95
C-5 (C-CH₃)~140
C-6~150
C-4~142
-CH₃~18
2-Bromo-5-methylpyridine C-2 (C-Br)142.4
C-3122.8
C-5 (C-CH₃)136.0
C-6150.3
C-4138.6
-CH₃24.0

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of a compound. For halogenated compounds, the isotopic distribution of the halogens provides a characteristic signature.

For this compound, the molecular ion peak (M⁺) will be observed at m/z 297. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, a characteristic M+2 peak of nearly equal intensity will be observed at m/z 299.[5][6]

The fragmentation pattern will likely involve the loss of the halogen atoms and the methyl group. The C-I bond is the weakest, so a prominent fragment corresponding to the loss of an iodine radical is expected.

Predicted Fragmentation:

  • m/z 297/299: Molecular ion peak (M⁺) showing the characteristic 1:1 isotopic pattern for bromine.

  • m/z 170/172: [M - I]⁺ fragment, still showing the bromine isotopic pattern.

  • m/z 91: [M - I - Br]⁺ fragment (loss of both halogens).

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and characterization of this compound derivatives.

Synthesis of a 2-Bromo-3-aryl-5-methylpyridine Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the 3-position of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • K₂CO₃ (Potassium carbonate)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization Workflow

The following workflow outlines the steps for the comprehensive characterization of a synthesized this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Suzuki Coupling Purification Column Chromatography Synthesis->Purification HNMR ¹H NMR Purification->HNMR CNMR ¹³C NMR Purification->CNMR MS Mass Spectrometry Purification->MS Purity HPLC/LC-MS Purification->Purity

Caption: Workflow for the synthesis and characterization of this compound derivatives.

Visualizing Key Relationships

The differential reactivity of the C-I and C-Br bonds is a key concept in the selective functionalization of this compound. This can be visualized as a decision tree for synthetic planning.

G cluster_c3 C-3 Functionalization (C-I Bond) cluster_c2 C-2 Functionalization (C-Br Bond) Start This compound C3_Reaction Suzuki Coupling (Mild Conditions) Start->C3_Reaction Selective C2_Reaction Suzuki Coupling (Forcing Conditions) Start->C2_Reaction Less Favorable C3_Product 2-Bromo-3-aryl-5-methylpyridine C3_Reaction->C3_Product C2_Reaction_Sequential Suzuki Coupling (Forcing Conditions) C3_Product->C2_Reaction_Sequential Sequential Coupling C2_Product 2-Aryl-3-iodo-5-methylpyridine C2_Reaction->C2_Product Diaryl_Product 2,3-Diaryl-5-methylpyridine C2_Reaction_Sequential->Diaryl_Product Forms

Caption: Selective functionalization pathways for this compound.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. A thorough understanding of its characterization data, guided by the principles of spectroscopy and the comparative analysis of related compounds, is crucial for its effective utilization. This guide provides a framework for researchers to confidently synthesize, purify, and characterize derivatives of this important scaffold, paving the way for new discoveries in drug development and materials science.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 2,3,5-Trisubstituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-3-iodo-5-methylpyridine

In the landscape of pharmaceutical and materials science, the substituted pyridine motif is a cornerstone of molecular design.[1][2] Among the vast array of synthetic intermediates, this compound stands out as a particularly versatile building block.[3] Its utility is rooted in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond, being weaker, readily undergoes oxidative addition to a palladium(0) catalyst under mild conditions, allowing for selective functionalization at the C-3 position. Subsequently, the more robust carbon-bromine bond can be engaged under more forcing conditions to introduce a second, distinct substituent at the C-2 position.[4][5][6] This elegant, stepwise approach provides a reliable pathway to complex 2,3,5-trisubstituted pyridines.

However, reliance on a single building block can present limitations related to cost, availability, and compatibility with certain reaction pathways. This guide provides a comparative analysis of alternative reagents and synthetic strategies that offer convergent or divergent pathways to the same class of highly functionalized pyridines. We will explore alternative dihalopyridine scaffolds, modern C-H functionalization techniques, and directed metalation strategies, providing objective comparisons supported by experimental data to inform your selection of the optimal synthetic route.

The Reactivity Paradigm: Sequential Cross-Coupling

The foundational principle for using reagents like this compound is the established reactivity hierarchy of halogens in palladium-catalyzed cross-coupling reactions: I > Br > Cl > F .[6][7] This difference in C-X bond dissociation energy is the key to achieving regioselectivity.

G cluster_0 Sequential Functionalization Strategy A This compound B Step 1: Mild Pd Coupling (e.g., Suzuki, Sonogashira) A->B Reacts at C-I bond C 2-Bromo-3-(R1)-5-methylpyridine B->C D Step 2: Forcing Pd Coupling (e.g., Buchwald-Hartwig, Suzuki) C->D Reacts at C-Br bond E 2-(R2)-3-(R1)-5-methylpyridine D->E

Caption: Sequential cross-coupling using a dihalopyridine.

Alternative Strategy 1: Next-Generation Dihalopyridine Building Blocks

A direct alternative is to employ other pre-functionalized pyridine building blocks where different leaving groups enable selective, stepwise reactions. This approach maintains the core logic of sequential functionalization while offering new reactivity profiles.

A recently developed and highly versatile alternative is 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine .[8][9] This reagent is designed for regioselective, sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

  • Position 3 (Fluoro): The fluorine atom is highly activated by the adjacent sulfone and the ring nitrogen, making it susceptible to displacement by various nucleophiles (amines, thiols, alkoxides) in an SNAr reaction.

  • Position 2 (Methylsulfonyl): The methylsulfonyl group can act as a leaving group in cross-coupling reactions (e.g., Suzuki coupling) or be displaced by certain nucleophiles.

  • Position 5 (Chloro): The chlorine atom is the least reactive of the three leaving groups and is typically functionalized last, often via a palladium-catalyzed cross-coupling reaction.

G cluster_1 Orthogonal Reactivity of 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine Start 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine Step1 S(N)Ar with Nu1-H (e.g., R2NH) Start->Step1 C3-F Displacement Intermediate1 Intermediate A (C3-Nu1 substituted) Step1->Intermediate1 Step2 Suzuki Coupling with R2-B(OH)2 (replaces -SO2Me) Intermediate1->Step2 C2-SO2Me Coupling Intermediate2 Intermediate B (C2-R2, C3-Nu1 substituted) Step2->Intermediate2 Step3 Suzuki/Buchwald Coupling (replaces -Cl) Intermediate2->Step3 C5-Cl Coupling Final Final 2,3,5-Trisubstituted Pyridine Step3->Final

Caption: Sequential functionalization using an advanced building block.

Performance Comparison: Building Blocks
ReagentPrimary ReactivitySecondary ReactivityTertiary ReactivityKey AdvantagesKey Disadvantages
This compound Pd-Coupling (C-I)Pd-Coupling (C-Br)N/AWell-established reactivity, predictable selectivity.[5]Synthesis can be multi-step; relies solely on Pd-coupling.
2-Chloro-4-iodopyridine [4]Pd-Coupling (C-I)Pd-Coupling (C-Cl)N/AGreater reactivity difference between C-I and C-Cl offers a wider operational window.C-Cl bond activation requires more specialized, often expensive, ligands/catalysts.[7]
5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine [9][10]SNAr (C-F)Pd-Coupling (C-SO2Me)Pd-Coupling (C-Cl)Orthogonal reactivity (SNAr and coupling), high yields, access to diverse functionalities.Newer reagent, may have higher initial cost; sulfone group requires specific coupling conditions.

Alternative Strategy 2: Directed Ortho-Metalation (DoM)

Directed Ortho-Metalation (DoM) is a powerful "bottom-up" strategy that avoids halogenated pyridine precursors for initial functionalization.[11] This method uses a directing metalation group (DMG) on the pyridine ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific adjacent C-H bond. The resulting organometallic intermediate is then quenched with an electrophile.

Causality of Experimental Choice: The choice of base is critical. Hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred over alkyllithiums (like n-BuLi) for pyridines.[11][12] This is because the pyridine nitrogen is Lewis basic and the ring itself is electron-deficient, making it susceptible to competitive nucleophilic addition by alkyllithiums. The bulkier amide bases are less nucleophilic and primarily act as bases, favoring C-H deprotonation over addition.[11]

G cluster_2 Directed Ortho-Metalation (DoM) Workflow Start Pyridine with Directing Group (DMG) Step1 Deprotonation with hindered Li-amide base (e.g., LDA, -78 °C) Start->Step1 Regioselective C-H activation Intermediate Ortho-lithiated Pyridine Intermediate Step1->Intermediate Step2 Quench with Electrophile (E+) Intermediate->Step2 e.g., E+ = I2, R-CHO, etc. Product Ortho-functionalized Pyridine Step2->Product

Caption: General workflow for a Directed Ortho-Metalation reaction.

Advantages:

  • Atom Economy: Functionalizes existing C-H bonds directly.

  • Regiocontrol: The directing group provides excellent positional control.[13]

  • Convergent Synthesis: Allows for the introduction of the first substituent without pre-halogenation.

Limitations:

  • Harsh Conditions: Requires cryogenic temperatures (-78 °C) and stoichiometric, highly reactive organolithium bases.

  • Functional Group Incompatibility: Not suitable for substrates with acidic protons or electrophilic functional groups (e.g., esters, ketones) unless they are protected.

  • DMG Requirement: Requires installation and sometimes subsequent removal of the directing group.

Alternative Strategy 3: Transition Metal-Catalyzed C-H Functionalization

The direct functionalization of pyridine C-H bonds via transition metal catalysis represents the cutting edge of synthetic efficiency.[2][14][15] This approach avoids both pre-halogenation and the use of stoichiometric organometallic reagents, offering a more sustainable and step-economical route.

While C-2 functionalization is relatively straightforward due to the innate coordinating ability of the pyridine nitrogen, achieving selectivity at the C-3 (meta) position has been a significant challenge.[14][16] Recent advances, however, have provided innovative solutions:

  • Transient Directing Groups: A catalyst and a removable ligand can form a transient directing group in situ, guiding functionalization to a distal position before dissociating.

  • Photoredox Catalysis: Visible light-induced methods can generate radical intermediates that exhibit different regioselectivity patterns compared to traditional polar or organometallic pathways, enabling novel transformations under exceptionally mild conditions.[1][17]

  • N-Oxide Strategy: Pyridine N-oxides can be used to alter the electronic properties of the ring and direct functionalization to the C-3 position.[18][19]

Comparative Overview of Synthetic Strategies
StrategyKey ReagentsProsCons
Building Block Dihalopyridines, Pd catalysts[4][9]Predictable, reliable, high-yielding, well-understood.Requires synthesis of halogenated starting materials; less atom-economical.
Directed Metalation Pyridine-DMG, Li-amides[11]Excellent regiocontrol, avoids halogenation for first step.Harsh cryogenic conditions, poor functional group tolerance, requires DMG.
C-H Functionalization Simple Pyridines, TM catalysts[14][15]High atom and step economy, sustainable.Regioselectivity can be challenging (especially C-3), catalyst development is ongoing, may have narrower substrate scope.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 (Iodo) Position of 2-Bromo-4-iodopyridine

This protocol is a generalized starting point based on established principles and may require optimization for specific substrates.[5]

  • Reaction Setup: In an oven-dried Schlenk flask, add 2-Bromo-4-iodopyridine (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O). The concentration is typically 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 80-90 °C). The lower temperature favors selective reaction at the more labile C-I bond.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-4-arylpyridine.

Protocol 2: Nucleophilic Aromatic Substitution on 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine

This protocol is adapted from reported procedures for the selective functionalization at the C-3 position.[9]

  • Reaction Setup: To a vial, add 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine (1.0 equiv.), the desired amine nucleophile (1.1 equiv.), and sodium carbonate (Na₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a suitable solvent such as cyclopentyl methyl ether (CPME) or acetonitrile.

  • Reaction: Seal the vial and heat the mixture to 60-80 °C.

  • Monitoring: Monitor the reaction for the consumption of the starting material by LC-MS (typically 2-6 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The resulting crude 3-amino-5-chloro-2-(methylsulfonyl)pyridine can often be used directly in the next step or purified by column chromatography if necessary.

Conclusion and Authoritative Grounding

The choice of reagent for synthesizing 2,3,5-trisubstituted pyridines is a strategic decision dictated by the specific target molecule, available resources, and desired scale. While This compound remains a robust and predictable building block, the field has evolved to provide powerful alternatives. Advanced, orthogonally-activated reagents like 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine offer unparalleled flexibility by combining SNAr and cross-coupling chemistries.[9] For ultimate step-economy, Directed Ortho-Metalation and transition metal-catalyzed C-H Functionalization provide pathways that build complexity from simpler starting materials, albeit with their own distinct operational challenges.[11][14] As the demand for greener and more efficient chemical processes grows, C-H functionalization strategies, particularly those enabled by photoredox catalysis, will undoubtedly become increasingly central to the synthesis of complex pyridine-containing molecules.[1][2]

References

A Comparative Guide to the Spectroscopic Characterization of 2-Bromo-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, halogenated pyridines serve as indispensable building blocks for synthesizing complex molecular architectures.[1] The compound 2-Bromo-3-iodo-5-methylpyridine (CAS: 65550-82-5) is a prime example, offering multiple reactive sites for cross-coupling and functionalization reactions.[1] Accurate structural confirmation of such intermediates is paramount to ensure the integrity of a synthetic pathway. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound.

While experimental spectra for this specific compound are not widely published, we can, with a high degree of confidence, predict its spectral features. This prediction is grounded in the fundamental principles of spectroscopy and validated by comparing it with the established experimental data of structurally similar analogues. This comparative approach not only helps in elucidating the structure of the target molecule but also provides researchers with a framework for interpreting data for other novel substituted pyridines.

Predicted Spectroscopic Profile of this compound

The structural features of this compound—a trisubstituted pyridine ring—give rise to a unique and predictable spectroscopic fingerprint. The presence of two different halogens, a methyl group, and the nitrogen heteroatom all exert distinct electronic effects that are readily observable in NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts are heavily influenced by the electron density around the nuclei, which is modulated by the electronegativity and spatial arrangement of the substituents.[2][3]

¹H NMR Predictions: The pyridine ring of the target molecule has two aromatic protons.

  • H-4: This proton is situated between the iodo and methyl groups. It is expected to appear as a doublet, coupled to H-6. Its chemical shift will be significantly downfield due to the anisotropic and electron-withdrawing effects of the adjacent iodine atom.

  • H-6: This proton is adjacent to the nitrogen atom and the bromine atom. It is also expected to be a doublet, coupled to H-4. The strong deshielding effect of the neighboring nitrogen and bromine will place this signal far downfield.

  • -CH₃: The methyl protons at position 5 will appear as a sharp singlet, as they have no adjacent protons to couple with. Its chemical shift will be in the typical alkyl-aromatic range.

¹³C NMR Predictions: The molecule has six distinct carbon atoms, and all should be visible in the ¹³C NMR spectrum.

  • C-2 & C-3: These carbons, directly bonded to the bulky and electronegative bromine and iodine atoms, will be the most challenging to predict precisely without experimental data. Their signals will be significantly influenced by the heavy atom effect and may be broadened. The C-Br bond will likely place the C-2 chemical shift in the 140-145 ppm range, while the C-I bond will shift the C-3 signal to a more upfield position (around 95-105 ppm) due to the heavy atom shielding effect.

  • C-4, C-5, C-6: These carbons will appear in the typical aromatic region for pyridines (120-155 ppm). The chemical shifts can be estimated based on additivity rules for substituted pyridines.[3][4][5] C-6 will be the most downfield of this group due to its proximity to the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Chemical Shift (δ, ppm)Multiplicity¹³C NMR Chemical Shift (δ, ppm)
H-4~8.1 - 8.3dC-2~142 - 145
H-6~8.4 - 8.6dC-3~95 - 105
-CH₃~2.4 - 2.6sC-4~145 - 148
C-5~135 - 138
C-6~150 - 153
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The predicted spectrum for this compound would show several characteristic bands.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.

  • ~1450-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • ~1000-1200 cm⁻¹: C-Br stretching region.

  • ~500-600 cm⁻¹: C-I stretching region. This band is often weak and falls in the far-IR region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

  • Molecular Ion (M⁺): The key feature would be a distinctive isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This will result in two molecular ion peaks of almost equal intensity, separated by 2 Da (e.g., at m/z 297 and 299). Iodine is monoisotopic (¹²⁷I).

  • Fragmentation: Common fragmentation patterns would involve the loss of the halogen atoms (Br or I) or the entire methyl group, leading to characteristic daughter ions.

Comparative Analysis with Known Analogues

To ground our predictions, we can compare them to the known experimental data of simpler, related molecules. 2-Bromo-5-methylpyridine and 2-Bromo-3-methylpyridine are excellent comparators.

Table 2: Experimental NMR Data for 2-Bromo-5-methylpyridine

¹H NMR Chemical Shift (δ, ppm)Multiplicity¹³C NMR Chemical Shift (δ, ppm)
H-3~7.5 - 7.6dC-2~142.1
H-4~8.1 - 8.2dC-3~123.5
H-6~8.3 - 8.4sC-4~150.2
-CH₃~2.3 - 2.4sC-5~132.8
C-6~139.5
Data sourced from publicly available spectra for CAS 3510-66-5.[6][7]

Table 3: Experimental NMR Data for 2-Bromo-3-methylpyridine

¹H NMR Chemical Shift (δ, ppm)Multiplicity¹³C NMR Chemical Shift (δ, ppm)
H-4~7.5 - 7.6ddC-2~142.9
H-5~7.1 - 7.2ddC-3~135.2
H-6~8.2 - 8.3ddC-4~138.8
-CH₃~2.4 - 2.5sC-5~122.3
C-6~149.6
Data sourced from publicly available spectra for CAS 3430-17-9.[8]

Analysis of Comparative Data:

  • Effect of Iodine: Comparing the predicted H-4 signal of our target molecule (~8.1-8.3 ppm) with the H-3 signal of 2-Bromo-5-methylpyridine (~7.5-7.6 ppm) highlights the significant deshielding effect of the iodine atom at the 3-position. The iodine pushes the adjacent H-4 proton significantly downfield.

  • ¹³C Chemical Shifts: The predicted upfield shift of C-3 (~95-105 ppm) in the target molecule is a classic example of the heavy atom effect of iodine, which is not present in the comparator molecules where the corresponding carbons (C-3 or C-5) are in the more typical 122-135 ppm range.

  • Consistency: The chemical shifts for the C-2 (bonded to bromine) and the methyl group protons are highly consistent across the predicted and experimental datasets, lending confidence to the predictive model.

Visualization of Structures and Workflow

To better illustrate the relationships between these molecules and the analytical process, the following diagrams are provided.

Caption: Molecular structures and key proton chemical shifts for the target compound and its analogues.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve Sample (e.g., CDCl3 for NMR, KBr pellet for IR) nmr ¹H & ¹³C NMR Spectroscopy prep->nmr Instrumental Analysis ir FTIR Spectroscopy prep->ir Instrumental Analysis ms Mass Spectrometry (EI/ESI) prep->ms Instrumental Analysis interp Spectral Interpretation (Chemical Shifts, Coupling, Vibrational Modes, M/Z) nmr->interp ir->interp ms->interp comp Comparative Analysis (vs. Analogues & Databases) interp->comp confirm Structural Confirmation comp->confirm

Caption: General experimental workflow for spectroscopic characterization of a novel chemical entity.

Standard Experimental Protocols

To ensure reproducibility and accuracy, the acquisition of spectroscopic data should follow standardized protocols.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument to ensure homogeneity of the magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2-5 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a significantly higher number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the spectrum using the TMS signal.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Solid): Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KKBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to subtract atmospheric (CO₂, H₂O) and matrix interferences.

  • Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform an automatic background subtraction. Identify and label the peak frequencies of significant absorption bands.

Protocol 3: Mass Spectrometry (MS)
  • Sample Introduction: For a stable, solid sample, direct insertion probe (DIP) with Electron Ionization (EI) is a common method. Alternatively, dissolve the sample in a suitable solvent (e.g., methanol/acetonitrile) for analysis by Electrospray Ionization (ESI).

  • Ionization (EI Mode): In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum. Identify the molecular ion peak (M⁺) and its isotopic pattern to confirm the elemental composition. Analyze major fragment ions to corroborate the proposed structure.

Conclusion

While direct experimental data for this compound remains elusive in public domains, a robust and scientifically sound characterization can be inferred through predictive methods and comparative analysis. The predicted NMR, IR, and MS spectra are based on well-established principles of chemical structure and spectroscopy. By comparing these predictions with the experimental data from simpler analogues like 2-Bromo-5-methylpyridine, we can confidently anticipate the key spectral features that would confirm the identity and purity of the target compound, providing researchers with a reliable guide for their synthetic endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling, management, and disposal of 2-Bromo-3-iodo-5-methylpyridine (CAS No. Not Available) and its associated waste streams. As a halogenated pyridine derivative, this compound requires meticulous handling to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

The causality behind these protocols is grounded in the potential hazards of halogenated organic compounds. Improper disposal can lead to the release of persistent and toxic substances into the environment. The procedures outlined below are designed as a self-validating system to mitigate these risks at every stage, from waste generation to final disposal.

Hazard Identification and Risk Assessment

Key hazards associated with similar compounds include:

  • Causes skin irritation (H315).[1][2]

  • Causes serious eye irritation (H319).[1][2]

  • May cause respiratory irritation (H335).[1][2]

  • Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[2][3]

A thorough risk assessment must be conducted before handling this compound. The following table summarizes essential data and necessary precautions.

PropertyValue / PrecautionRationale & Source
GHS Hazard Pictogram GHS07 (Exclamation Mark)Based on irritation and potential acute toxicity of similar compounds.[1]
Signal Word WarningConsistent with skin, eye, and respiratory irritation classifications.[1][4]
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Tract Irritant.These are the most common hazards for halogenated pyridines.[1][2][3]
Personal Protective Equipment (PPE) Nitrile or butyl rubber gloves, safety goggles with side-shields or face shield, laboratory coat.To prevent skin and eye contact, which are primary exposure routes.[1][4][5][6]
Handling Area Certified laboratory chemical fume hood.To prevent inhalation of vapors or dust.[2][5]
Incompatible Materials Strong oxidizing agents, strong acids.To prevent vigorous or exothermic reactions.[7][8]

Pre-Disposal Operations: Waste Handling and Storage

Proper management of waste begins the moment it is generated. Adherence to these steps is critical to prevent accidental exposure and ensure the waste is ready for final disposal.

Waste Segregation

Immediately classify any material contaminated with this compound as hazardous waste. This includes:

  • The pure or residual compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, weighing boats, chromatography columns).

  • Contaminated PPE (e.g., gloves).

Causality: Halogenated organic waste streams must be segregated from non-halogenated streams to facilitate proper disposal via incineration. Mixing incompatible waste streams can create dangerous chemical reactions and complicates the disposal process, increasing costs and regulatory burdens.[7]

Waste Containerization Protocol
  • Select an Appropriate Container: Designate a specific hazardous waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and be in good condition with a secure, sealable lid.[3][5][9]

  • Proper Labeling: The container must be clearly labeled as "Hazardous Waste" from the moment the first drop of waste is added.[8] The label must include:

    • The full chemical name: "this compound Waste".

    • The primary hazards (e.g., "Irritant," "Toxic").

    • The date of initial waste accumulation.

  • Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible materials.[5][9] Containers should not be filled beyond 90% capacity to allow for expansion.[10]

Spill and Emergency Procedures

Accidents require immediate and correct responses. All personnel handling this compound must be familiar with these procedures.

Minor Spill (Contained within a Fume Hood)
  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as detailed in Section 1.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[3][5][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or wipe up the absorbed material. Place it, along with any contaminated cleaning materials, into the designated hazardous waste container.[3][9]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and place the cleaning materials into the hazardous waste container.

  • Report: Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) department.

Major Spill (Outside of a Fume Hood)
  • Evacuate: Immediately evacuate the affected area. Alert all personnel to leave.

  • Isolate: Secure the area to prevent re-entry. If safe to do so, close the doors and increase ventilation.[1][3]

  • Call for Help: Contact your institution's EHS department or emergency response team immediately.[5][8]

  • Do Not Attempt to Clean Up: A major spill requires specialized training and equipment. Wait for the professional response team.

The Disposal Protocol: A Step-by-Step Approach

The final disposal of this compound is a regulated process that must not be undertaken by laboratory personnel. The chemical nature of this compound dictates the required disposal technology.

Step 1: Finalize Waste Container Once the waste container is full (not exceeding 90% capacity) or is no longer being used, securely seal the lid.[10] Double-check that the hazardous waste label is complete and accurate.

Step 2: Arrange for Professional Disposal Contact your institution's EHS department or a licensed environmental waste management company to arrange for the collection of the hazardous waste.[9] All disposal must be conducted in strict accordance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13]

Step 3: Method of Destruction The standard and required method for disposing of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[5][14]

  • Why Incineration? This process is necessary to achieve complete thermal destruction of the pyridine ring and to break the carbon-halogen bonds.

  • Why a Licensed Facility? These facilities are equipped with specialized flue gas scrubbing systems.[14] During incineration, the bromine and iodine atoms are converted into hydrobromic acid (HBr) and hydroiodic acid (HI), which are corrosive and hazardous air pollutants. The scrubbers neutralize these acidic gases before they are released into the atmosphere, preventing environmental damage.[15]

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [9][14] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems and public health.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G cluster_0 In-Lab Waste Management cluster_1 Emergency Procedures cluster_2 Final Disposal Protocol start Waste Generation (this compound) segregate Step 1: Segregate as Halogenated Hazardous Waste start->segregate containerize Step 2: Collect in Labeled, Compatible Container segregate->containerize storage Step 3: Store Securely in Satellite Accumulation Area containerize->storage spill Spill or Emergency Occurs containerize->spill Potential Event full Container is Full (or No Longer in Use) storage->full minor_spill Minor Spill Protocol (Absorb, Collect, Decontaminate) spill->minor_spill  Minor major_spill Major Spill Protocol (Evacuate, Isolate, Call EHS) spill->major_spill Major   minor_spill->containerize Waste Collected contact_ehs Step 4: Contact EHS or Licensed Waste Vendor full->contact_ehs disposal Step 5: Disposal via High-Temp Incineration with Flue Gas Scrubbing contact_ehs->disposal end Regulatory Compliance Achieved disposal->end

Caption: Decision-making workflow for the proper disposal of this compound.

References

A Comprehensive Guide to the Safe Handling and Disposal of 2-Bromo-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the utmost attention to safety. This guide provides essential, immediate safety and logistical information for handling 2-Bromo-3-iodo-5-methylpyridine, a halogenated pyridine derivative. The protocols outlined below are designed to be a self-validating system, emphasizing the causality behind each step to foster a deep understanding of safe laboratory practices.

Understanding the Hazard: A Proactive Approach to Safety

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1][3]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[1][3]

Given these hazards, a robust plan for personal protective equipment (PPE) and engineering controls is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following PPE is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves.These materials offer good resistance to a range of chemicals. Latex gloves are not recommended due to their lower chemical resistance.[5]
Eye Protection Chemical safety goggles and a face shield.Goggles provide a seal around the eyes to protect from splashes and dust, while a face shield offers an additional layer of protection for the entire face.[1]
Body Protection A flame-retardant lab coat.Protects the wearer's skin and clothing from splashes and spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.This is crucial when handling the solid outside of a certified fume hood or when there is a risk of generating dust or aerosols.[1]

Expert Insight: The principle of "As Low As Reasonably Achievable" (ALARA) should be applied to exposure. Engineering controls, such as fume hoods, are the primary method for exposure reduction, with PPE serving as a crucial secondary barrier.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol is designed to guide you through the safe handling of this compound from receipt to immediate use.

Pre-Handling Preparations
  • Information Review: Before handling, thoroughly review the available safety information for similar compounds.[1][2][3][6]

  • Fume Hood Certification: Ensure the chemical fume hood to be used has been certified within the last year.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are readily accessible and operational.[1][6]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and PPE before bringing the chemical into the work area.

Handling the Compound
  • Don PPE: Put on all required PPE before opening the chemical container.

  • Work in a Fume Hood: All manipulations of this compound, including weighing and transfer, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Controlled Dispensing: When transferring the solid, use a spatula and weigh it onto a weigh boat. Avoid creating dust. If the compound is a fine powder, consider wetting it with a small amount of a compatible solvent to reduce dust generation.

  • Container Management: Keep the container tightly closed when not in use to prevent the release of vapors and to protect the compound from atmospheric moisture.[1][5]

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Use a suitable solvent (e.g., ethanol) followed by soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][3][6]

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) must be collected in a designated, properly labeled hazardous waste container.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[7]

  • Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Store waste containers in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[7]

Final Disposal
  • The disposal of halogenated organic compounds like this compound must be handled by a licensed hazardous waste management company.[7]

  • The typical method of disposal for such compounds is high-temperature incineration.[7]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[7]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_info Review Safety Info prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_info->prep_eng prep_ppe Gather PPE prep_eng->prep_ppe handle_don Don PPE prep_ppe->handle_don handle_weigh Weigh & Transfer handle_don->handle_weigh handle_close Keep Container Closed handle_weigh->handle_close post_decon Decontaminate Surfaces handle_close->post_decon post_doff Doff & Dispose PPE post_decon->post_doff disp_seg Segregate Waste (Solid, Liquid) post_decon->disp_seg post_wash Wash Hands post_doff->post_wash disp_label Label Waste Container disp_seg->disp_label disp_store Store in Satellite Area disp_label->disp_store disp_pickup Arrange EHS Pickup disp_store->disp_pickup

Caption: Workflow for this compound.

By adhering to these protocols, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult with your institution's EHS department if you have any questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-iodo-5-methylpyridine
Reactant of Route 2
2-Bromo-3-iodo-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.